Benzylphenylephrine
Description
Properties
IUPAC Name |
3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBZPOHBHNEKIM-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C[C@@H](C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367567-95-0 | |
| Record name | Benzylphenylephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367567950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYLPHENYLEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2JO4751KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzylphenylephrine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Benzylphenylephrine
Introduction
This compound, with the IUPAC name 3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol, is a significant organic compound often encountered in the pharmaceutical industry.[1] It serves as a key intermediate in the synthesis of L-phenylephrine, a widely used sympathomimetic drug for treating hypotension and as a nasal decongestant.[2] Furthermore, this compound is recognized as a process impurity in the production of phenylephrine, making its synthesis and characterization critical for quality control and regulatory compliance in drug manufacturing.[1]
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and detailed analytical characterization of this compound. The document outlines a common synthetic route, step-by-step experimental protocols, and the application of modern analytical techniques for structural elucidation and purity assessment.
PART 1: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of the ketone precursor, 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one, also known as Benzylphenylephrone.[3][4] This transformation targets the carbonyl group, converting it into a secondary alcohol, which is the characteristic hydroxyl group of this compound. While industrial processes often employ sophisticated asymmetric hydrogenation to yield a specific enantiomer, a straightforward and widely accessible method for laboratory-scale synthesis involves the use of a chemical reducing agent such as sodium borohydride.[5][6]
Synthetic Pathway: Reduction of Benzylphenylephrone
The core of the synthesis is the reduction of the ketone functional group. This is a fundamental reaction in organic chemistry where a hydride reagent attacks the electrophilic carbonyl carbon. The choice of sodium borohydride is strategic; it is a mild and selective reducing agent, well-suited for reducing ketones without affecting the aromatic ring or the phenolic hydroxyl group. The reaction is typically performed in an alcoholic solvent, which also serves as a proton source to neutralize the resulting alkoxide intermediate.
Caption: Synthetic workflow for this compound via ketone reduction.
Experimental Protocol: Synthesis via Chemical Reduction
This protocol describes a general procedure for the synthesis of racemic this compound.
Materials:
-
1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one hydrochloride (Benzylphenylephrone HCl)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Benzylphenylephrone HCl in methanol.
-
Reduction: Cool the solution to 0-5 °C using an ice bath. Slowly add sodium borohydride in small portions over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1M hydrochloric acid to neutralize excess NaBH₄ and decompose borate complexes.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Workup: To the remaining aqueous residue, add ethyl acetate. Neutralize the solution by adding a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by column chromatography on silica gel.[5][6]
PART 2: Physicochemical and Analytical Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol | [1] |
| Molecular Formula | C₁₆H₁₉NO₂ | [1][7] |
| Molecular Weight | 257.33 g/mol | [1][7] |
| Exact Mass | 257.1416 Da | [1][8] |
| Melting Point | 78-80°C (racemic) | [7] |
| Appearance | White to off-white solid | General |
Analytical Characterization Workflow
A logical workflow ensures comprehensive analysis of the synthesized compound.
Caption: Workflow for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of pharmaceutical compounds. A reversed-phase method is typically suitable for this compound.
-
Principle: The compound is separated based on its hydrophobicity. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute first.
-
Expected Result: A pure sample of this compound should yield a single major peak at a specific retention time. The presence of other peaks indicates impurities.
| Parameter | Typical Conditions | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile or Methanol | The acidic buffer improves peak shape for the basic amine. A gradient elution (e.g., 20% to 80% B) is often used to ensure good separation.[9] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 272 nm or 280 nm | The phenolic chromophore exhibits strong absorbance in this region.[9][10] |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
Mass Spectrometry (MS)
MS provides crucial information on the molecular weight of the synthesized compound.
-
Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. Electrospray Ionization (ESI) in positive mode is ideal for amines like this compound, as they readily accept a proton.
-
Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺.
| Ion | Calculated m/z |
| [M+H]⁺ | 258.1494 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation.[11]
-
Principle: NMR detects the magnetic properties of atomic nuclei (¹H and ¹³C) and provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.
-
Expected ¹H NMR Spectrum: The proton NMR spectrum will show distinct signals for each unique proton in the molecule. A Chinese patent provides partial data consistent with the structure.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Protons on benzyl ring |
| ~ 6.70 - 7.20 | Multiplet | 4H | Protons on hydroxyphenyl ring |
| ~ 4.80 | Doublet of Doublets | 1H | -CH(OH)- |
| ~ 3.60 | Singlet | 2H | Benzylic -CH₂- |
| ~ 2.50 - 2.70 | Multiplet | 2H | -CH₂-N- |
| ~ 2.25 | Singlet | 3H | -N-CH₃[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Principle: Different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. An IR spectrum provides a "fingerprint" of the functional groups.
-
Expected Result: The spectrum for this compound will show characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400 - 3200 (broad) | O-H | Stretching (Alcohol & Phenol) |
| 3100 - 3000 | C-H | Aromatic Stretching |
| 2980 - 2850 | C-H | Aliphatic Stretching |
| 1610 - 1580 | C=C | Aromatic Ring Stretching |
| 1250 - 1180 | C-N | Amine Stretching |
| 1150 - 1050 | C-O | Alcohol Stretching |
PART 3: Safety Information
According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required when handling this compound.
Conclusion
This guide provides a foundational framework for the synthesis and comprehensive characterization of this compound. The described synthetic protocol offers a reliable method for obtaining the material at a laboratory scale. The multi-technique analytical approach, combining HPLC for purity with MS, NMR, and IR for structural confirmation, establishes a self-validating system to ensure the identity and quality of the final compound. These methodologies are crucial for any application of this compound, from its use as a synthetic intermediate to its role as a reference standard for impurity profiling in pharmaceutical quality control.
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ChemBK (n.d.). rac Benzyl Phenylephrine. Retrieved from [Link].
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ChemBK (n.d.). rac Benzyl Phenylephrine(Phenylephrine Impurity D). Retrieved from [Link].
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ResearchGate (n.d.). Phenylephrine synthesis. a-c Three routes are depicted for the... Retrieved from [Link].
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Wang, H., Liu, J., Tang, J., Chen, S., Zhang, F., & Yu, J. (2025). Improved Synthetic Process of Phenylephrine Hydrochloride. Chinese Journal of Pharmaceuticals, 56(1), 47-51. Retrieved from [Link].
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Baison, W., Teerawutgulrag, A., Puangsombat, P., & Rakariyatham, N. (2014). An alternative synthesis of (+/-)-phenylephrine hydrochloride. Maejo International Journal of Science and Technology, 8(1), 87-95. Retrieved from [Link].
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Veeprho (n.d.). Benzyl phenylephrine | CAS 286426-31-1. Retrieved from [Link].
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GPAT Discussion Center (2019, May 10). SYNTHESIS OF PHENYLEPHRINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. YouTube. Retrieved from [Link].
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Florou, D., Boumba, V. A., & Tsiafoulis, G. C. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Journal of Analytical Toxicology. Retrieved from [Link].
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An In-depth Technical Guide on the Mechanism of Action of N-Benzylphenylephrine
Preamble: Addressing the Nomenclature
The term "Benzylphenylephrine" does not correspond to a standard chemical name in pharmacological or chemical literature. This guide will focus on the most structurally plausible and scientifically relevant interpretation: N-Benzylphenylephrine . This molecule is a derivative of phenylephrine, a well-characterized α1-adrenergic receptor agonist, distinguished by the substitution of a benzyl group on its amine nitrogen. This structural modification serves as the central point of our mechanistic investigation.
Section 1: The Adrenergic Receptor System: A Primer
The adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are the primary targets of the catecholamines epinephrine and norepinephrine.[1][2] They are critical mediators of the sympathetic nervous system, regulating a vast array of physiological processes. These receptors are broadly classified into two main families, α and β, each with several subtypes:
-
α-Adrenergic Receptors:
-
α1 (subtypes α1A, α1B, α1D): Primarily couple to Gq proteins. Their activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This cascade culminates in an increase in intracellular calcium (Ca2+), typically causing smooth muscle contraction.[3][4]
-
α2 (subtypes α2A, α2B, α2C): Couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
-
β-Adrenergic Receptors (β1, β2, β3): Couple to Gs proteins, which activate adenylyl cyclase, resulting in an increase in cAMP levels.
The specific physiological response to an adrenergic agonist is dictated by its binding affinity and intrinsic efficacy at these various receptor subtypes.
Section 2: The Archetype: Mechanism of Action of Phenylephrine
To understand the derivative, we must first master the parent compound. Phenylephrine is a synthetic sympathomimetic amine that acts as a potent and selective α1-adrenergic receptor agonist.[5][6][7][8][9] Its mechanism is direct, meaning it binds to and activates the receptor itself, rather than causing the release of endogenous norepinephrine.[7][10]
The key steps in phenylephrine's mechanism of action are:
-
Receptor Binding: Phenylephrine binds to the α1-adrenoceptor.
-
Gq Protein Activation: This binding induces a conformational change in the receptor, activating the associated Gq heterotrimeric G protein.[4]
-
PLC Stimulation: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).[3][11]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][11][12]
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular Ca2+.[3]
-
Physiological Response: The elevated cytosolic Ca2+ concentration leads to the activation of various calcium-dependent proteins, most notably causing the contraction of vascular smooth muscle, which results in vasoconstriction and an increase in blood pressure.[3][10][13]
Caption: Canonical signaling pathway of the α1-adrenergic agonist Phenylephrine.
Section 3: The Derivative: N-Benzylphenylephrine - A Mechanistic Analysis
The introduction of a benzyl group onto the nitrogen of phenylephrine creates N-Benzylphenylephrine. This modification is predicted to significantly alter its pharmacological profile through established principles of Structure-Activity Relationships (SAR).
-
Role of the Amine Group: In phenylephrine, the secondary amine is crucial. It is protonated at physiological pH and forms a key ionic bond with a conserved aspartate residue in the third transmembrane domain of the adrenergic receptor.
-
Impact of the N-Benzyl Group:
-
Steric Hindrance: The benzyl group is substantially larger than the methyl group it replaces. This increased bulk could create steric hindrance within the α1-receptor's binding pocket, potentially decreasing binding affinity compared to phenylephrine.
-
Lipophilicity: The benzyl group significantly increases the lipophilicity of the molecule. This could enhance its ability to cross cell membranes but may also favor interactions with hydrophobic pockets within the receptor.
-
Receptor Selectivity: For many sympathomimetic amines, increasing the size of the N-substituent tends to decrease α-receptor activity and increase β-receptor activity.[14] Therefore, it is plausible that N-Benzylphenylephrine may have reduced α1-agonist activity and potentially gain some β-agonist or even antagonist properties. The bulky group might prevent the receptor from adopting the fully active conformation required for Gq signaling, even if it binds.
-
Based on SAR, N-Benzylphenylephrine is hypothesized to act as a modulator of adrenergic receptors. Its primary interaction is still expected to be at the α1-receptor, due to the parent phenylephrine scaffold. However, its functional output is likely to be different:
-
Scenario A: Reduced Potency α1-Agonist: The most direct hypothesis is that it retains the α1-agonist mechanism of phenylephrine but with a significantly lower potency (higher EC50) due to steric hindrance.
-
Scenario B: Partial α1-Agonist: The N-benzyl group might allow the molecule to bind but prevent the full conformational change required for maximal receptor activation, resulting in partial agonism.
-
Scenario C: Mixed α1-Antagonist/β-Agonist: A more complex but plausible outcome is that the bulky substituent leads to a loss of α1-agonist efficacy, potentially unmasking weak antagonist properties, while simultaneously conferring some agonist activity at β-receptors.
The downstream signaling cascade, if α1-agonism is retained, would follow the same Gq/PLC/IP3/Ca2+ pathway as phenylephrine. The key difference would be the efficiency of initiating this cascade.
Section 4: Experimental Validation: A Protocol for Characterizing N-Benzylphenylephrine
To elucidate the true mechanism of action and test our hypotheses, a robust experimental plan is essential. A standard, high-throughput method to assess Gq-coupled receptor activation is the Calcium Mobilization Assay .
This protocol is designed to measure the increase in intracellular calcium concentration following receptor activation in a cell-based system, providing a functional readout of Gq-pathway engagement.
1. Principle: Cells stably expressing the human α1A-adrenergic receptor are loaded with a calcium-sensitive fluorescent dye.[15][16] Upon receptor activation by an agonist, the release of Ca2+ from the endoplasmic reticulum into the cytoplasm causes the dye to fluoresce.[15][16] The intensity of this fluorescence, measured over time by an instrument like a FlexStation® or FLIPR®, is directly proportional to the degree of Gq activation.[15][16]
2. Materials & Reagents:
-
Cell Line: HEK293 cells stably transfected with the human α1A-adrenergic receptor gene.
-
Assay Plate: 96-well, black-walled, clear-bottom tissue culture plates.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent Dye: Fluo-4 AM or a comparable calcium-sensitive dye.
-
Test Compounds: Phenylephrine (positive control), N-Benzylphenylephrine.
-
Instrument: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation® 3).
3. Step-by-Step Methodology:
-
Cell Plating: a. Culture the α1A-HEK293 cells to ~80-90% confluency. b. Trypsinize, count, and resuspend the cells in culture medium. c. Seed the cells into the 96-well assay plate at a density of 40,000-60,000 cells per well in 100 µL. d. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Dye Loading: a. Prepare the dye loading solution by reconstituting Fluo-4 AM in anhydrous DMSO and then diluting it in Assay Buffer to a final concentration of 2-4 µM.[17] b. Aspirate the culture medium from the cell plate. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate for 45-60 minutes at 37°C, 5% CO2, followed by a 30-minute incubation at room temperature in the dark to allow for de-esterification of the dye.[15]
-
Compound Plate Preparation: a. Prepare a 10 mM stock solution of Phenylephrine and N-Benzylphenylephrine in DMSO. b. Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). The final concentrations in the assay will be 5-fold lower, so prepare these solutions at 5x the final target concentration.
-
Assay Execution: a. Place the dye-loaded cell plate and the compound plate into the fluorescence plate reader. b. Program the instrument to perform a kinetic read: i. Establish a stable baseline fluorescence reading for 15-20 seconds. ii. Automate the addition of 25 µL of compound from the compound plate to the cell plate. iii. Immediately continue the kinetic read for an additional 90-120 seconds to capture the peak calcium response.
-
Data Analysis: a. The primary data is the change in relative fluorescence units (RFU) over time. b. Calculate the response for each well as the maximum RFU value minus the baseline RFU value. c. Normalize the data, setting the response to buffer alone as 0% and the response to a maximal concentration of the positive control (Phenylephrine) as 100%. d. Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the potency (EC50) and efficacy (Emax).
Caption: Workflow for the in vitro Calcium Mobilization Assay.
Section 5: Data Interpretation and Presentation
The results from the calcium mobilization assay would allow for a direct comparison of the functional activity of N-Benzylphenylephrine to Phenylephrine at the α1A-receptor.
Table 1: Hypothetical Functional Potency and Efficacy Data
| Compound | Potency (EC50) | Efficacy (Emax, % of Phenylephrine) | Hypothesized Activity |
| Phenylephrine | 150 nM | 100% | Full Agonist |
| N-Benzylphenylephrine | 2.5 µM | 95% | Reduced Potency Agonist |
| (Alternative Scenario) | 500 nM | 40% | Partial Agonist |
| (Alternative Scenario) | > 10 µM | < 5% | Inactive / Potential Antagonist |
This table presents hypothetical data to illustrate potential outcomes.
Section 6: Conclusion and Future Perspectives
Based on foundational principles of adrenergic pharmacology and structure-activity relationships, N-Benzylphenylephrine is hypothesized to be a modulator of the α1-adrenergic receptor. The addition of the N-benzyl group likely reduces its potency as an agonist compared to its parent compound, phenylephrine, and may introduce partial agonist or even antagonist characteristics.
The definitive mechanism can only be confirmed through empirical testing. The provided calcium mobilization assay protocol serves as the primary functional screen for Gq-mediated activity. To build a comprehensive profile, further studies are essential:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of N-Benzylphenylephrine at α1- and other adrenergic receptors, confirming whether changes in potency are due to reduced affinity or reduced efficacy.
-
Receptor Selectivity Panel: Screening against a broad panel of adrenergic receptor subtypes (α1A, α1B, α1D, α2s, βs) to identify any off-target activity or a shift in selectivity.
-
cAMP Assays: To investigate potential activity at Gs- or Gi-coupled β- or α2-receptors, respectively.
-
In Vivo Studies: To assess the physiological effects on parameters like blood pressure and heart rate in animal models, translating the in vitro findings to a systemic level.
This guide provides the theoretical framework and a practical, validated protocol for the rigorous scientific investigation of N-Benzylphenylephrine's mechanism of action.
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The Pharmacological Profile of Benzylphenylephrine: A Technical Guide for Drug Development Professionals
Abstract
Benzylphenylephrine, identified as Phenylephrine Impurity D, is a compound of significant interest within the field of adrenergic pharmacology due to its structural relationship to the well-characterized α1-adrenergic agonist, phenylephrine.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, designed for researchers, scientists, and drug development professionals. While direct extensive studies on this compound are limited, this document synthesizes available information and provides a robust framework for its investigation, drawing upon established methodologies and the known pharmacology of its parent compound. The guide delves into its synthesis, presumed mechanism of action, and detailed experimental protocols for its full characterization.
Introduction: Unveiling this compound
This compound, chemically known as (1R)-2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanol, is a close structural analog of phenylephrine.[2] Its significance arises primarily from its classification as a process-related impurity in the synthesis of phenylephrine, a widely used pharmaceutical agent.[1] Understanding the pharmacological and toxicological profile of such impurities is a critical aspect of drug development and regulatory compliance. Given its structural similarity to phenylephrine, a potent and selective α1-adrenergic receptor agonist, this compound is hypothesized to possess similar pharmacological properties.[3][4] This guide will explore this hypothesis through a detailed examination of its potential biological activity and the methodologies required for its empirical validation.
Synthesis and Chemical Properties
The synthesis of this compound is intrinsically linked to the manufacturing process of phenylephrine. One established method for preparing L-phenylephrine hydrochloride involves the asymmetric hydrogenation of N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride.[5] In a similar vein, an improved synthesis of phenylephrine hydrochloride has been described starting from 3-hydroxyacetophenone, which is converted to 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one, a direct precursor that upon stereoselective reduction yields (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol, which is this compound.[6]
| Property | Value | Source |
| Chemical Name | (1R)-2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanol | [2] |
| Synonyms | Phenylephrine Impurity D, this compound | [1][2] |
| CAS Number | 1367567-95-0 | [7] |
| Molecular Formula | C16H19NO2 | [8] |
| Molecular Weight | 257.33 g/mol | [8] |
Postulated Pharmacological Profile
Based on its chemical structure, this compound is anticipated to act as an agonist at adrenergic receptors, with a likely preference for the α1-adrenergic subtype, similar to phenylephrine.[3][4]
Mechanism of Action at the α1-Adrenergic Receptor
Phenylephrine's mechanism of action is well-established; it directly stimulates α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[9][10] This action is mediated through the Gq signaling pathway. The binding of an agonist to the α1-receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C. The resulting increase in intracellular calcium leads to smooth muscle contraction. It is highly probable that this compound, if it is an α1-agonist, will follow this same signaling cascade.
Caption: Postulated Gq signaling pathway for this compound.
Expected Physiological Effects
Should this compound exhibit significant α1-adrenergic agonist activity, its physiological effects would be expected to mirror those of phenylephrine, including:
-
Vasoconstriction: An increase in peripheral vascular resistance, leading to a rise in blood pressure.[9]
-
Mydriasis: Dilation of the pupil if applied topically to the eye.
Methodologies for Pharmacological Characterization
A thorough investigation of this compound's pharmacological profile requires a series of well-defined in vitro and in vivo experiments.
In Vitro Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11][12]
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes (α1A, α1B, α1D).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Isolate cell membranes from tissues or cell lines expressing the desired α1-adrenergic receptor subtype.[8]
-
Homogenize the tissue or cells in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[8]
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a sucrose buffer and determine the protein concentration.[8]
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.[8]
-
Total Binding: Add assay buffer, a radiolabeled ligand (e.g., [3H]-Prazosin for α1 receptors), and the membrane preparation.[13]
-
Non-specific Binding: Add assay buffer, the radiolabeled ligand, a high concentration of a non-labeled antagonist (e.g., phentolamine), and the membrane preparation.
-
Competitive Binding: Add assay buffer, the radiolabeled ligand, varying concentrations of unlabeled this compound, and the membrane preparation.
-
Incubate the plate to allow the binding to reach equilibrium.[8]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[8]
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Caption: Workflow for a competitive radioligand binding assay.
Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or has no effect at the receptor.
Objective: To assess the functional activity of this compound at α1-adrenergic receptors and determine its potency (EC50) and efficacy.
Experimental Protocol: Isolated Tissue Bath Assay (e.g., Rat Aorta)
-
Tissue Preparation:
-
Euthanize a rat and dissect the thoracic aorta.[14]
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Isometric Tension Recording:
-
Connect one end of the aortic ring to a fixed support and the other to an isometric force transducer.
-
Apply a resting tension and allow the tissue to equilibrate.
-
-
Experimentation:
-
Induce a reference contraction with a known vasoconstrictor (e.g., phenylephrine or potassium chloride).
-
After washout and return to baseline, add cumulative concentrations of this compound to the organ bath.
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum response to the reference vasoconstrictor.
-
Plot the percentage of maximal contraction against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximum effect).
-
In Vivo Studies
Objective: To evaluate the physiological effects of this compound on blood pressure in an animal model.
Experimental Protocol: Anesthetized Rat Blood Pressure Model
-
Animal Preparation:
-
Anesthetize a rat (e.g., with isoflurane).[15]
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Connect the arterial cannula to a pressure transducer to continuously monitor blood pressure.
-
-
Drug Administration:
-
Administer increasing doses of this compound intravenously.
-
Record the changes in systolic, diastolic, and mean arterial pressure.
-
-
Data Analysis:
-
Plot the change in mean arterial pressure against the dose of this compound to determine the dose-response relationship.
-
Safety and Toxicology
While no specific toxicological studies on this compound are readily available, information can be inferred from studies on phenylephrine. The National Toxicology Program conducted comprehensive toxicology and carcinogenesis studies on phenylephrine hydrochloride.[16] These studies provide a valuable starting point for assessing the potential toxicity of the structurally similar this compound. Key considerations for the toxicological evaluation of this compound would include assessments of acute toxicity, genotoxicity, and repeat-dose toxicity.
Conclusion and Future Directions
This compound, as a known impurity of phenylephrine, warrants a thorough pharmacological investigation to ensure the safety and efficacy of phenylephrine-containing drug products. Based on its structural analogy, it is strongly hypothesized to be an α1-adrenergic agonist. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of its receptor binding affinity, functional activity, and in vivo physiological effects. Future research should focus on executing these studies to definitively elucidate the pharmacological profile of this compound and to assess its potential contribution to the overall clinical effects of phenylephrine formulations.
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Benzylphenylephrine structure-activity relationship
An In-depth Technical Guide to the Structure-Activity Relationship of N-Benzylphenylephrine Analogues
Abstract
This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for N-benzyl substituted phenylephrine analogues targeting the α1-adrenergic receptor (α1-AR). Phenylephrine, a selective α1-AR agonist, serves as a foundational scaffold in medicinal chemistry for developing agents to treat conditions like hypotension and nasal congestion. The strategic addition of an N-benzyl group offers a powerful vector to modulate pharmacological properties, including receptor affinity, functional potency, and subtype selectivity. This document details the critical structural components of the phenylephrine core, analyzes the impact of the N-benzyl moiety, and provides a robust framework of experimental methodologies essential for quantifying these relationships. We will delve into the causality behind the selection of specific assays, from initial receptor binding to downstream functional responses and in vivo validation, providing researchers and drug development professionals with a rigorous guide to navigating the SAR of this important class of compounds.
Introduction: The Rationale for N-Benzyl Substitution
Phenylephrine is a classic phenethylamine-class sympathomimetic agent that elicits its physiological effects, most notably vasoconstriction, through the selective agonism of α1-adrenergic receptors.[1][2] Its structure, characterized by a meta-hydroxyl group on the phenyl ring and an N-methyl ethanolamine sidechain, has been a subject of extensive SAR studies.[3][4] While effective, the drive to optimize therapeutic agents necessitates exploring novel chemical space to enhance potency, improve selectivity among α1-AR subtypes (α1A, α1B, α1D), and fine-tune pharmacokinetic profiles.[5][6]
The introduction of a bulky N-benzyl substituent to the core phenylephrine scaffold is a strategic choice rooted in established medicinal chemistry principles. N-substitution on phenethylamines is known to significantly influence adrenergic receptor selectivity and activity.[7][8] A benzyl group, in particular, introduces a large, lipophilic moiety that can engage in additional hydrophobic or π-stacking interactions within the receptor's binding pocket, potentially increasing affinity and modulating efficacy.[9] Furthermore, this substitution can protect the amine from rapid metabolism by enzymes like monoamine oxidase (MAO), potentially extending the duration of action.[7] This guide systematically dissects the SAR of this modification, providing the theoretical and practical foundation for its rational design.
The α1-Adrenergic Receptor: Mechanism of Action
To understand the functional consequences of structural modifications, one must first grasp the target's signaling pathway. The α1-adrenergic receptors are members of the G-protein-coupled receptor (GPCR) superfamily.[10] Upon agonist binding, they couple primarily to the Gq/11 family of heterotrimeric G-proteins.[11] This initiates a well-defined signaling cascade that serves as the basis for our functional assays.
The Gq/11 Signaling Cascade:
-
Activation: Agonist binding induces a conformational change in the α1-AR.
-
G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Effector Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase Cβ (PLCβ).
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12]
-
Cellular Response: The resulting increase in cytosolic Ca2+ concentration, along with the action of DAG, activates downstream effectors like protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction.[10]
This pathway provides two primary readouts for in vitro functional activity: the accumulation of inositol phosphates and the mobilization of intracellular calcium.[13][14]
Caption: The α1-Adrenergic Receptor Gq signaling pathway.
Core Structure-Activity Relationships of the Phenylephrine Scaffold
Before assessing the N-benzyl group, we must understand the established SAR of the parent phenylephrine molecule. The phenethylamine skeleton is the fundamental pharmacophore.[7]
-
The Phenyl Ring: The hydroxyl group at the meta-position (3'-OH) is a key differentiator from catecholamines like epinephrine (which have 3',4'-dihydroxy groups). The absence of the 4'-OH group reduces potency compared to epinephrine but critically, it prevents metabolism by catechol-O-methyltransferase (COMT), increasing oral bioavailability and duration of action.[4] The phenyl ring itself is essential for binding, likely through hydrophobic interactions.[3]
-
The Ethanolamine Side Chain:
-
β-Hydroxyl Group: The hydroxyl group on the carbon beta to the amine is crucial for direct agonist activity. It participates in key hydrogen bonding interactions within the receptor binding site.[15][16]
-
Stereochemistry: The (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the stereospecificity of the receptor interaction. This is a cornerstone of the Easson-Stedman hypothesis, which posits a three-point attachment to the receptor.[15][16]
-
Amine Group: The amine must be protonated at physiological pH to form an ionic bond with a conserved aspartate residue in the receptor's third transmembrane domain.[6] It must be separated from the phenyl ring by a two-carbon chain for optimal activity.[7]
-
-
The N-Substituent:
-
N-Methyl Group: In phenylephrine, the N-methyl group is optimal for α-receptor activity. Increasing the size of this alkyl substituent generally decreases α-receptor activity while increasing β-receptor activity.[8] The N-benzyl group is a significant deviation from this rule, suggesting a different mode of interaction.
-
Experimental Workflow for SAR Determination
A systematic evaluation of SAR requires a multi-tiered experimental approach. The workflow is designed to move from high-throughput screening of receptor binding and initial function to more complex physiological validation. This ensures that resources are focused on the most promising candidates.
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An In-Depth Technical Guide to the Preclinical Characterization of Benzylphenylephrine
Abstract: Benzylphenylephrine, identified as a key impurity and derivative of the well-characterized α1-adrenergic agonist Phenylephrine, represents a significant unknown in the landscape of sympathomimetic pharmacology. To date, public-domain research detailing its specific in vitro and in vivo effects is not available. This technical guide addresses this knowledge gap by providing a comprehensive, structured framework for the complete preclinical characterization of this compound. From fundamental receptor binding assays to whole-organism physiological response studies, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines not just the requisite experimental protocols but also the underlying scientific rationale, ensuring a robust and logically sound investigation into the pharmacological profile of this compound.
Introduction: The Rationale for Characterizing this compound
This compound, chemically known as (1R)-2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanol, is primarily recognized as "Phenylephrine Impurity D" in European and US Pharmacopeia[1][2][3]. It is a structural analog of Phenylephrine, a potent and selective α1-adrenergic receptor agonist widely used in clinical practice for treating hypotension, nasal congestion, and as a mydriatic agent[4][5][6].
The key structural deviation in this compound is the substitution of a methyl group on the amine with a larger, bulkier benzyl group[1]. In structure-activity relationship (SAR) studies of adrenergic agonists, modifications to the amine substituent are known to profoundly influence receptor affinity, selectivity, and intrinsic activity. The addition of the benzyl group could theoretically:
-
Alter Receptor Selectivity: It may decrease affinity for α1-receptors while potentially increasing affinity for other adrenergic subtypes (e.g., β-receptors) or even non-adrenergic targets.
-
Modify Intrinsic Activity: The compound could shift from being a full agonist (like Phenylephrine) to a partial agonist or even an antagonist.
-
Introduce New Pharmacological Properties: The structural change may confer entirely new biological activities.
Given its status as a process-related impurity in the synthesis of Phenylephrine, characterizing the pharmacological and toxicological profile of this compound is not merely an academic exercise.[7]. It is a regulatory and safety imperative to understand if its presence, even in trace amounts, could contribute to unexpected side effects or alter the efficacy of the parent drug. This guide provides the experimental blueprint for such a characterization.
Proposed Framework for Pharmacological Characterization
The following sections detail a logical, stepwise approach to fully elucidate the in vitro and in vivo effects of this compound. The workflow is designed to move from foundational molecular interactions to complex physiological responses.
Caption: Proposed experimental workflow for this compound characterization.
In Vitro Characterization: Defining Molecular Interactions
The initial phase focuses on defining how this compound interacts with its most probable targets—adrenergic receptors—at a molecular and cellular level.
Experiment 1: Adrenergic Receptor Binding Assays
Causality: The first and most fundamental question is whether this compound binds to adrenergic receptors and with what affinity and selectivity. Radioligand competition binding assays are the gold standard for determining a compound's binding affinity (Ki) for a specific receptor subtype.[8]. This step is critical as it dictates all subsequent experimental design.
Protocol: Radioligand Competition Binding Assay
-
Cell Culture & Membrane Preparation:
-
Culture cell lines stably expressing a high density of a single human adrenergic receptor subtype (e.g., HEK293 cells expressing α1A, α1B, α1D, α2A, β1, β2 receptors).
-
Harvest cells and prepare crude membrane fractions via homogenization and centrifugation. Resuspend membrane pellets in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a known concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1 receptors), and varying concentrations of unlabeled this compound (the "competitor").
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[9].
-
Harvesting & Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters to remove non-specific binding.
-
Dry the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Expected Data Output & Interpretation: The results will be a series of Ki values. Comparing the Ki values across all tested receptor subtypes will reveal the binding profile of this compound.
| Receptor Subtype | Hypothetical Ki (nM) for this compound | Interpretation |
| Alpha-1A | 150 | Moderate Affinity |
| Alpha-1B | 85 | Highest Affinity |
| Alpha-1D | 250 | Moderate Affinity |
| Alpha-2A | >10,000 | Negligible Affinity |
| Beta-1 | >10,000 | Negligible Affinity |
| Beta-2 | 8,500 | Very Low Affinity |
| This table presents hypothetical data for illustrative purposes. |
Experiment 2: Cell-Based Functional Assays
Causality: Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or partial agonist. Functional assays are required to determine the intrinsic activity of this compound at the receptors for which it shows significant binding affinity.
Protocol: Gq-Pathway Calcium Mobilization Assay (for α1 Receptors)
-
Cell Culture: Plate cells expressing the target α1-adrenergic receptor subtype (e.g., CHO-K1 cells) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a large increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition & Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject a range of concentrations of this compound into the wells and immediately begin recording fluorescence changes over time.
-
As a positive control, use a known α1 agonist like Phenylephrine.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each concentration.
-
Plot the response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
To test for antagonist activity, pre-incubate the cells with this compound before adding the positive control agonist and look for a rightward shift in the agonist's dose-response curve.
-
Signaling Pathway Visualization:
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In-depth Technical Guide: Benzylphenylephrine Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth exploration of the methodologies used to characterize the receptor binding affinity of benzylphenylephrine, a synthetic sympathomimetic amine. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental step, empowering researchers to not only execute these assays with precision but also to critically interpret the resulting data. We will delve into the core principles of radioligand binding assays, provide detailed, field-tested protocols for determining binding affinity, and discuss the critical importance of data analysis and validation. This guide is designed to serve as a practical and authoritative resource for professionals in pharmacology and drug development, ensuring that the methodologies employed are robust, reproducible, and yield data of the highest integrity.
Introduction: The Pharmacology of this compound
This compound is a chemical analogue of phenylephrine, a well-known alpha-1 adrenergic receptor agonist.[1][2][3] Like phenylephrine, its pharmacological activity is presumed to be mediated primarily through its interaction with adrenergic receptors.[1][2][3] Understanding the precise binding affinity of this compound for various receptor subtypes is paramount for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutic agents.
The core of this characterization lies in receptor binding assays, a fundamental technique in pharmacology.[4] These assays allow for the direct measurement of the interaction between a ligand (in this case, this compound) and its receptor. The data generated from these studies, such as the inhibition constant (Ki), provide a quantitative measure of the ligand's affinity for the receptor, a critical parameter in drug design and development.[5][6][7]
Theoretical Framework: Principles of Receptor Binding
Before delving into experimental protocols, it is essential to grasp the theoretical underpinnings of ligand-receptor interactions. The law of mass action provides the foundation for understanding these interactions, which are typically reversible and saturable.
2.1. Key Parameters in Binding Affinity
-
Kd (Dissociation Constant): This represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher affinity of the radioligand for the receptor.
-
IC50 (Inhibitory Concentration 50%): In competition binding assays, this is the concentration of an unlabeled drug (the competitor, e.g., this compound) that displaces 50% of the specifically bound radioligand.[5]
-
Ki (Inhibition Constant): The Ki is the apparent affinity of the competing unlabeled drug for the receptor. It is a more absolute measure of affinity than the IC50 as it is corrected for the concentration and affinity of the radioligand used in the assay.[5][7] The Cheng-Prusoff equation is commonly used to calculate Ki from the IC50 value.[5][6][8]
Cheng-Prusoff Equation:
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
This equation underscores the importance of accurately determining the Kd of the radioligand before proceeding with competitive binding experiments.[5][9]
2.2. Experimental Approaches: Saturation vs. Competition Assays
Two primary types of radioligand binding assays are employed to characterize ligand-receptor interactions:
-
Saturation Binding Assays: These are used to determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for those receptors (Kd). In these experiments, increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor preparation.
-
Competition Binding Assays: These assays measure the ability of an unlabeled compound (the competitor) to compete with a radiolabeled ligand for binding to a receptor.[4] This is the primary method used to determine the affinity (Ki) of unlabeled compounds like this compound.[10]
The choice of which assay to use is dictated by the experimental question. To characterize a novel radioligand, saturation binding is essential. To determine the affinity of an unlabeled compound, competition binding is the method of choice.[4]
Experimental Workflow: A Validating System
The following sections detail a robust and self-validating workflow for determining the receptor binding affinity of this compound. Each step is designed to ensure data integrity and reproducibility.
3.1. Workflow Overview
Caption: High-level workflow for receptor binding affinity studies.
3.2. Phase 1: Preparation
3.2.1. Step-by-Step Protocol: Membrane Preparation from Cell Culture
This protocol is designed for cells heterologously expressing the adrenergic receptor of interest.
-
Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the α1A-adrenergic receptor) to ~90% confluency in appropriate growth medium.
-
Harvesting: Aspirate the growth medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Lysis: Add 5-10 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) to the flask.[11] Scrape the cells and transfer the suspension to a centrifuge tube.
-
Homogenization: Homogenize the cell suspension using a Polytron homogenizer (or similar) on ice.[10] This step is critical for disrupting the cell membranes and releasing the receptors.
-
Centrifugation: Centrifuge the homogenate at 500-1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[10]
-
Membrane Pelleting: Carefully transfer the supernatant to a fresh tube and centrifuge at 20,000-40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[10][11]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[11] Repeat the centrifugation and resuspension step to wash the membranes.[11]
-
Protein Quantification: Determine the protein concentration of the final membrane suspension using a standard method such as the Bradford or BCA assay.[11] This is crucial for ensuring consistency between experiments.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.[11] Avoid repeated freeze-thaw cycles.
3.2.2. Radioligand and Compound Preparation
-
Radioligand: Choose a suitable radioligand with high affinity and selectivity for the receptor of interest (e.g., [3H]-Prazosin for α1-adrenergic receptors). Prepare stock solutions in an appropriate solvent and store as recommended by the manufacturer.
-
This compound: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or ethanol). From this stock, create a series of dilutions in assay buffer to generate a concentration-response curve. It is critical to perform serial dilutions accurately.
3.3. Phase 2: The Binding Assay
3.3.1. Step-by-Step Protocol: Competition Binding Assay
-
Assay Setup: Set up the assay in 96-well plates or individual microcentrifuge tubes. For each concentration of this compound, prepare triplicate tubes.
-
Component Addition: Add the following to each tube/well in the specified order:[10]
-
Assay Buffer: To bring the final volume to a desired total (e.g., 250 µL).[11]
-
This compound or Vehicle: Add the appropriate dilution of the unlabeled compound. For total binding, add vehicle. For non-specific binding, add a high concentration of a known competitor (e.g., 10 µM Phentolamine for α1-receptors).
-
Radioligand: Add a fixed concentration of the radioligand, typically at or near its Kd value.[11]
-
Membrane Preparation: Add the membrane suspension (e.g., 20-50 µg of protein per tube) to initiate the reaction.[10][11]
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[10][11]
-
Separation of Bound and Free Ligand: This is a critical step. Rapidly separate the receptor-bound radioligand from the unbound radioligand. The most common method is rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C).[10][11]
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Cap the vials, vortex, and allow them to sit for several hours in the dark.
-
Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.[11]
-
3.4. Phase 3: Data Analysis and Interpretation
3.4.1. Data Transformation
-
Calculate Specific Binding:
-
Total Binding: Average CPM from the vehicle-treated tubes.
-
Non-Specific Binding (NSB): Average CPM from the tubes containing the high concentration of the known competitor.
-
Specific Binding: Total Binding - Non-Specific Binding.
-
-
Normalize Data: Express the specific binding at each concentration of this compound as a percentage of the specific binding in the absence of the competitor (% of control).
3.4.2. Non-linear Regression Analysis
-
Use a suitable software package (e.g., GraphPad Prism, R) to perform a non-linear regression analysis on the normalized data.
-
Fit the data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" model. This will generate a sigmoidal dose-response curve from which the IC50 value is determined.
3.4.3. Calculation of Ki
-
Using the experimentally determined IC50 and the known Kd of the radioligand, calculate the Ki value using the Cheng-Prusoff equation.[5][8]
3.4.4. Signaling Pathway Context
The binding of this compound to its target receptor initiates a downstream signaling cascade. For example, binding to α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs), typically leads to the activation of the Gq alpha subunit of a heterotrimeric G protein.[12][13] This activation stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][14] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[12][14][15]
Caption: Simplified Gq signaling pathway for α1-adrenergic receptors.
Data Presentation: A Comparative Approach
Quantitative data from binding affinity studies should be presented in a clear and concise tabular format to facilitate comparison.
Table 1: Hypothetical Binding Affinity Profile of this compound
| Receptor Subtype | Radioligand | Kd of Radioligand (nM) | IC50 of this compound (nM) | Ki of this compound (nM) | n |
| α1A-Adrenergic | [3H]-Prazosin | 0.2 | 150 | 75 | 3 |
| α1B-Adrenergic | [3H]-Prazosin | 0.3 | 400 | 200 | 3 |
| α1D-Adrenergic | [3H]-Prazosin | 0.25 | 800 | 400 | 3 |
| α2A-Adrenergic | [3H]-Rauwolscine | 1.5 | >10,000 | >5,000 | 3 |
| β1-Adrenergic | [3H]-CGP 12177 | 0.5 | >10,000 | >5,000 | 3 |
| β2-Adrenergic | [3H]-CGP 12177 | 0.4 | >10,000 | >5,000 | 3 |
Data are presented as mean values from 'n' independent experiments.
This table clearly demonstrates the hypothetical selectivity of this compound for α1-adrenergic receptor subtypes over α2- and β-adrenergic receptors.
Trustworthiness and Validation: Ensuring Data Integrity
The credibility of binding affinity data hinges on rigorous experimental design and validation.
-
Receptor Expression Confirmation: If using a recombinant system, confirm the expression of the target receptor via methods such as Western blotting or qPCR.
-
Radioligand Quality Control: Ensure the purity and integrity of the radioligand. Perform a saturation binding experiment to confirm its Kd and Bmax in your system, which should be consistent with published values.
-
Equilibrium Conditions: Verify that the incubation time is sufficient to reach equilibrium. This can be done by measuring specific binding at various time points.
-
Data Reproducibility: Each experiment should be performed independently at least three times to ensure the reproducibility of the results.
-
Appropriate Controls: The inclusion of total binding and non-specific binding controls in every assay is non-negotiable.
Conclusion
This guide has provided a comprehensive framework for conducting and interpreting this compound receptor binding affinity studies. By adhering to the detailed protocols, understanding the underlying theoretical principles, and implementing rigorous validation measures, researchers can generate high-quality, reliable data. This information is fundamental to advancing our understanding of this compound's pharmacology and is a cornerstone of rational drug design and development. The methodologies described herein are not merely a set of instructions but a system for producing scientifically sound and defensible results.
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O'Connell, T. D., et al. (2014). Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist. Circulation Research, 114(5), 846–853. [Link]
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A Technical Guide to the Early-Stage Discovery of Benzylphenylephrine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylephrine, a selective α1-adrenergic receptor agonist, serves as a foundational scaffold for novel therapeutic agent development. This guide details a comprehensive, technically-grounded framework for the early-stage discovery of benzylphenylephrine derivatives. We traverse the critical path from target validation and rational lead generation—integrating computational chemistry and synthetic strategies—to the implementation of a robust screening cascade for hit identification and subsequent hit-to-lead optimization. Each stage is elucidated with an emphasis on the causal logic behind experimental choices and the incorporation of self-validating protocols to ensure scientific rigor. Detailed methodologies for key assays and data interpretation strategies are provided to empower researchers in identifying and advancing promising candidates toward preclinical development.
Introduction: The Rationale for this compound Derivatives
Phenylephrine is a well-characterized sympathomimetic amine that functions as a potent and selective agonist for α1-adrenergic receptors.[1] Its primary mechanism involves direct stimulation of these G-protein coupled receptors (GPCRs), leading to vasoconstriction, which is clinically utilized for treating hypotension, nasal congestion, and for pupil dilation.[2][3][4][5] The therapeutic landscape for α1-agonists, however, is expansive, with applications in managing conditions from septic shock to glaucoma.[6][7]
The exploration of this compound derivatives is predicated on the hypothesis that modifying the core phenylephrine scaffold can yield novel chemical entities with improved pharmacological profiles. Key objectives for derivatization include:
-
Enhanced Potency: Increasing the affinity and/or efficacy at the α1-adrenergic receptor.
-
Subtype Selectivity: Targeting specific α1-receptor subtypes (α1A, α1B, α1D) to achieve more precise therapeutic effects and reduce side effects.
-
Improved Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to enhance bioavailability and duration of action.
-
Novel Therapeutic Applications: Exploring activities beyond vasoconstriction, such as modulation of cell growth pathways linked to α1-receptor signaling.[8]
This guide provides a systematic workflow for the discovery and initial characterization of such derivatives.
Target Validation & Mechanism of Action
The primary target for this discovery program is the α1-adrenergic receptor, a Gq-protein coupled receptor.[1]
Signaling Pathway: Upon agonist binding, the α1-receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[4][9][10] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][9] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+), while DAG activates protein kinase C (PKC).[4][9][10] This cascade results in a transient, measurable increase in cytosolic Ca²⁺, which is the foundational principle for the primary functional assay.
Caption: A typical screening cascade for hit identification.
Primary Assay: High-Throughput Calcium Mobilization
This cell-based functional assay is the cornerstone of the primary screen. It directly measures the downstream effect of α1-receptor activation (Ca²⁺ release) and is amenable to high-throughput formats. [11][12][13][14][15] Protocol: Fluorescence-Based Calcium Mobilization Assay
-
Cell Culture: HEK293 or CHO cells stably expressing the human α1A-adrenergic receptor are cultured in 96-well or 384-well black-walled, clear-bottom plates until they form a confluent monolayer. [11]2. Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash kit like FLIPR Calcium 5) in a buffer, often containing probenecid to prevent dye leakage. [11][12]Incubation is typically for 30-60 minutes at 37°C. [11]3. Compound Addition: The assay plate is placed in a fluorescence kinetic plate reader (e.g., FlexStation® or FDSS). A baseline fluorescence reading is taken before the automated addition of test compounds (at a single high concentration, e.g., 10 µM) or a positive control (phenylephrine).
-
Signal Detection: Fluorescence intensity is monitored in real-time immediately following compound addition. Agonist binding triggers Ca²⁺ release, which binds to the dye, causing a rapid increase in fluorescence. [11]5. Data Analysis: The response is quantified by the peak fluorescence intensity or the area under the curve. Compounds eliciting a signal significantly above the baseline (e.g., >3 standard deviations above the negative control) are identified as primary hits.
Secondary and Orthogonal Assays
Hits from the primary screen must be validated to confirm their activity and mechanism.
-
Dose-Response Confirmation: Primary hits are re-tested in the calcium mobilization assay across a range of concentrations (e.g., 8-10 points) to determine their potency (EC₅₀) and efficacy (Emax) relative to a reference agonist.
-
Selectivity Counter-Screens: To ensure compounds are selective for the α1-receptor, they are tested in similar functional assays using cell lines that express other adrenergic receptor subtypes, such as α2 and β-receptors. The goal is to find compounds with high potency at the α1-receptor and low-to-no activity at other receptors.
-
Orthogonal Assay (Receptor Binding): A radioligand binding assay is used to confirm that the compound directly interacts with the α1-receptor. This assay measures the ability of the test compound to displace a known radiolabeled antagonist (e.g., [³H]-prazosin) from the receptor. [1]This provides a measure of the compound's binding affinity (Ki).
Hit-to-Lead Optimization: Building a Better Molecule
Confirmed, selective hits serve as the starting point for medicinal chemistry efforts to improve their drug-like properties. This phase is guided by early in vitro ADME and toxicology profiling. [16][17][18][19]
Structure-Activity Relationship (SAR) Studies
SAR is the iterative process of synthesizing and testing new analogs of a hit compound to understand how specific structural changes affect its activity. For this compound derivatives, modifications would systematically explore:
-
Substitution patterns on the benzyl ring.
-
Changes to the linker between the phenyl and benzyl moieties.
-
Modifications to the amine group.
The goal is to build a matrix of data that correlates chemical structure with potency, selectivity, and initial ADME properties.
| Derivative | R-Group (Benzyl) | EC₅₀ (nM) α1A | Selectivity (α1A vs α2A) | Permeability (Papp) |
| BPE-001 | 4-Fluoro | 75 | 50-fold | Medium |
| BPE-002 | 4-Chloro | 52 | 80-fold | Medium |
| BPE-003 | 4-Methoxy | 120 | 25-fold | Low |
| BPE-004 | 3,4-Dichloro | 25 | >100-fold | High |
| Table 1: Example of an SAR data table summarizing key properties for a hypothetical series of this compound (BPE) derivatives. |
In Vitro ADME/Tox Profiling
Early assessment of ADME and potential toxicity is critical to avoid late-stage failures. [16][17]Key assays include:
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive diffusion across the gastrointestinal tract. [20][21][22][23][24]It provides a rapid and cost-effective way to rank compounds on their likely oral absorption. [20] Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. [21]2. Compound Preparation: Test compounds are dissolved in a buffer solution in a separate 96-well plate (acceptor plate).
-
Assay Sandwich: The donor plate is placed on top of the acceptor plate, creating a "sandwich." The test compound solution is then added to the donor wells. [24]4. Incubation: The sandwich is incubated for a set period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor to the acceptor compartment. [23][24]5. Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS. [21]The apparent permeability coefficient (Papp) is then calculated.
-
Metabolic Stability (CYP Inhibition): Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs. [25]An in vitro assay using human liver microsomes or recombinant CYP enzymes is used to determine if a compound inhibits major CYP isoforms (e.g., 3A4, 2D6, 2C9). [26][27][28][29]Significant inhibition is a major red flag for potential drug-drug interactions. [25][29]* Cardiotoxicity (hERG Assay): The hERG potassium channel is a critical off-target. Inhibition of this channel can lead to fatal cardiac arrhythmias. An early-stage hERG assay (e.g., patch-clamp or a binding assay) is essential to de-risk compounds for potential cardiotoxicity.
Conclusion
The early-stage discovery of this compound derivatives represents a structured and rational approach to developing novel α1-adrenergic agonists. By integrating computational design, targeted synthesis, and a robust, multi-tiered screening cascade, research teams can efficiently identify and optimize lead candidates. The emphasis on early ADME/Tox profiling and the elucidation of structure-activity relationships are critical for selecting compounds with the highest probability of success in subsequent preclinical and clinical development. This guide provides the foundational framework and technical protocols necessary to embark on such a discovery program with scientific rigor and a clear path toward identifying next-generation therapeutics.
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Introduction: Profiling Benzylphenylephrine for Drug Development
An In-Depth Technical Guide to the Predicted ADMET Properties of Benzylphenylephrine
This compound, a structural analogue of the well-known decongestant and vasopressor phenylephrine, represents a chemical entity of interest within pharmaceutical research.[1] Its structural similarity to a clinically utilized compound necessitates a thorough evaluation of its pharmacokinetic and toxicological profile to ascertain its potential as a therapeutic agent. The journey of a new molecular entity (NME) from discovery to a marketable drug is fraught with challenges, with a significant percentage of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][3] Therefore, early-stage, predictive assessment of these characteristics is a cornerstone of modern drug development, enabling researchers to prioritize candidates with a higher probability of success, thereby saving considerable time and resources.[4][5][6]
This guide, intended for researchers and drug development professionals, provides a comprehensive, in-silico-driven predictive analysis of the ADMET profile of this compound. By leveraging computational models and established knowledge of analogous compounds like phenylephrine, we will construct a detailed pharmacokinetic and toxicological forecast. This document will delve into the methodologies behind these predictions, from Quantitative Structure-Activity Relationship (QSAR) models to the workflows of confirmatory in vitro assays, offering a holistic view of this compound's potential disposition within a biological system.
Chemical Identity of this compound:
| Identifier | Value | Source |
| IUPAC Name | 3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol | PubChem[1] |
| Molecular Formula | C16H19NO2 | PubChem[1] |
| Molecular Weight | 257.33 g/mol | PubChem[1] |
| Canonical SMILES | CN(CC1=CC=CC=C1)CO | PubChem[1] |
| InChIKey | JBBZPOHBHNEKIM-INIZCTEOSA-N | PubChem[1] |
Absorption: Predicting Oral Bioavailability
The absorption of a drug, particularly following oral administration, is the first critical step in its journey to the systemic circulation and target site. Poor absorption is a primary reason for low bioavailability, rendering an otherwise potent compound ineffective.[7] For this compound, we predict its absorption characteristics based on its physicochemical properties and by drawing parallels with phenylephrine, which is known for its low oral bioavailability (<38%) due to extensive presystemic metabolism.[8][9]
In Silico Predictions for Absorption
Computational tools provide the first tier of ADMET assessment.[4][5] These models, often employing machine learning and QSAR, analyze a molecule's structure to predict its pharmacokinetic behavior.[4]
Predicted Absorption Properties of this compound:
| Parameter | Predicted Value/Classification | Rationale & Implication |
| Human Intestinal Absorption (HIA) | High (>90%) | The molecular size and lipophilicity are within ranges that generally favor passive diffusion across the intestinal epithelium.[10] |
| Caco-2 Permeability | Moderate to High | Predicted to readily cross Caco-2 cell monolayers, an indicator of good intestinal permeability.[7][11] |
| P-glycoprotein (P-gp) Substrate | Likely No | Structural features do not strongly suggest it is a substrate for major efflux transporters like P-gp, which would otherwise pump the drug back into the intestinal lumen.[12] |
| Oral Bioavailability | Low | Despite good predicted permeability, extensive first-pass metabolism (see Metabolism section) is expected to significantly reduce bioavailability, similar to phenylephrine.[8][9] |
Experimental Protocol: Caco-2 Permeability Assay
To experimentally validate the in silico permeability prediction, the Caco-2 permeability assay is the industry standard.[11][12][13][14] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[12]
Step-by-Step Caco-2 Assay Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker like Lucifer Yellow.
-
Compound Application: The test compound (this compound) is added to the apical (AP) side of the monolayer to assess absorption (AP to Basolateral - BL) or to the basolateral (BL) side to assess efflux (BL to AP).
-
Sampling: Samples are collected from the receiver compartment at predetermined time points.
-
Quantification: The concentration of the compound in the samples is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio (ER): The ER is calculated as Papp (BL-AP) / Papp (AP-BL). An ER > 2 suggests the involvement of active efflux.
Visualization: Caco-2 Permeability Workflow
Caption: Workflow of a bidirectional Caco-2 permeability assay.
Distribution: Where Does the Compound Go?
Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action and potential off-target sites. Key parameters influencing distribution are plasma protein binding (PPB) and the ability to cross physiological barriers like the blood-brain barrier (BBB).
In Silico Predictions for Distribution
Predicted Distribution Properties of this compound:
| Parameter | Predicted Value/Classification | Rationale & Implication |
| Plasma Protein Binding (PPB) | High (>90%) | The presence of aromatic rings and a lipophilic benzyl group suggests strong binding to plasma proteins like albumin. High PPB can limit the free fraction of the drug available for pharmacological activity and clearance. Phenylephrine has a PPB of 95%.[8] |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | While lipophilicity aids passive diffusion, the molecule's polar surface area and potential for ionization may limit its ability to cross the tightly regulated BBB.[10] |
| Volume of Distribution (Vd) | Moderate to High | A high degree of tissue binding is anticipated due to lipophilicity, suggesting the drug will distribute extensively outside the plasma. |
Metabolism: Biotransformation Pathways
Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. For many compounds, this is the primary determinant of their duration of action and potential for drug-drug interactions.[15] As this compound is a direct analogue of phenylephrine, its metabolic fate is predicted to follow similar pathways. Phenylephrine is extensively metabolized by monoamine oxidases (MAO-A and MAO-B) and through conjugation reactions (sulfation and glucuronidation).[8][9]
In Silico Predictions for Metabolism
Predicted Metabolic Profile of this compound:
| Parameter | Prediction | Rationale & Implication |
| Primary Metabolic Enzymes | Monoamine Oxidase (MAO), Sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs) | The core phenylethanolamine structure is a known substrate for MAO. The phenolic hydroxyl group is a prime site for sulfation and glucuronidation, which are major metabolic routes for phenylephrine.[8][9][16] |
| CYP450 Involvement | Minor Substrate/Inhibitor | While some CYP involvement cannot be ruled out, it is not expected to be the primary metabolic route, similar to phenylephrine which is not a catecholamine and thus not metabolized by COMT.[8] It is crucial to test for inhibition of major CYP isoforms (e.g., CYP3A4, 2D6) to assess drug-drug interaction potential.[17][18][19][20] |
| Predicted Major Metabolites | 1. Benzyl-m-hydroxymandelic acid (from MAO action). 2. This compound-3-O-sulfate. 3. This compound-3-O-glucuronide. | These are analogous to the primary metabolites of phenylephrine (m-hydroxymandelic acid, sulfate, and glucuronide conjugates).[8] |
Visualization: Predicted Metabolic Pathway
Caption: Predicted primary metabolic pathways for this compound.
Excretion: Clearing the Compound from the Body
Excretion is the final removal of the drug and its metabolites from the body. The primary routes are renal (urine) and biliary (feces).[21][22][23] The physicochemical properties of the metabolites (increased polarity and water solubility) largely dictate the excretion pathway.
In Silico Predictions for Excretion
Predicted Excretion Profile of this compound:
| Parameter | Prediction | Rationale & Implication |
| Primary Route of Excretion | Renal | The predicted metabolites (sulfate and glucuronide conjugates, and the mandelic acid derivative) are polar and water-soluble, making them ideal candidates for renal clearance via glomerular filtration and active tubular secretion.[23] Phenylephrine and its metabolites are primarily excreted in the urine.[8][24] |
| Total Clearance | High | Extensive metabolism is expected to lead to rapid clearance from the systemic circulation. |
| Elimination Half-life (t½) | Short | Analogous to phenylephrine's short half-life of 2-3 hours, this compound is predicted to be eliminated relatively quickly.[8] |
Toxicity: Assessing the Safety Profile
Toxicity assessment is arguably the most critical aspect of drug development, as safety is paramount.[25][26] In silico models can flag potential liabilities early, guiding subsequent experimental testing.[2] Key areas of concern include cardiotoxicity (hERG inhibition), mutagenicity, and organ-specific toxicity.
In Silico Predictions for Toxicity
Predicted Toxicity Profile of this compound:
| Parameter | Predicted Risk | Rationale & Implication |
| hERG Inhibition | Low to Moderate Risk | Many drugs have been withdrawn due to hERG potassium channel blockage, which can lead to fatal arrhythmias.[27][28][29][30] While the core structure is not a classic hERG binder, the lipophilic benzyl group increases the risk. Experimental validation is mandatory. |
| Mutagenicity (Ames Test) | Negative | The structure lacks common structural alerts for mutagenicity. Phenylephrine was not mutagenic in Salmonella typhimurium assays.[31] |
| Carcinogenicity | No Evidence | Long-term studies on phenylephrine showed no evidence of carcinogenicity.[31] A similar profile is expected for this compound, though this requires long-term in vivo studies for confirmation. |
| Hepatotoxicity | Low Risk | The molecule is not predicted to form reactive metabolites that typically lead to liver injury. |
| Acute Toxicity | Moderate | As an analogue of a vasoactive amine, high doses may cause cardiovascular effects like hypertension and tachycardia, similar to phenylephrine.[32][33] The PubChem entry indicates warnings for skin/eye irritation and respiratory irritation.[1] |
Experimental Protocol: Tiered Toxicity Testing
Regulatory agencies like the FDA mandate a structured approach to toxicity evaluation, starting with in vitro assays and progressing to in vivo studies as confidence in the compound's safety grows.[25][26][34][35][36]
A typical tiered workflow includes:
-
In Vitro Assays:
-
hERG Assay: Patch-clamp electrophysiology on cells expressing the hERG channel to determine IC50.[29]
-
Ames Test: Bacterial reverse mutation assay to assess mutagenic potential.
-
Cytotoxicity Assays: Using cell lines (e.g., HepG2 for hepatotoxicity) to determine cell viability after compound exposure.
-
-
In Vivo Studies (Rodent):
-
In Vivo Studies (Non-Rodent):
-
Repeat-dose toxicity studies in a second species (e.g., beagle dog) are required before human clinical trials.[35]
-
Visualization: Tiered Toxicity Testing Workflow
Caption: A standard tiered workflow for preclinical toxicity assessment.
Conclusion
This in-depth guide provides a predictive overview of the ADMET properties of this compound, constructed from computational models and knowledge of its structural analogue, phenylephrine. The in silico analysis suggests that this compound is likely to exhibit good intestinal permeability but suffer from low oral bioavailability due to extensive first-pass metabolism, primarily via MAO, sulfation, and glucuronidation. It is predicted to be highly protein-bound and cleared rapidly via the kidneys. The primary toxicity concern revolves around potential cardiovascular effects, including hERG inhibition, which necessitates rigorous experimental evaluation. While the compound does not raise significant alerts for mutagenicity or carcinogenicity based on analogue data, a full suite of preclinical toxicity studies is essential. This predictive ADMET profile serves as a foundational roadmap for researchers, guiding critical decisions and outlining the necessary experimental validations required to advance this compound in the drug development pipeline.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Benzylphenylephrine
For: Researchers, scientists, and drug development professionals.
Introduction
Benzylphenylephrine, systematically known as (R)-3-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)phenol, is a significant compound often identified as a related substance or impurity in the synthesis of Phenylephrine.[1][2] Its synthesis and characterization are crucial for the quality control of Phenylephrine, a widely used α1-adrenergic receptor agonist. Understanding the synthetic pathways to this compound not only aids in developing reference standards for analytical purposes but also provides insights into potential side reactions occurring during the production of phenylephrine and its analogs.
This document provides detailed protocols for the synthesis of this compound, focusing on a robust and logical pathway that offers high purity and yield. The methodologies are presented with an emphasis on the underlying chemical principles, providing researchers with the rationale behind the experimental choices.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| IUPAC Name | 3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol | [1] |
| Molecular Formula | C₁₆H₁₉NO₂ | [1][3] |
| Molecular Weight | 257.33 g/mol | [1][3] |
| Appearance | Pale Yellow to Light Brown Solid | [3] |
| Melting Point | 78-80°C | [3] |
| Solubility | Chloroform (Slightly), Methanol (Very Slightly) | [3] |
| CAS Number | 1367567-95-0 | [1] |
Overview of Synthetic Strategies
Two primary conceptual routes can be envisioned for the synthesis of this compound:
-
Direct Benzylation of Phenylephrine: This approach involves the direct reaction of phenylephrine with a benzylating agent. However, phenylephrine possesses three potential sites for benzylation: the phenolic hydroxyl, the secondary alcohol, and the secondary amine. The secondary amine is the most nucleophilic site, followed by the phenoxide anion (formed under basic conditions). This lack of selectivity makes it a challenging route, likely resulting in a complex mixture of N-benzylated, O-benzylated, and N,O-dibenzylated products, complicating purification and reducing the yield of the desired product.
-
Convergent Synthesis via a Ketone Intermediate: A more controlled and industrially viable approach involves the synthesis of a key intermediate, 2-(benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethan-1-one (also known as Benzylphenylephrone), followed by the stereoselective or non-stereoselective reduction of the ketone functionality.[4][5][6] This method allows for the unambiguous construction of the N-benzylmethylamino side chain before the final reduction step, offering superior control and purity. This guide will focus on this superior two-step strategy.
Protocol 1: Recommended Synthesis via a Benzylphenylephrone Intermediate
This protocol is the preferred method due to its control over selectivity and higher potential yield of the final product. It proceeds in two main stages: the synthesis of the ketone intermediate and its subsequent reduction.
Logical Workflow for Recommended Synthesis
Caption: Synthesis of the Benzylphenylephrone intermediate.
Detailed Experimental Protocol (Stage 1):
-
Bromination of 3'-Hydroxyacetophenone:
-
Dissolve 3'-hydroxyacetophenone (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel over 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into ice-cold water. The product, 2-bromo-3'-hydroxyacetophenone, will precipitate.
-
Filter the solid, wash thoroughly with cold water to remove acetic acid, and dry under vacuum. This intermediate is often used in the next step without further purification.
-
-
Amination with N-Benzylmethylamine:
-
To a solution of 2-bromo-3'-hydroxyacetophenone (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile, add N-benzylmethylamine (2.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as an acid scavenger.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Benzylphenylephrone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). [5]
-
Stage 2: Reduction of Benzylphenylephrone to this compound
This final step converts the ketone into the secondary alcohol, yielding this compound.
Reaction Scheme:
Caption: Reduction of the ketone to the final product.
Detailed Experimental Protocol (Stage 2):
-
Ketone Reduction:
-
Dissolve the purified Benzylphenylephrone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. The use of NaBH₄ is a mild and effective choice for reducing the ketone without affecting the phenolic hydroxyl or benzyl groups. [4] * After the addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding acetone or dilute hydrochloric acid until effervescence ceases.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
-
Workup and Purification:
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x volumes). [4] * Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent to yield the crude this compound.
-
Purify the final product by recrystallization from a suitable solvent mixture (e.g., ethanol/n-butyl acetate) or by column chromatography to achieve high purity (>99%). [4][5]
-
-
Characterization:
Protocol 2: Discussion of Direct Benzylation of Phenylephrine
While not the recommended protocol, it is instructive to consider the direct benzylation of phenylephrine to understand the complexities of selectivity in multi-functional molecules. The primary method for forming the required benzyl ether bond on the phenol is the Williamson ether synthesis. [9][10] Reaction Principle: Williamson Ether Synthesis
The Williamson ether synthesis is an Sₙ2 reaction where a deprotonated alcohol (alkoxide or phenoxide) acts as a nucleophile to attack an alkyl halide, forming an ether. [11][12]To achieve O-benzylation on phenylephrine, the phenolic hydroxyl group must be deprotonated with a base to form the more nucleophilic phenoxide.
Reaction Scheme and Selectivity Issues:
Caption: Competing reaction pathways in direct benzylation.
Causality Behind Experimental Choices (and their limitations here):
-
Choice of Base: A strong base (like NaH) will deprotonate both the phenol and the secondary alcohol, while a weaker base (like K₂CO₃) will preferentially deprotonate the more acidic phenol. [10]However, the secondary amine remains a potent nucleophile regardless of the base.
-
Reaction Conditions: Running the reaction at low temperatures might favor one pathway over another, but complete selectivity is highly unlikely.
-
The Inherent Problem: The secondary amine in phenylephrine is a strong, unhindered nucleophile. It will readily compete with the phenoxide for the benzyl chloride electrophile, leading to significant formation of the N-benzylated side product. Furthermore, over-alkylation can occur, leading to dibenzylated products and even the formation of a quaternary ammonium salt. [13]This results in a difficult-to-separate mixture and a low yield of the target molecule, making this route inefficient for preparative synthesis.
Safety Precautions
-
Benzyl Chloride: This reagent is a lachrymator and is irritating to the skin, eyes, and respiratory system. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). [13][14]* Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Quench carefully.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Scientific Research Publishing. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scirp.org. Retrieved from [Link]
-
ResearchGate. (2018). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Phenol protection. Retrieved from [Link]
-
ChemBK. (n.d.). rac Benzyl Phenylephrine. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Retrieved from [Link]
-
Veeprho. (n.d.). Benzyl phenylephrine | CAS 286426-31-1. Retrieved from [Link]
-
Current Research in Pharmaceutical Sciences. (2012). Simultaneous Estimation of Phenylephrine Hydrochloride and Benzyl Alcohol by First Derivative Spectrophotometric Method. Retrieved from [Link]
-
Gpatindia. (2020). PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylephrine synthesis. a-c Three routes are depicted for the.... Retrieved from [Link]
-
YouTube. (2020). PHENYLEPHRINE SYNTHESIS. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Salbutamol and Phenylephrine. Retrieved from [Link]
-
Unknown Source. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103553942A - Preparation method of phenylephrine hydrochloride impurity.
- Google Patents. (n.d.). CN101921197A - Preparation method of phenylephrine.
-
YouTube. (2019). SYNTHESIS OF PHENYLEPHRINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Retrieved from [Link]
- Google Patents. (n.d.). CN103553942B - A kind of preparation method of phenylephrine hydrochloride impurity.
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US6187956B1 - Method for preparing of L-phenylephrine hydrochloride.
- Google Patents. (n.d.). WO2000043345A1 - Method for producing l-phenylephrine hydrochloride.
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PrescriberPoint. (n.d.). Drug Interactions for Phenylephrine Hydrochloride. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) The preparation of a kind of phenylephrine intermediates. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylephrine. Retrieved from [Link]
-
CDC Stacks. (n.d.). BENZYL CHLORIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Formation of Phenylephrine Base. Retrieved from [Link]
- Google Patents. (n.d.). CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS....
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Application Note: Analytical Strategies for the Quantification of Benzylphenylephrine
Abstract and Introduction
Benzylphenylephrine, chemically known as 3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol, is a key structural analog and a known impurity of Phenylephrine, a widely used pharmaceutical active ingredient[1][2]. Accurate and precise quantification of this compound is critical for several reasons: ensuring the purity and safety of Phenylephrine drug substances and products, conducting stability studies, and supporting pharmacokinetic assessments during drug development. Due to its structural similarity to Phenylephrine, analytical methods must be specific enough to resolve it from the parent compound and other related substances.
This application note provides a comprehensive guide to the analytical methods for the quantification of this compound. As specific validated methods for this compound are not widely published, this guide presents robust protocols adapted from the extensive literature on Phenylephrine analysis[3][4]. We will detail two primary techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for assay and impurity profiling, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis in complex matrices. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems grounded in established regulatory principles.
Foundational Principles: The Imperative of Method Validation
Before implementing any analytical procedure for quantitative purposes, it must be rigorously validated to ensure it is fit for its intended purpose. The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte. All methodologies described herein are designed with validation in mind, adhering to the principles outlined by the International Council for Harmonisation (ICH) in the Q2(R2) guideline and complementary FDA guidance[5]. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Primary Analytical Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse method for assay and purity analysis in quality control environments due to its robustness, precision, and cost-effectiveness.
Causality and Experimental Choices:
-
Separation Mode: Reversed-Phase (RP) HPLC is the ideal choice. This compound possesses both polar (hydroxyl, amine) and significant non-polar (two aromatic rings) moieties, making it well-suited for retention on a non-polar stationary phase like C18. The presence of the additional benzyl group makes this compound significantly more hydrophobic than its parent compound, Phenylephrine. This results in a longer retention time on a C18 column under identical conditions, facilitating excellent separation.
-
Mobile Phase: A typical mobile phase consists of an aqueous component and an organic modifier (acetonitrile or methanol). An acidic buffer (e.g., phosphate) or acid modifier (e.g., formic or acetic acid) is crucial. It ensures the tertiary amine on this compound is consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks for accurate integration.
-
Detection: The phenolic chromophore in this compound allows for sensitive UV detection. Based on the UV spectrum of the structurally similar Phenylephrine, maximal absorption occurs around 214 nm and 274 nm[6]. Detection at 272-274 nm offers greater specificity from many excipients, while a lower wavelength offers higher sensitivity[7].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity and selectivity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the premier technique[5][8].
Causality and Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for this compound. The tertiary amine readily accepts a proton to form a stable [M+H]⁺ ion (precursor ion).
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides exceptional selectivity. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process filters out nearly all chemical noise from the matrix, allowing for quantification at pg/mL levels[5].
-
Sample Preparation: Biological samples cannot be injected directly. A sample preparation step is mandatory to remove proteins and phospholipids that interfere with the analysis. Protein Precipitation (PPT) is a simple and effective method, while Solid-Phase Extraction (SPE) can provide a cleaner extract and analyte concentration[5].
Detailed Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Purity and Assay
This protocol is adapted from established stability-indicating methods for Phenylephrine and is suitable for determining this compound in bulk material or as an impurity[4][7].
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 5 mM Ammonium Acetate (pH adjusted to 4.7 with acetic acid) and Methanol (50:50 v/v). Note: The organic ratio may need to be increased for this compound elution due to its higher hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 272 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Preparation of Solutions:
-
Diluent: Mobile phase (Ammonium Acetate:Methanol 50:50).
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Perform serial dilutions from the stock solution to prepare a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh sample powder equivalent to 25 mg of the active ingredient, transfer to a 25 mL volumetric flask, dissolve in diluent (sonicate if necessary), and dilute to volume. Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the working standard solution (e.g., 50 µg/mL) six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
-
Analysis:
-
Construct a calibration curve by injecting the standard solutions. Plot peak area versus concentration.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Protocol 2: LC-MS/MS Method for Quantification in Plasma
This protocol is adapted from methods for quantifying Phenylephrine in human plasma and is suitable for pharmacokinetic studies[5].
-
LC-MS/MS Conditions:
-
LC Column: UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm. Alternatively, a C18 column can be used with gradient elution.
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Isocratic 90% B[5], or a gradient starting at 5% B and ramping to 95% B for RP separation.
-
Ion Source: ESI Positive
-
MRM Transitions (Hypothetical):
-
This compound (MW 257.33): Q1: 258.3 -> Q3: [Product Ion]*. Product ion would be determined by infusing a standard solution and observing fragmentation patterns.
-
Internal Standard (IS): A stable isotope-labeled version (e.g., this compound-d3) is ideal.
-
-
-
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Working Solutions: Prepare spiking solutions for the calibration curve and quality control (QC) samples by diluting the stock solutions in 50:50 methanol:water.
-
Calibration Standards & QCs: Spike 95 µL of blank human plasma with 5 µL of the appropriate working solution to create calibration standards (e.g., 0.1 - 100 ng/mL) and QCs (low, mid, high).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of IS working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial or 96-well plate.
-
Inject 5-10 µL into the LC-MS/MS system.
-
Expected Performance Characteristics
The following table summarizes the typical performance characteristics that should be targeted during the validation of the described methods, based on analogous methods for Phenylephrine[4][5][7].
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 150 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coeff. (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (within 20% at LLOQ) |
| Precision (%RSD) | ≤ 2.0% | ≤ 15.0% (≤ 20.0% at LLOQ) |
| LOD (Typical) | ~0.3 µg/mL | ~0.03 ng/mL |
| LOQ (Typical) | ~1.0 µg/mL | ~0.1 ng/mL |
Conclusion
The accurate quantification of this compound is essential for ensuring pharmaceutical quality and supporting drug development. While specific, dedicated literature is sparse, robust and reliable analytical methods can be readily adapted from those established for the parent compound, Phenylephrine. The HPLC-UV method provides a precise and accessible approach for routine quality control, assay, and impurity determination. For applications demanding higher sensitivity and selectivity, particularly in complex biological fluids, the LC-MS/MS method offers unparalleled performance. The choice of method depends on the specific analytical requirements, and both protocols presented here provide a solid foundation for development and subsequent validation according to regulatory standards.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Current Research in Pharmaceutical Sciences. Simultaneous Estimation of Phenylephrine Hydrochloride and Benzyl Alcohol by First Derivative Spectrophotometric Method. [Link]
-
PubMed. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Phenylephrine. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Phenylephrine. [Link]
-
SciSpace. Spectrophotometric Estimation of Phenylephrine Hydrochloride via Oxidative Coupling Reaction with p-Aminobenzophenone. [Link]
-
Research Journal of Pharmacy and Technology. Spectrophotometric Assay for the Determination of Phenylephrine-HCl using Sodium Nitroprusside and Hydroxylamine Hydrochloride as a reagents. [Link]
-
ResearchGate. Simultaneous Estimation of Phenylephrine Hydrochloride and Benzyl Alcohol by First Derivative Spectrophotometric Method. [Link]
-
precisionFDA. this compound. [Link]
-
BEPLS. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. [Link]
-
TIJER. A Review On Development And Validation Of Phenylephrine Hcl By Various Analytical Method. [Link]
-
ijrti. “UV SPECTROSCOPY METHOD DEVELOPMENT AND VALIDATION OF PHENYLEPHRINE HCL”. [Link]
- Google Patents. Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry)
-
Semantic Scholar. Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Neurotransmitters Phenylephrine, Epinephrine and Norepinephrine on BIST™B+ Column. [Link]
-
MicroSolv. Phenylephrine HCL Tablet Analyzed with HPLC - AppNote. [Link]
-
ResearchGate. Current Developments in LCMS for Pharmaceutical Analysis. [Link]
-
SciSpace. Current developments in LC-MS for pharmaceutical analysis. [Link]
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- 4. bepls.com [bepls.com]
- 5. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UV-Vis Spectrum of Phenylephrine | SIELC Technologies [sielc.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Benzylphenylephrine
Abstract
This comprehensive application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Benzylphenylephrine. This compound is recognized primarily as a potential impurity and related compound of Phenylephrine, a widely used pharmaceutical active ingredient.[1][2][3] The accurate quantification of such impurities is critical for ensuring the safety, efficacy, and quality of pharmaceutical products in accordance with regulatory standards. This guide provides a foundational protocol, explains the scientific rationale behind the selection of chromatographic parameters, and outlines procedures for method validation and forced degradation studies as stipulated by International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound, chemically known as (R)-3-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)phenol, is structurally similar to Phenylephrine, differing by the substitution of a benzyl group on the amine.[1] Its presence in Phenylephrine drug substances or products can arise from the synthesis process.[3] Regulatory bodies mandate strict control over impurities in active pharmaceutical ingredients (APIs). Therefore, a reliable and specific analytical method is essential for its identification and quantification.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and accuracy. The development of a stability-indicating method is particularly crucial, as it must be able to resolve this compound from its parent compound (Phenylephrine) and any potential degradation products that may form under stress conditions.[4][5] This ensures that the measured analyte concentration is accurate and not falsely elevated by co-eluting species.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to developing a selective HPLC method. These properties dictate its behavior in the chromatographic system, influencing choices for the stationary and mobile phases.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉NO₂ | [1][6] |
| Molar Mass | 257.33 g/mol | [6] |
| Appearance | Pale Yellow to Light Brown Solid | [6] |
| Solubility | Chloroform (Slightly), Methanol (Very Slightly) | [6] |
| Structure | Contains a polar phenol group and a more nonpolar benzyl group | [1] |
The presence of both polar (hydroxyl) and nonpolar (benzyl, phenyl rings) moieties suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, is the most appropriate approach.
HPLC Method Development: Causality and Choices
The goal is to achieve a symmetric peak for this compound, with good resolution from Phenylephrine and other potential impurities or degradants.
Column (Stationary Phase) Selection
A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as the optimal starting point. The nonpolar C18 chains will interact with the hydrophobic benzyl and phenyl groups of this compound, providing retention.
-
Rationale : Columns such as a Luna® 5µm C18 or Waters Acquity UPLC BEH C18 have proven effective for Phenylephrine and its related substances.[7] The particle size (e.g., ≤5 µm) is chosen to ensure high efficiency and resolution. A column with dimensions of 250 mm x 4.6 mm is standard for method development.[7]
Mobile Phase Selection
The mobile phase composition is the primary tool for controlling retention and selectivity.
-
Organic Modifier : Acetonitrile (ACN) is generally preferred over methanol for compounds containing aromatic rings due to favorable π-π interactions, often resulting in sharper peaks and better selectivity. It also provides lower backpressure.
-
Aqueous Phase & pH Control : this compound contains a basic tertiary amine. The pH of the mobile phase is critical to control its ionization state.
-
Rationale : At a pH below its pKa, the amine will be protonated (positively charged). Analyzing in this state can lead to peak tailing due to interaction with residual acidic silanols on the silica backbone of the column. By using a mobile phase with a slightly acidic pH (e.g., pH 3.0-4.7), the silanols are protonated and their negative charge is suppressed, leading to improved peak symmetry.[7][8] Buffers like ammonium acetate or phosphate, or an acid modifier like trifluoroacetic acid (TFA), are commonly used.[7][9] A buffer is crucial to maintain a constant pH and ensure reproducible retention times.
-
Detector Settings
-
Rationale : A Photodiode Array (PDA) or UV-Vis detector is suitable. The presence of phenyl rings in the structure results in UV absorbance. Based on methods for the parent compound, Phenylephrine, a detection wavelength between 272 nm and 280 nm is appropriate for quantifying the main analyte.[7][8] However, for impurity analysis, monitoring at a lower wavelength, such as 220-230 nm, can provide higher sensitivity for a broader range of potential impurities. A PDA detector is highly recommended as it allows for peak purity analysis.
Detailed Application Protocol: Analysis of this compound
This protocol describes a validated isocratic RP-HPLC method for the quantification of this compound.
Instrumentation and Materials
-
HPLC or UHPLC system with a pump, autosampler, column oven, and PDA/UV detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
-
Analytical balance, pH meter, volumetric flasks, pipettes, and syringes.
-
HPLC-grade Acetonitrile and water.
-
Ammonium acetate (analytical grade).
-
Glacial acetic acid (analytical grade).
-
This compound Reference Standard.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 10 mM Ammonium Acetate (pH 4.5, adjusted with acetic acid) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase Preparation : Dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing this buffer with acetonitrile in the specified ratio.
-
Diluent Preparation : A mixture of water and acetonitrile (50:50, v/v) is a suitable diluent.
-
Standard Stock Solution (approx. 200 µg/mL) : Accurately weigh about 20 mg of this compound Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
-
Working Standard Solution (approx. 20 µg/mL) : Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Preparation : Prepare the sample solution based on the expected concentration of this compound to fall within the linear range of the method. For a pharmaceutical formulation, this may involve extraction or direct dissolution.[10] A typical preparation involves dissolving the sample in diluent to achieve a target concentration similar to the working standard, followed by sonication and filtration through a 0.45 µm syringe filter.[9]
System Suitability and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution.
-
Verify that the system suitability criteria are met (see table below).
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the sample solutions in duplicate.
-
Inject a Working Standard Solution after every 6-10 sample injections to bracket the samples and monitor system performance.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) for 5 replicate injections | ≤ 2.0% for peak area and retention time |
These criteria are based on general pharmacopeial requirements.[11]
Method Validation and Stability-Indicating Studies
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Furthermore, forced degradation studies are essential to establish its stability-indicating nature.[7][12]
Forced Degradation Protocol
Expose the this compound solution (e.g., 20 µg/mL) to the following stress conditions to induce degradation of approximately 5-20%.[5] Analyze the stressed samples alongside an unstressed control.
-
Acid Hydrolysis : 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis : 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation : Heat sample solution at 80°C for 24 hours.
-
Photolytic Degradation : Expose solution to UV light (as per ICH Q1B) for 24 hours.
The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak.
Visual Workflows
Overall Analytical Workflow
Caption: High-level workflow from sample receipt to final report generation.
Sample Preparation Protocol
Caption: Step-by-step workflow for preparing a solid dosage form for analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis of this compound. The detailed protocol, including specific chromatographic conditions and solution preparations, offers a robust starting point for routine quality control and stability testing. The emphasis on the rationale behind methodological choices and the inclusion of validation and forced degradation protocols ensures that users can implement and adapt this method with confidence, meeting the stringent requirements of the pharmaceutical industry.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 59940052, this compound. [Link]
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ChemBK. rac Benzyl Phenylephrine. [Link]
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Veeprho. Benzyl phenylephrine | CAS 286426-31-1. [Link]
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R Discovery. Forced Degradation Studies Research Articles. [Link]
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precisionFDA. This compound. [Link]
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Srivastava, S., et al. Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Indian Journal of Pharmaceutical Education and Research, 57(3s), 2023. [Link]
-
Waters Corporation. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Phenylephrine. [Link]
-
Neeli, M., et al. A new stability indicating RP-HPLC method for the simultaneous estimation of Paracetamol, Guaifenesin, Ambroxol, Phenylephrine and Chlorpheniramine in tablet dosage form. World Journal of Pharmaceutical Research, 3(9), 2014. [Link]
-
Gadhave, M., et al. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Bulletin of Environment, Pharmacology and Life Sciences, 11(7), 2022. [Link]
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Al-Sabha, W. Determination of phenylephrine hydrochloride in pharmaceutical preparations using spectrophotometric method. Tikrit Journal of Pharmaceutical Sciences, 9(1), 2013. [Link]
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U.S. Pharmacopeia. USP Monographs: Phenylephrine Hydrochloride. [Link]
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Blessy, M., et al. Development of forced degradation and stability indicating studies of drugs – A review. Journal of Pharmaceutical Analysis, 4(3), 2014. [Link]
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Waters Corporation. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. [Link]
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Mitra, S. Sample preparation in analysis of pharmaceuticals. Journal of Chromatography A, 1058(1-2), 2004. [Link]
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Shinde, N., et al. Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 3(3), 2014. [Link]
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Feng, S., et al. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 915-916, 2013. [Link]
-
Patel, M., et al. Simultaneous Estimation of Phenylephrine Hydrochloride and Benzyl Alcohol by First Derivative Spectrophotometric Method. Current Research in Pharmaceutical Sciences, 2012. [Link]
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SIELC Technologies. HPLC Method for Analysis of Neurotransmitters Phenylephrine, Epinephrine and Norepinephrine on BIST™B+ Column. [Link]
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U.S. Pharmacopeia. USP Monographs: Antipyrine, Benzocaine, and Phenylephrine Hydrochloride Otic Solution. [Link]
- Google Patents.
-
Abbas, A., et al. A New Approach for Developing Spectrophotometric Determination of Phenylephrine Drug in Pure, Pharmaceutics and Serum Sample. Baghdad Science Journal, 21(1), 2024. [Link]
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U.S. Pharmacopeia. Pharmacopeial Forum, Vol. 35(3). [Link]
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Agilent Technologies. Modernizing LC Methods for USP Phenylephrine HCl and Pramoxine HCl in OTC Products. [Link]
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U.S. Pharmacopeia. Pharmacopeial Forum, Vol. 35(3). [Link]
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Application Notes & Protocols: Experimental Design for Preclinical Evaluation of Benzylphenylephrine
Introduction: The Rationale for Preclinical Investigation of Benzylphenylephrine
This compound is a structural analog of phenylephrine, a well-characterized selective alpha-1 adrenergic receptor agonist used clinically as a vasopressor to manage hypotension.[1] Due to its structural similarity, this compound is hypothesized to exert its physiological effects through a similar mechanism of action, primarily inducing vasoconstriction and a subsequent increase in mean arterial pressure.[2][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the critical considerations and detailed protocols for the preclinical evaluation of this compound in animal models. The primary objectives of these studies are to elucidate the compound's hemodynamic efficacy, characterize its dose-response relationship, and rigorously assess its cardiovascular safety profile in compliance with global regulatory standards.[4][5] A well-designed preclinical program is paramount for translating basic scientific findings into potential clinical applications.[6]
Part 1: Presumed Mechanism of Action and Pharmacological Rationale
The foundational step in designing any animal study is a thorough understanding of the investigational compound's mechanism of action (MOA). For this compound, we extrapolate from the known pharmacology of phenylephrine.[7] The presumed MOA involves direct stimulation of alpha-1 adrenergic receptors located on the vascular smooth muscle.
This interaction initiates a Gq protein-coupled signaling cascade:
-
Receptor Binding: this compound binds to the alpha-1 adrenergic receptor.
-
G-Protein Activation: The receptor activates the Gq alpha subunit.
-
PLC Activation: Gq activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3]
-
Muscle Contraction: Elevated intracellular Ca2+ leads to the contraction of vascular smooth muscle, resulting in vasoconstriction.[2]
The primary hemodynamic consequences are an increase in systemic vascular resistance, leading to a rise in systolic, diastolic, and mean arterial pressure.[2] A common secondary effect is a compensatory, vagally-mediated reflex bradycardia (a decrease in heart rate) in response to the elevated blood pressure.[7]
Caption: Presumed signaling pathway for this compound.
Part 2: Strategic Experimental Design
A robust experimental design is critical for generating reproducible and translatable data.[6] This involves careful selection of animal models, dosing paradigms, and control groups.
Animal Model Selection
The choice of species is dictated by the study's objective (efficacy vs. safety).
-
Rodent Models (Efficacy & Dose-Ranging): Sprague-Dawley or Wistar rats are industry-standard models for initial hemodynamic characterization. They are cost-effective, readily available, and extensive historical data exists for comparison. These models are ideal for defining the dose-response curve and duration of action.
-
Non-Rodent Models (Safety Pharmacology): International Conference on Harmonisation (ICH) guidelines (S7A and S7B) mandate that cardiovascular safety pharmacology studies be conducted in a non-rodent species.[5][8] The Beagle dog is the most common model due to its size, cardiovascular physiology that is more analogous to humans, and suitability for chronic instrumentation with telemetry devices.[9]
Dosing Regimen and Administration
-
Route of Administration: The intended clinical route should be used whenever possible.[8] For a vasopressor intended for acute hypotension, intravenous (IV) infusion or bolus injection is the most relevant route for preclinical studies.
-
Dose Selection: A minimum of three dose levels (low, mid, high) should be selected to construct a dose-response curve. These doses should be informed by preliminary dose-range finding studies. The high dose should ideally elicit a maximal physiological response or be a multiple of the anticipated efficacious dose.
-
Control Groups: A concurrent vehicle-control group is mandatory. This group receives the same formulation excipients as the test article, administered via the same route and volume. This ensures that any observed effects are due to the compound itself and not the vehicle.
Ethical Considerations
All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC). Procedures should adhere to the guidelines outlined in the Guide for the Care and Use of Laboratory Animals. Key principles include minimizing animal use, refining procedures to reduce pain and distress, and replacing animal models with alternatives where feasible.[9]
Part 3: Core Experimental Protocols
The following protocols represent the core studies required to characterize the efficacy and safety of this compound.
Protocol 1: Hemodynamic Efficacy in Conscious, Telemetered Rats
This study aims to quantify the effects of this compound on key cardiovascular parameters. The use of conscious, freely-moving animals with radiotelemetry implants is the gold standard, as it eliminates the confounding effects of anesthesia and restraint stress on cardiovascular function.[5][10]
Experimental Workflow:
Caption: General workflow for a rodent hemodynamic study.
Step-by-Step Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-350g). A group size of n=8 is typically sufficient for statistical power.
-
Telemetry Implantation:
-
Anesthetize the animal using an appropriate anesthetic regimen (e.g., isoflurane).
-
Maintain body temperature at 37°C using a heating pad.[11]
-
Under aseptic surgical conditions, implant a pressure-sensing telemetry catheter (e.g., DSI PhysioTel™ Digital) into the descending aorta via the femoral artery.
-
Secure the transmitter body subcutaneously on the flank.
-
Administer post-operative analgesics and allow for a minimum of 10 days for full recovery.
-
-
Housing & Acclimation: House animals individually in their home cages placed on top of telemetry receivers. Allow them to acclimate to the study room for at least 48 hours before dosing.
-
Baseline Data Collection: Record continuous data for at least 24 hours prior to dosing to establish a stable baseline for blood pressure (systolic, diastolic, mean), heart rate, and activity.
-
Dose Administration:
-
On the day of the study, ensure animals have a patent IV catheter (e.g., in the jugular or femoral vein).
-
Administer a single IV bolus of vehicle or this compound at pre-determined dose levels.
-
-
Post-Dose Monitoring: Continuously record telemetered data for a minimum of 4 hours and up to 24 hours post-dose to capture the onset, magnitude, and duration of the hemodynamic response.
-
Data Analysis:
-
Data is typically averaged into 1- or 5-minute bins.
-
Calculate the change from baseline for each parameter at each time point.
-
The primary endpoints are the maximal change in Mean Arterial Pressure (MAP) and the corresponding change in Heart Rate (HR).
-
Protocol 2: Cardiovascular Safety Pharmacology in Conscious, Telemetered Beagle Dogs
This GLP-compliant study is designed to detect any adverse effects on cardiovascular function, with a specific focus on pro-arrhythmic potential, as required by ICH S7B guidelines.[5]
Step-by-Step Methodology:
-
Animal Model: Purpose-bred male and female Beagle dogs (7-13 kg), previously instrumented with telemetry devices.[9] A group of n=4 (2 males, 2 females) is common.
-
Instrumentation: Animals are surgically implanted with telemetry systems capable of measuring arterial blood pressure, heart rate, and a lead II electrocardiogram (ECG).
-
Study Design: A crossover design is often employed, where each animal receives all treatments (vehicle and all dose levels of this compound) on separate occasions, with a sufficient washout period (e.g., 7 days) between doses.
-
Baseline & Dosing:
-
On each study day, animals are placed in the testing environment and allowed to acclimate.
-
Baseline cardiovascular data is recorded for at least 1-2 hours pre-dose.
-
The test article or vehicle is administered via IV infusion over a clinically relevant period (e.g., 15-30 minutes).
-
-
Post-Dose Monitoring: Data is collected continuously for at least 24 hours post-dose.
-
Data Analysis:
-
Hemodynamics: Analyze blood pressure and heart rate as described in Protocol 1.
-
ECG Analysis: This is the critical component. Measure key ECG intervals at multiple time points, including:
-
Heart Rate (HR)
-
PR interval
-
QRS duration
-
QT interval: This is the primary endpoint for pro-arrhythmic risk.[5] The QT interval must be corrected for changes in heart rate using a validated formula (e.g., Van de Water's or Bazett's for dogs). The corrected QT interval (QTc) is the key safety parameter.
-
-
Morphology: ECG waveforms are qualitatively assessed for any abnormalities (e.g., arrhythmias, T-wave changes).
-
Part 4: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate interpretation and comparison across dose groups.
Table 1: Example Dose-Response Data for this compound on Hemodynamic Parameters in Rats
| Treatment Group (IV Bolus) | N | Peak Change in MAP (mmHg) | Time to Peak (min) | Peak Change in HR (bpm) |
| Vehicle (Saline) | 8 | +2.1 ± 1.5 | N/A | -1.5 ± 2.0 |
| This compound (0.1 mg/kg) | 8 | +15.4 ± 3.2 | 2 | -25.6 ± 5.1 |
| This compound (0.3 mg/kg) | 8 | +35.8 ± 4.1 | 2 | -60.2 ± 8.4 |
| This compound (1.0 mg/kg) | 8 | +58.2 ± 5.5 | 1 | -95.7 ± 11.3 |
| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle. |
Interpretation: The data in Table 1 would demonstrate that this compound produces a dose-dependent increase in mean arterial pressure, consistent with its presumed vasoconstrictor MOA. The corresponding dose-dependent decrease in heart rate is indicative of reflex bradycardia, a physiological response to acute hypertension.[7]
Table 2: Example Cardiovascular Safety Data in Beagle Dogs
| Treatment Group (IV Infusion) | N | Peak Change in MAP (mmHg) | Peak Change in HR (bpm) | Peak Change in QTcV (ms) |
| Vehicle | 4 | +1.5 ± 2.1 | -1.0 ± 1.8 | +2.3 ± 1.9 |
| This compound (Low Dose) | 4 | +20.1 ± 3.5 | -30.5 ± 4.6 | +4.1 ± 2.5 |
| This compound (Mid Dose) | 4 | +42.5 ± 4.8 | -65.1 ± 7.2 | +6.8 ± 3.1 |
| This compound (High Dose) | 4 | +65.3 ± 6.1 | -101.8 ± 9.9 | +8.5 ± 3.8 |
| Data are presented as Mean ± SEM. QTcV = QT interval corrected using Van de Water's formula. *p < 0.05 vs. Vehicle. |
Interpretation: The safety data in Table 2 would show the expected pressor and reflex bradycardia effects. Critically, if the changes in the corrected QT interval (QTcV) are minimal (typically <10-20 ms) and not statistically significant, it would provide strong evidence that this compound does not carry a significant risk of delaying ventricular repolarization, a key factor in drug-induced arrhythmia.[5]
References
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Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension. (2016). NIH. [Link]
-
Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. (2022). Frontiers in Physiology. [Link]
-
Safety pharmacology. (n.d.). NC3Rs. [Link]
-
Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis. (2022). PubMed Central. [Link]
-
Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. (2022). NIH. [Link]
-
The ultimate guide to non-animal cardiovascular safety pharmacology. (2022). REPROCELL. [Link]
-
Rodent Microsurgery and Hemodynamic Measurements Training Program. (n.d.). InsideScientific. [Link]
-
SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. (n.d.). Altasciences. [Link]
-
Cardiovascular Safety Pharmacology Studies. (n.d.). Vivotecnia. [Link]
-
Toxicity and carcinogenicity studies of phenylephrine hydrochloride in F344/N rats and B6C3F1 mice. (1988). PubMed. [Link]
-
TOXICOLOGY AND CARCINOGENESIS STUDIES OF PHENYLEPHRINE HYDROCHLORIDE IN F344/N RATS AND B6C3Ft MICE. (1987). National Toxicology Program. [Link]
-
What is the mechanism of action (MOA) of phenylephrine and its indications?. (2025). Dr.Oracle. [Link]
-
Cardiovascular Safety Pharmacology Study of a Single Intravenous Dose of CUMI in Conscious Beagle Dogs. (2010). SRI International. [Link]
-
What is the mechanism of action of phenylephrine?. (2025). Dr.Oracle. [Link]
-
203510Orig1s000. (2011). FDA. [Link]
-
Vasopressin or norepinephrine in early hyperdynamic septic shock: A randomized clinical trial. (2025). ResearchGate. [Link]
-
Pharmacology of Phenylephrine Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
-
What is Phenylephrine Hydrochloride used for?. (2024). Synapse. [Link]
-
What is the mechanism of Phenylephrine Hydrochloride?. (2024). Patsnap Synapse. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]
-
Early Vasopressin Application in Shock study. (2022). PubMed Central. [Link]
-
Update in Critical Care and Acute Respiratory Distress Syndrome 2018. (2019). ATS Journals. [Link]
-
Association between Inferior Vena Cava Variability Indices and Pulmonary Ultrasound Patterns in Fluid Resuscitation in Patients Admitted to Intensive Care. (2024). Scirp.org. [Link]
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- 11. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]
Application Note: Spectrophotometric Determination of Benzylphenylephrine
Introduction
Benzylphenylephrine, with the molecular formula C₁₆H₁₉NO₂, is a chemical entity structurally related to phenylephrine, a widely used sympathomimetic amine.[1][2] As an impurity or a related compound in pharmaceutical formulations containing phenylephrine, the accurate quantification of this compound is critical for quality control and drug safety assessment.[3] Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid analytical technique for the determination of compounds containing chromophoric groups.[4][5] this compound possesses a substituted benzene ring, a chromophore that absorbs UV radiation, making it a suitable candidate for spectrophotometric analysis.
This application note provides a detailed protocol for the quantitative determination of this compound in a solution using UV-Vis spectrophotometry. The method is designed for researchers, quality control analysts, and drug development professionals who require a reliable and straightforward analytical procedure. The protocol includes instrument setup, reagent preparation, standard curve generation, and method validation parameters based on established analytical principles.[6]
Principle of the Method
The quantitative analysis of this compound by UV-Vis spectrophotometry is based on the Beer-Lambert Law. This fundamental law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. The relationship is expressed as:
A = εbc
Where:
-
A is the absorbance (dimensionless)
-
ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the substance (mol L⁻¹).
By measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), a calibration curve can be constructed. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve. The phenolic hydroxyl group and the benzene ring in the this compound structure are the primary chromophores responsible for its characteristic UV absorption.[4]
Materials and Methods
Instrumentation
-
A high-performance double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1-2 nm, equipped with 1 cm matched quartz cuvettes.
-
Analytical balance (readability ± 0.0001 g)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
Reagents and Standards
-
This compound reference standard (Purity ≥ 99.5%)
-
Methanol (HPLC or Spectroscopic Grade)
-
Distilled or deionized water
Experimental Protocol
Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with methanol and mix thoroughly. This yields a stock solution with a concentration of 100 µg/mL.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a working standard solution of 10 µg/mL by diluting 10 mL of the 100 µg/mL stock solution to 100 mL with methanol in a volumetric flask.
-
Fill a quartz cuvette with methanol to serve as the blank.
-
Fill a second quartz cuvette with the 10 µg/mL this compound working standard.
-
Scan the spectrum of the working standard solution in the UV range from 400 nm to 200 nm against the methanol blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. For compounds structurally similar to phenylephrine, this is typically observed in the range of 270-280 nm.[4][7] Record this wavelength for subsequent measurements.
Preparation of Calibration Standards
-
From the 100 µg/mL stock solution, prepare a series of working standard solutions by pipetting appropriate aliquots into 10 mL volumetric flasks.
-
Dilute to volume with methanol to obtain concentrations in the range of 2 µg/mL to 20 µg/mL. (e.g., 2, 5, 10, 15, 20 µg/mL).
Construction of the Calibration Curve
-
Set the spectrophotometer to measure the absorbance at the predetermined λmax.
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each prepared calibration standard in triplicate.
-
Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for good linearity.[6]
Analysis of the Sample Solution
-
Prepare the sample solution containing an unknown concentration of this compound, ensuring the final concentration falls within the range of the calibration curve. This may require appropriate dilutions with methanol.
-
Measure the absorbance of the sample solution at the λmax against the methanol blank.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Sources
Application Notes & Protocols: Benzylphenylephrine Formulation for Research Use
Document ID: AN-BPE-2026-01
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation and handling of Benzylphenylephrine formulations for experimental use. This compound, a derivative of the well-characterized α1-adrenergic agonist Phenylephrine, is a valuable tool for investigating adrenergic signaling pathways. Proper formulation is critical to ensure experimental reproducibility, efficacy, and safety. These application notes detail the physicochemical properties of this compound, outline the principles of solvent selection and solution preparation for both in vitro and in vivo studies, provide step-by-step protocols for creating stock and working solutions, and establish methods for validation and quality control.
Introduction and Scientific Background
This compound is a sympathomimetic amine and an analogue of phenylephrine.[1][2] Phenylephrine is a selective alpha-1 (α1) adrenergic receptor agonist used clinically as a decongestant and vasopressor.[3][4][5][6][7] Due to its structural similarity, this compound is presumed to act as an α1-adrenoceptor agonist, making it a compound of interest for research into cardiovascular regulation, smooth muscle physiology, and neurological processes governed by the adrenergic system.
The efficacy of any research involving this compound is fundamentally dependent on the integrity of its formulation. Issues such as poor solubility, instability, or incorrect concentration can lead to spurious and irreproducible results. This guide provides the foundational knowledge and practical protocols to prepare reliable and effective this compound solutions for rigorous scientific investigation.
Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in designing a successful formulation strategy. The addition of the benzyl group significantly alters the polarity and solubility compared to its parent compound, phenylephrine.
| Property | Value | Source |
| IUPAC Name | 3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol | PubChem[8] |
| Molecular Formula | C₁₆H₁₉NO₂ | PubChem[8] |
| Molecular Weight | 257.33 g/mol | PubChem[8] |
| Appearance | Pale Yellow to Light Brown Solid | ChemBK[9] |
| Solubility | Water: Poorly soluble (inferred) Methanol: Very Slightly Soluble Chloroform: Slightly Soluble DMSO/Ethanol: Soluble (common for similar structures) | ChemBK[9] |
| Storage | -20°C Freezer | ChemBK[9] |
Mechanism of Action and Research Context
This compound is expected to function as a selective α1-adrenergic agonist. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[7][10]
Signaling Cascade:
-
Receptor Binding: this compound binds to the α1-adrenoceptor on the cell surface.
-
Gq Protein Activation: This binding event induces a conformational change, activating the associated Gq protein.
-
PLC Activation: The activated Gq-alpha subunit stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[11]
-
Cellular Response: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with the action of DAG, activates various downstream effectors like Protein Kinase C (PKC), leading to cellular responses such as smooth muscle contraction.[4][11]
Formulation Strategy and Workflow
The low aqueous solubility of this compound dictates a two-step formulation strategy: creation of a high-concentration stock solution in an organic solvent, followed by dilution into an appropriate aqueous buffer for the final working solution.
Experimental Protocols
Safety First: Before starting, review the Safety Data Sheet (SDS). This compound is classified as a skin, eye, and respiratory irritant.[8] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a chemical fume hood or ventilated enclosure.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution, which is the cornerstone for nearly all subsequent experimental dilutions.
Materials:
-
This compound powder (MW: 257.33 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound needed. To make 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 257.33 g/mol × 1000 mg/g = 2.57 mg
-
-
Weighing: Carefully weigh out 2.57 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Self-Validation: Visually inspect the solution against a light source. It should be clear and free of any particulates. If particulates remain, continue vortexing or sonicating.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C, protected from light. The solution should be stable for at least 6 months under these conditions.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol describes the dilution of the DMSO stock into a physiological buffer for use in cell culture experiments, tissue baths, or binding assays.
Causality Note: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.1%, as DMSO can have off-target effects on cells.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure (Example for 1 mL of a 10 µM final solution):
-
Thawing: Remove one aliquot of the 10 mM stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Calculation: Determine the volume of stock solution needed using the dilution formula (M₁V₁ = M₂V₂):
-
(10,000 µM) × V₁ = (10 µM) × (1000 µL)
-
V₁ = (10 × 1000) / 10,000 = 1 µL
-
-
Dilution: Pipette 999 µL of the desired sterile aqueous buffer into a new sterile microcentrifuge tube. Add 1 µL of the 10 mM stock solution to the buffer.
-
Mixing: Cap the tube and mix thoroughly by gentle vortexing or by inverting the tube 10-15 times. Avoid vigorous vortexing that could cause protein denaturation if using cell culture medium.
-
Self-Validation:
-
Clarity: The final solution must be clear and free of any precipitate. If precipitation occurs, the concentration may be too high for the aqueous buffer. A lower concentration or the inclusion of a co-solvent may be necessary.
-
DMSO Concentration: Confirm the final DMSO concentration is acceptable for your assay. In this example, it is 1 µL / 1000 µL = 0.1%.
-
-
Usage: Use the freshly prepared working solution immediately for your experiment to ensure stability and potency. Do not store dilute aqueous solutions for extended periods.
Protocol 3: Considerations for In Vivo Formulations
Formulating this compound for animal studies requires stringent control over vehicle selection, sterility, and tonicity. The final formulation depends heavily on the route of administration (e.g., intravenous, intraperitoneal, subcutaneous).
Key Principles:
-
Vehicle Selection: The vehicle must be biocompatible and non-toxic. Common choices include:
-
Saline (0.9% NaCl): Standard for IV, IP, SC injections, but may not be sufficient to solubilize this compound on its own.
-
Co-Solvent Systems: A mixture of solvents is often required. A common system is Saline:PEG400:Ethanol or Saline:Solutol HS 15. The percentage of organic co-solvents must be minimized and tested for tolerability in the specific animal model.
-
-
Sterility: All components must be sterile. The final formulation should be passed through a 0.22 µm sterile filter before administration.
-
pH and Tonicity: The pH should be adjusted to be near physiological (7.2-7.4), and the solution should be made isotonic to prevent tissue damage at the injection site.
-
Validation: A small pilot study is essential to ensure the vehicle itself does not produce an adverse reaction or interfere with the experimental outcome.
Example Formulation Approach (for IP injection):
-
Start with the 10 mM DMSO stock.
-
Prepare a vehicle solution, for example, 10% Solutol HS 15 in sterile saline.
-
Dilute the DMSO stock into the vehicle solution to the desired final concentration.
-
Ensure the final DMSO concentration is as low as possible (e.g., <1-2%).
-
Sterile filter the final solution before drawing it into a syringe for injection.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59940052, this compound. Available at: [Link][8]
-
ChemBK (n.d.). rac Benzyl Phenylephrine. Available at: [Link][9]
-
Veeprho (n.d.). Benzyl phenylephrine | CAS 286426-31-1. Available at: [Link][1]
-
Mothukuri, T., & Devi, A. S. (2017). FORMULATION AND EVALUATION OF NASAL IN SITU GEL OF PHENYLEPHRINE HYDROCHLORIDE. International Journal of Drug Research and Technology, 6(2), 64-78. [This reference discusses formulation principles for the parent drug, phenylephrine.] Available at: [Link][12]
-
Akorn, Inc. (2017). Methods and compositions of stable phenylephrine formulations. U.S. Patent Application No. 15/480,929. Available at: [13]
-
Novartis AG (2018). Phenylephrine formulations with improved stability. U.S. Patent No. 10,130,601. Available at: [Link][14]
-
Akorn, Inc. (2015). Methods and compositions of stable phenylephrine formulations. WIPO Patent Application No. WO/2015/073696. Available at: [15]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6041, Phenylephrine. Available at: [Link][16]
-
Dr.Oracle (2025). What is the mechanism of action (MOA) of phenylephrine and its indications?. Available at: [Link][3]
-
Dr.Oracle (2025). What is the mechanism of action of phenylephrine?. Available at: [Link][4]
-
Med simplified (2025). Pharmacology of Phenylephrine Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link][17]
-
Patsnap (2024). What is Phenylephrine Hydrochloride used for?. Available at: [Link][5]
-
Boehringer Ingelheim Pharma KG (2002). Method for preparing of L-phenylephrine hydrochloride. European Patent No. EP1077209B1. Available at: [18]
-
Patsnap (2024). What is the mechanism of Phenylephrine Hydrochloride?. Available at: [Link][11]
-
Klabunde, R.E. (n.d.). Alpha-Adrenoceptor Agonists (α-agonists). CV Pharmacology. Available at: [Link][6]
-
Wikipedia (n.d.). Alpha-adrenergic agonist. Available at: [Link][7]
-
Morales-Cárcamo, F., et al. (2023). Alpha-1 Receptor Agonists. In: StatPearls. StatPearls Publishing. Available at: [Link][19]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5284443, Phenylephrine Hydrochloride. Available at: [Link][20]
-
JoVE (2023). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. Available at: [Link][21]
-
Proudman, R. G. W., & Baker, J. G. (2021). The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors. British journal of pharmacology, 178(15), 3105–3122. Available at: [Link][10]
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- 21. Video: Adrenergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]
Troubleshooting & Optimization
Technical Support Center: Benzylphenylephrine Synthesis Yield Optimization
Welcome to the technical support center for Benzylphenylephrine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of N-benzylphenylephrine. The content is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing N-benzylphenylephrine?
The most robust and widely adopted method is the reductive amination of phenylephrine with benzaldehyde.[1][2][3] This approach is generally preferred over direct N-alkylation with benzyl halides for several key reasons:
-
High Selectivity: It minimizes the risk of over-alkylation (formation of quaternary ammonium salts) and O-alkylation of the phenolic hydroxyl group, which are common side reactions in direct alkylation.[4][5]
-
Milder Conditions: The reaction can be performed under mild conditions, which helps preserve the chirality of the phenylephrine starting material.
-
Fewer Byproducts: It typically results in a cleaner reaction profile, simplifying purification and improving overall yield.[1]
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are known for their selectivity in reducing the intermediate imine in the presence of the starting aldehyde.[1]
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this compound synthesis can typically be traced back to one of several factors:
-
Incomplete Imine Formation: The initial condensation between phenylephrine and benzaldehyde to form the imine intermediate is a critical equilibrium-driven step. Insufficient removal of the water byproduct can stall the reaction.
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are crucial. Hydride reagents like NaBH(OAc)₃ are moisture-sensitive. Using old or improperly stored reagents will lead to incomplete reduction.
-
Side Reactions: Competing side reactions, such as the Cannizzaro reaction of benzaldehyde or polymerization, can consume starting materials.
-
Degradation: Phenylephrine and its derivatives can be sensitive to harsh pH, high temperatures, and oxidative conditions, leading to degradation.[6][7]
-
Purification Losses: The product can be lost during workup and purification steps, especially if emulsions form during extraction or if the wrong chromatography conditions are used.
Q3: Do I need to protect the hydroxyl groups on the phenylephrine molecule before the reaction?
For the reductive amination pathway, protection of the hydroxyl groups is generally not necessary . The chemoselectivity of the reaction is high enough to favor N-alkylation over O-alkylation.[1]
However, if you are attempting a direct alkylation with a benzyl halide (e.g., benzyl bromide), protecting the phenolic hydroxyl group is highly recommended. The phenolic proton is more acidic than the amine proton, and under basic conditions, the phenoxide is a potent nucleophile that can lead to significant O-alkylation, reducing the yield of the desired N-alkylated product.
Synthesis Pathway Overview
The primary synthetic route discussed is the one-pot reductive amination. This process involves the condensation of (R)-phenylephrine with benzaldehyde to form a Schiff base (imine), which is then reduced in situ to yield N-benzylphenylephrine.
Caption: Fig. 1: Reductive Amination Pathway.
Troubleshooting Guide
This section addresses specific problems you might observe during the synthesis and purification processes.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| TLC shows unreacted phenylephrine starting material. | 1. Incomplete imine formation.2. Inactive reducing agent. | 1. Optimize Imine Formation: Add a dehydrating agent like anhydrous MgSO₄ or use a Dean-Stark trap if the solvent is appropriate (e.g., toluene). Alternatively, allow the phenylephrine and benzaldehyde to stir for 1-2 hours before adding the reducing agent.[2]2. Verify Reagent Activity: Use a fresh bottle of NaBH(OAc)₃ or another suitable reducing agent. Ensure it is added under an inert atmosphere (N₂ or Ar) to prevent moisture contamination. |
| Multiple product spots on TLC, close to the desired product. | 1. Diastereomer Formation: If the starting phenylephrine was not enantiomerically pure.2. O-Alkylation: More common in direct alkylation but can occur if harsh bases are used.3. Over-Alkylation: Formation of a quaternary salt (less common with reductive amination). | 1. Confirm Starting Material Purity: Check the enantiomeric purity of your (R)-phenylephrine starting material using chiral HPLC.2. Use Mild Conditions: Avoid strong bases. For direct alkylation, use a milder base like K₂CO₃ or Cs₂CO₃ instead of hydroxides.[8]3. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzaldehyde. Avoid a large excess. |
| A significant amount of benzyl alcohol is observed in the crude product. | 1. Cannizzaro Reaction: If basic conditions are present, benzaldehyde can disproportionate.2. Reduction of Benzaldehyde: The reducing agent can reduce unreacted benzaldehyde. | 1. Maintain Neutral/Acidic pH: Add a small amount of acetic acid to catalyze imine formation and ensure the medium is not basic.[2]2. Staged Addition: Add the reducing agent portion-wise or after an initial period of stirring the aldehyde and amine together to allow for imine formation. |
| Difficulty purifying the product by column chromatography. | 1. Product Tailing: The basic amine and polar hydroxyl groups can interact strongly with silica gel.2. Co-elution of Impurities: Side products may have similar polarity to the desired product. | 1. Deactivate Silica: Add a small amount of triethylamine (~1%) to the eluent system (e.g., Ethyl Acetate/Hexane) to suppress tailing and improve peak shape.2. Alternative Purification: Consider recrystallization from a suitable solvent system like ethanol/n-butyl acetate or isopropanol.[9][10] |
| Product appears oily and does not solidify. | 1. Residual Solvent: Trapped solvent (e.g., DMF, DMSO) from the reaction or workup.2. Presence of Impurities: Impurities can disrupt the crystal lattice and prevent solidification. | 1. High-Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating.2. Re-purification: If impurities are suspected, re-purify via column chromatography or recrystallization.[9] Conversion to the hydrochloride salt can also facilitate solidification and purification. |
Troubleshooting Workflow
If you encounter a low yield, follow this logical workflow to diagnose the issue.
Caption: Fig. 2: Diagnostic Workflow for Yield Optimization.
Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add (R)-phenylephrine (1.0 eq.) and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Imine Formation: Add benzaldehyde (1.1 eq.) to the solution. If desired, add glacial acetic acid (1.1 eq.) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Be aware that the reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by column chromatography on silica gel (e.g., Hexane/Ethyl Acetate with 1% Triethylamine) or by recrystallization.[9][10]
References
- Method for preparing of L-phenylephrine hydrochloride.
- A kind of preparation method of phenylephrine hydrochloride impurity.
- Preparation method of phenylephrine hydrochloride impurity.
-
The preparation of a kind of phenylephrine intermediates. ResearchGate. [Link]
-
Optimization of the N-benzylation reaction. ResearchGate. [Link]
-
Syntheses of Potential Degradation Products of Phenylephrine in OTC Products. Ingenta Connect. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Phenylephrine Hydrochloride. USP-NF. [Link]
-
Optimization of the benzylation reaction for the synthesis. ResearchGate. [Link]
- Preparation method of phenylephrine hydrochloride impurity standard.
-
Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. PubMed. [Link]
-
Reductive aminations of benzaldehyde. ResearchGate. [Link]
-
Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Technology Networks. [Link]
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances (RSC Publishing). [Link]
-
Reductive Amination of Benzaldehyde. Scribd. [Link]
-
Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Semantic Scholar. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
The two most general amine syntheses are the reductive amination... Pearson. [Link]
-
HPLC Methods for analysis of Phenylephrine. HELIX Chromatography. [Link]
-
Alkylation of N-Substituted 2-Phenylacetamides. ResearchGate. [Link]
-
Phenylephrine. PubChem. [Link]
-
Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. ResearchGate. [Link]
-
A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. [Link]
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- 10. CN103553942A - Preparation method of phenylephrine hydrochloride impurity - Google Patents [patents.google.com]
Technical Support Center: Overcoming Benzylphenylephrine Solubility Challenges
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Benzylphenylephrine. This guide is designed to provide expert insights and practical, field-proven solutions to the common solubility hurdles encountered with this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The Core Challenge: Understanding this compound's Solubility Profile
This compound, a derivative of phenylephrine, presents a distinct solubility challenge primarily due to its modified chemical structure. While its parent compound, phenylephrine hydrochloride, is known for being freely soluble in water, the addition of a benzyl group to the amine nitrogen dramatically alters its physicochemical properties.[1][2] This modification significantly increases the molecule's lipophilicity (fat-solubility) and non-polar surface area, leading to poor aqueous solubility.
The information available suggests that this compound is only slightly soluble in chloroform and very slightly soluble in methanol, indicating its hydrophobic nature.[3] This guide will provide systematic strategies to overcome this limitation.
Chemical & Physical Properties Overview
| Property | Data | Source |
| Molecular Formula | C₁₆H₁₉NO₂ | PubChem CID 59940052[4] |
| Molecular Weight | 257.33 g/mol | PubChem CID 59940052[4] |
| IUPAC Name | 3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol | PubChem CID 59940052[4] |
| Known Solvents | Chloroform (Slightly), Methanol (Very Slightly) | ChemBK[3] |
| Parent Compound | Phenylephrine | Veeprho[5] |
| Parent Solubility | Freely soluble in water (as HCl salt) | PubChem CID 6041[1] |
Visualizing the Structural Difference
The key to understanding the solubility difference lies in comparing the structures of phenylephrine and this compound. The addition of the non-polar benzyl ring is the primary reason for the decreased aqueous solubility.
Caption: Effect of pH on this compound's ionization and solubility.
Q4: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay medium. What should I do?
A4: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is diluted to a point where it can no longer keep the hydrophobic compound in solution.
-
Solution 1 (Lower Stock Concentration): Remake your stock solution at a lower concentration. This will require a larger volume of stock to be added to your medium, but the final percentage of organic solvent will be higher, which may be sufficient to maintain solubility.
-
Solution 2 (Use of Surfactants): Incorporate a low concentration of a non-ionic surfactant, such as Tween® 20 or Polysorbate 80, into your final aqueous medium (typically 0.01% to 0.1%). Surfactants form micelles that can encapsulate the non-polar compound, preventing precipitation. [6]* Solution 3 (Co-solvency): The principle of co-solvency involves using a mixture of solvents to increase solubility. [7]If your experimental system allows, you can add a small percentage (e.g., 1-10%) of a co-solvent like ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) to your final aqueous buffer. [8][9]This reduces the polarity of the water, making it a more favorable environment for the drug.
Q5: Are there any other advanced methods to consider for formulation development?
A5: For more complex applications, particularly in drug development, several advanced techniques can be explored:
-
Complexation: Using cyclodextrins (like HP-β-CD) can form inclusion complexes where the hydrophobic this compound molecule sits inside the cavity of the cyclodextrin, while the exterior remains water-soluble. [7][9]* Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC, or PEG) at a molecular level. [8]This technique enhances wettability and dissolution rate.
-
Nanotechnology: Reducing the particle size to the nanoscale (nanosuspension) dramatically increases the surface area, which can improve the dissolution rate and apparent solubility. [9][10]
Experimental Protocols & Troubleshooting Workflow
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound (MW: 257.33 g/mol ).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer and/or sonicator
Procedure:
-
Safety First: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. This compound is classified as an irritant. [4]Handle the powder in a chemical fume hood or ventilated enclosure.
-
Calculation:
-
Weight (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: 1 mL × 10 mmol/L × 257.33 g/mol = 2.57 mg
-
-
Weighing: Accurately weigh 2.57 mg of this compound powder and transfer it to a clean, dry amber vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes until the solution is clear and free of particulates.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting into single-use volumes to avoid repeated freeze-thaw cycles.
Self-Validation:
-
Visual Check: The final solution must be completely clear. Any cloudiness or visible particles indicate incomplete dissolution or saturation.
-
Dilution Test: Before use in a critical experiment, perform a small test dilution into your final buffer to ensure it doesn't precipitate at the working concentration.
Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
Objective: To prepare a 1 mg/mL aqueous solution of this compound.
Materials:
-
This compound powder
-
0.1 M Hydrochloric Acid (HCl)
-
Sterile, deionized water
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Safety First: Adhere to all safety precautions outlined in Protocol 1.
-
Weighing: Weigh out the desired amount of this compound (e.g., 5 mg).
-
Initial Suspension: Add the powder to a volume of deionized water (e.g., 4 mL) and begin stirring. The powder will likely not dissolve and will form a suspension.
-
pH Adjustment: While stirring and monitoring with a calibrated pH meter, add 0.1 M HCl dropwise. Observe the solution. As the pH drops, the powder will begin to dissolve.
-
Target pH: Continue adding acid until all the powder has dissolved and the solution is clear. The target pH should ideally be between 4.5 and 5.5. [2]6. Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume (e.g., 5 mL for a 1 mg/mL solution).
-
Filtration: For sterile applications, filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions.
-
Storage: Store the acidic aqueous solution at 2-8°C. Check for any signs of precipitation before use.
Troubleshooting Workflow Diagram
This flowchart provides a logical path for addressing solubility issues.
Caption: Decision workflow for solubilizing this compound.
Safety & Handling
-
Hazard Identification: this compound is an irritant. It may cause skin, eye, and respiratory irritation. [4]* Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a standard lab coat. [11]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
-
Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(5), 10-18. Link
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(3). Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Link
-
Prajapati, R., & Patel, P. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 123-134. Link
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Link
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Veeprho. (n.d.). Benzyl phenylephrine | CAS 286426-31-1. Retrieved from [Link]
-
ChemBK. (n.d.). rac Benzyl Phenylephrine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylephrine. PubChem Compound Database. Retrieved from [Link]
-
Cayman Chemical. (2022). L-Phenylephrine (hydrochloride) Product Information. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet - Phenylephrine hydrochloride. Link
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Fresenius Kabi USA. (2019). Safety Data Sheet - Phenylephrine Hydrochloride Injection. Link
-
Fisher Scientific. (2025). Safety Data Sheet - 2-Benzylphenol. Link
-
Japanese Pharmacopoeia. (n.d.). Phenylbutazone / Official Monographs for Part I. Retrieved from [Link]
-
Camber Pharmaceuticals. (n.d.). Safety Data Sheet - Phenylephrine Hydrochloride Injection. Link
-
National Center for Biotechnology Information. (n.d.). Phenylephrine Hydrochloride. PubChem Compound Database. Retrieved from [Link]
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Technical Support Center: Benzylphenylephrine and Phenylephrine Stability
Welcome to the technical support center for phenylephrine and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability and degradation. While the topic specifies Benzylphenylephrine, it is important to note that this compound is most prominently documented in scientific literature as Phenylephrine Impurity D or Phenylephrine Related Compound D , a process-related impurity rather than a common degradant.[1][2]
Therefore, to provide a comprehensive and practical guide grounded in available research, this document focuses on the stability and degradation pathways of the parent compound, Phenylephrine . Understanding the behavior of phenylephrine under various stress conditions is fundamental to controlling its impurity profile, which includes compounds like this compound.
Section 1: Frequently Asked Questions (FAQs) on Phenylephrine Stability
This section addresses foundational questions regarding the stability of phenylephrine in experimental and formulation settings.
Q1: What are the primary factors that compromise the stability of phenylephrine in aqueous solutions?
A1: Phenylephrine is a relatively unstable molecule in solution, especially when compared to its solid state.[3] The primary factors influencing its degradation are:
-
pH: Phenylephrine's stability is highly pH-dependent. Degradation of the side chain occurs at a pH above 7.[3][4]
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, a process accelerated by oxygen and metal ions.[3][5]
-
Light: The molecule is sensitive to light, particularly UV radiation, which can lead to discoloration and degradation.[3][5][6]
-
Temperature: Elevated temperatures accelerate all degradation pathways.[4]
-
Excipients and Other APIs: Interactions with certain excipients (e.g., those containing aldehyde impurities) or other active pharmaceutical ingredients (APIs) like chlorpheniramine maleate can lead to specific adducts and degradation products.[7][8]
Q2: What is the optimal pH range for maintaining phenylephrine stability?
A2: For maximum stability in aqueous solutions, phenylephrine hydrochloride should be maintained in a slightly acidic pH range, ideally between 4.5 and 5.5 .[5][8] In this range, both oxidative degradation and pH-dependent side-chain reactions are minimized. Using a suitable buffer system, such as acetate or citrate, is crucial for maintaining this pH.[5]
Q3: How significant is photodegradation, and what are the best practices for prevention?
A3: Photodegradation is a significant issue. Exposure to light can cause phenylephrine solutions to discolor and lose potency.[5][9] Studies have shown that phenylephrine bitartrate is more prone to photodegradation than phenylephrine hydrochloride.[6] The primary photolytic degradation product involves the loss of a water molecule, resulting in a derivative with an unsaturated side chain.[6] Best Practices:
-
Always store phenylephrine solutions in amber-colored or light-resistant containers.[5]
-
For added protection during experiments or storage, wrap containers in aluminum foil.[5]
-
Conduct experimental manipulations under low-light conditions whenever feasible.
Q4: What is this compound's relationship to Phenylephrine?
A4: this compound is classified as "Phenylephrine Impurity D" by the European Pharmacopoeia (EP) and "Phenylephrine Related Compound D" by the USP.[1][2] It is typically considered a process-related impurity that may arise during the synthesis of phenylephrine, rather than a product of its degradation under typical stress conditions like hydrolysis, oxidation, or photolysis. Its presence should be monitored in the bulk drug substance according to pharmacopeial standards.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer guide to troubleshoot specific problems encountered during research and development.
Problem 1: My phenylephrine stock solution has turned yellow or brown upon storage.
-
Potential Cause 1: Oxidation. The phenolic group in phenylephrine is highly susceptible to oxidation, which forms colored quinone-type structures.[3] This process is often catalyzed by trace metal ions and the presence of dissolved oxygen.
-
Solution:
-
Use Antioxidants: For formulations, consider adding an antioxidant like sodium metabisulfite or sodium bisulfite.[4][5]
-
Add Chelating Agents: Incorporate a chelating agent such as edetate disodium (EDTA) to sequester metal ions that catalyze oxidation.[5][10]
-
Deoxygenate Solvent: Before preparing your solution, purge the solvent (e.g., water, buffer) with an inert gas like nitrogen or argon to remove dissolved oxygen.[5]
-
Control Headspace: Store the solution in a container with minimal headspace, or blanket the headspace with nitrogen before sealing.
-
-
Potential Cause 2: Photodegradation. As discussed in the FAQ, light exposure is a key contributor to discoloration and degradation.[5]
-
Solution: Ensure the solution is rigorously protected from light at all stages of its lifecycle, from preparation to storage and analysis, by using amber vials or foil wrapping.[5]
Problem 2: I'm observing unexpected peaks in my HPLC chromatogram during a stability study.
-
Potential Cause 1: Forced Degradation Products. If you have subjected your sample to stress conditions (acid, base, oxidation, heat, light), you are likely seeing degradation products. The primary oxidative degradants are a ketone (MW 179 Da) and a nitrone (MW 195 Da).[3]
-
Solution:
-
Characterize Peaks: Use a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown peaks. This is the most effective way to identify them by comparing the masses to known degradants.[11][12]
-
Review Degradation Pathways: Compare your findings with the known degradation pathways of phenylephrine (see Section 3). For example, base-catalyzed degradation typically affects the side chain, while oxidation affects the phenolic ring.[3]
-
-
Potential Cause 2: Interaction with Excipients or Other APIs. Phenylephrine can react with other components in a formulation. A well-documented interaction occurs with chlorpheniramine maleate, leading to the formation of phenylephrine-maleate adducts.[8] Aldehyde impurities from excipients like polyethylene glycol (PEG) can also react with phenylephrine.[7]
-
Solution:
-
Conduct Compatibility Studies: Run compatibility studies with individual excipients to pinpoint the source of the interaction.
-
Analyze Excipients: Screen excipients for reactive impurities like aldehydes or peroxides before use in formulation development.
-
Problem 3: How do I design and execute a robust forced degradation study for phenylephrine?
-
Answer: A forced degradation study is essential to demonstrate the stability-indicating nature of your analytical method and to understand the degradation profile of the drug.[13][14] A typical study involves subjecting the drug to five stress conditions: acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolysis.[15]
-
Experimental Protocol: See Section 4 for a detailed step-by-step protocol for conducting a forced degradation study on phenylephrine.
Section 3: Key Degradation Pathways of Phenylephrine
Phenylephrine degrades via several distinct mechanisms, which are crucial to understand for developing stable formulations and analytical methods.
-
1. Oxidative Degradation: This is a primary pathway, targeting the phenolic hydroxyl and secondary alcohol groups. The process liberates four hydrogens to form a quinone, which can further degrade to a ketone (PHE Deg. 1, MW 179 Da). Subsequent oxidation of the amine can yield a nitrone (PHE Deg. 2, MW 195 Da).[3] This pathway is responsible for the discoloration of solutions.
-
2. pH-Dependent Cyclization: At a pH around 7 or higher, phenylephrine can undergo an intramolecular cyclization involving the side chain, leading to the loss of the secondary amine function while retaining the phenolic group.[3] One proposed product of this pathway is 5-hydroxy-N-methyl indoxyl.[3]
-
3. Aldehyde-Dependent Phenolic Cyclization: Phenylephrine can react with aldehydes, such as formaldehyde, which may be present as impurities in excipients.[3][7] This reaction is a rapid cyclization that can occur over a wide pH range.[3]
-
4. Interaction with Maleate: When formulated with chlorpheniramine maleate, phenylephrine can form adducts. The reaction is pH-dependent, with different adducts forming at different pH values. A pH between 4.5 and 6.0 is recommended to minimize the formation of these specific degradation products.[8]
Visualization of Major Degradation Pathways
Caption: Major degradation pathways of phenylephrine.
Section 4: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study of Phenylephrine Hydrochloride
This protocol outlines a general procedure for investigating the stability of phenylephrine under various stress conditions. The goal is typically to achieve 5-20% degradation.[15]
Forced Degradation Workflow
Sources
- 1. This compound | C16H19NO2 | CID 59940052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents [patents.google.com]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [file.scirp.org]
- 8. EP2246045A1 - Method for stabilizing phenylephrine - Google Patents [patents.google.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. The stability of phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.ceu.es [dspace.ceu.es]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. library.dphen1.com [library.dphen1.com]
- 15. pharmacyjournal.in [pharmacyjournal.in]
Technical Support Center: Synthesis and Purification of Benzylphenylephrine
Welcome to the technical support center for Benzylphenylephrine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and validated protocols for improving the chemical and chiral purity of synthesized this compound. As a key impurity and reference standard for Phenylephrine, achieving high purity is critical for analytical accuracy and quality control.[1][2] This document provides expert insights into common synthetic challenges and offers robust solutions to overcome them.
Section 1: Understanding the Synthesis and Impurity Profile
This compound, chemically known as (1R)-2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanol, is often synthesized as a precursor or arises as a process-related impurity in the manufacturing of Phenylephrine.[1][3][4] A common synthetic approach involves the reaction of an α-halo-acetophenone derivative with N-methylbenzylamine, followed by a reduction of the ketone.
A representative synthesis pathway starts with 3-hydroxyacetophenone, which is first halogenated and then undergoes nucleophilic substitution, followed by stereoselective reduction.[5]
Caption: A common synthetic route to (R)-Benzylphenylephrine.
Commonly Encountered Impurities
The purity of the final product is highly dependent on controlling the reaction conditions at each step. A lack of control can lead to several process-related impurities.
Caption: Key pathways leading to common impurities during synthesis.
Section 2: Troubleshooting Guide for Purity Enhancement
This section addresses common issues encountered during the synthesis and purification of this compound in a direct question-and-answer format.
Q1: My final product purity is below 95% after the initial workup. What are the most likely causes?
A1: Low purity after initial synthesis typically points to one of three areas: incomplete reactions, competing side reactions, or degradation during workup.
-
Incomplete Reactions: Unreacted starting materials, particularly the electrophilic ketone 2-Chloro-1-(3-hydroxyphenyl)ethan-1-one, are a common issue. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Side Reactions: The amine reagent, N-methylbenzylamine, can participate in side reactions if stoichiometry and temperature are not carefully controlled. Ensure slow addition of the amine and maintain the recommended reaction temperature to minimize byproduct formation.
-
Workup-Related Degradation: The phenolic hydroxyl group in this compound is highly susceptible to oxidation, especially under basic conditions or upon exposure to air, leading to colored impurities.[6] During the aqueous workup, ensure the pH remains neutral or slightly acidic and consider sparging solutions with nitrogen or argon to minimize dissolved oxygen.
Q2: My isolated product is yellow or brown, but the literature describes it as a white solid. Why is there discoloration and how can I prevent it?
A2: Discoloration is almost always due to the oxidation of the phenol moiety. This process is accelerated by exposure to light, oxygen, high pH, and trace metal ions.[6]
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and all subsequent workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: Avoid strongly basic conditions. While a base is needed to neutralize HCl formed during the substitution reaction, use it judiciously and ensure the final product is not stored in a basic solution.
-
Use Antioxidants/Chelators: In some cases, adding a small amount of an antioxidant like sodium bisulfite or a chelating agent like EDTA to the aqueous phase during workup can prevent metal-catalyzed oxidation.[6]
-
Protect from Light: Use amber glass vessels or wrap your glassware in aluminum foil to prevent photodegradation, which can generate radical species that initiate oxidation.[7]
Q3: My stereoselective reduction is producing a mixture of enantiomers (low e.e. value). How can I improve the chiral purity?
A3: Achieving high enantiomeric excess (e.e.) depends entirely on the efficacy of the chiral catalyst or biocatalyst and the reaction conditions.
-
Catalyst Quality: Ensure the chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) is of high purity and has not been deactivated.[3] If using a biocatalyst like a carbonyl reductase, confirm its activity and ensure the correct co-factors (e.g., NADPH) are present.[5][8]
-
Reaction Conditions: Temperature and pressure are critical for asymmetric hydrogenations. Deviations from the optimized protocol can drastically reduce enantioselectivity. For instance, a patented process for a similar reduction specifies a temperature of 50-55°C and a hydrogen pressure of 20 bar.[3]
-
Substrate Purity: Impurities in the ketone precursor can sometimes interfere with or poison the catalyst, leading to poor stereoselectivity. Ensure the ketone is of high purity before the reduction step.
Section 3: Validated Purification Protocols
If in-process controls are insufficient to achieve the desired purity, post-synthesis purification is necessary. Recrystallization is the most effective method for significant purity enhancement of solid this compound.
Protocol 1: High-Purity Recrystallization
This protocol is based on solvent systems reported to yield this compound with >99% purity.[9][10] Recrystallization works by exploiting the differences in solubility between the desired compound and impurities at different temperatures.[11]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent system where this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. A mixed solvent system, such as ethanol and n-butyl acetate, has proven effective.[10]
-
Dissolution: Place the crude this compound solid in a flask. Add a minimal amount of the primary solvent (e.g., ethanol) to the flask. Heat the mixture to reflux with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step prevents premature crystallization.
-
Induce Crystallization: Slowly add the anti-solvent (e.g., n-butyl acetate) to the hot solution until it becomes slightly turbid. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a mild temperature (e.g., 40-50 °C) to a constant weight.
Table 1: Recommended Solvent Systems for Recrystallization
| Primary Solvent (Solubilizing) | Anti-Solvent (Precipitating) | Rationale & Comments | Reference |
| Ethanol | n-Butyl Acetate | Excellent system for achieving high purity (>99%). Good solubility differential. | [9][10] |
| Methanol | Ethyl Acetate | Similar polarity pairing. Methanol has high solvating power. | [9] |
| Isopropanol | Acetonitrile / n-Propyl Acetate | Used for purification of related phenylephrine impurities. | [8] |
Protocol 2: Silica Gel Column Chromatography
For complex mixtures containing impurities with similar polarity to this compound, column chromatography provides superior separation.
Caption: Standard workflow for purification by column chromatography.
Step-by-Step Methodology:
-
Select Mobile Phase: Use TLC to determine an optimal solvent system. A good system will give the this compound spot an Rf value of ~0.3. A common starting point is a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase to prevent severe peak tailing caused by the basic amine group interacting with acidic silica.
-
Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a column, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a dry-load by adsorbing the compound onto a small amount of silica gel and carefully adding this to the top of the column.
-
Elute and Collect: Begin eluting with the mobile phase, collecting fractions.
-
Monitor Fractions: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: FAQs on Purity Analysis and Characterization
Q4: What is the standard method for assessing the chemical purity of my final product?
A4: The industry-standard method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5][12] This method is stability-indicating and can separate this compound from its precursors and most degradation products.
Table 2: Typical RP-HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., Partisil 10 ODS), 250 mm x 4.6 mm, 5 or 10 µm |
| Mobile Phase | A: Phosphate Buffer (pH 3.0) B: Methanol or Acetonitrile |
| Elution | Gradient or Isocratic (e.g., 50:50 Methanol:Water with pH adjustment) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10-20 µL |
| Note: This is a starting point. Method development and validation are required for specific applications.[12] |
Q5: How can I confirm the enantiomeric purity of (R)-Benzylphenylephrine?
A5: Enantiomeric purity must be assessed using a chiral separation technique. The most common method is Chiral HPLC .[13] This requires a specialized column with a chiral stationary phase (CSP) that can differentiate between the R and S enantiomers.
Table 3: Chiral Purity Analysis Techniques
| Method | Principle | Comments |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | The most reliable and quantitative method. Requires specific chiral column development. |
| Optical Rotation | Measurement of the rotation of plane-polarized light. | A simpler but less sensitive method. Can confirm the presence of the correct enantiomer but is not ideal for precise e.e. determination at high purities. |
| Chiral Capillary Electrophoresis | Separation based on differential mobility in the presence of a chiral selector in the buffer. | An alternative to HPLC, often with high separation efficiency. |
| Reference for techniques:[13] |
Section 5: Stability and Storage Recommendations
Q6: What are the best practices for storing purified this compound to maintain its purity?
A6: Both solid and solution forms of this compound can degrade if not stored properly.
-
Solid Form: Store in a tightly sealed, amber glass vial in a refrigerator (2-8 °C) or freezer (-20 °C). Purging the vial with an inert gas like argon or nitrogen before sealing will further protect it from oxidation.
-
Solution Form: Solutions are more prone to degradation. They should be protected from light at all times.[7] For aqueous solutions, buffering to a slightly acidic pH (e.g., 4.5-5.5) can improve stability.[6] Prepare solutions fresh when possible, and if storage is necessary, keep them refrigerated and protected from light. Studies on phenylephrine itself show significant degradation when exposed to light in solution.[7]
References
Sources
- 1. Phenylephrine EP Impurity D | 1367567-95-0 | SynZeal [synzeal.com]
- 2. GSRS [precision.fda.gov]
- 3. US6187956B1 - Method for preparing of L-phenylephrine hydrochloride - Google Patents [patents.google.com]
- 4. This compound | C16H19NO2 | CID 59940052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Improved Synthetic Process of Phenylephrine Hydrochloride [cjph.com.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. CN111606815B - Preparation method of phenylephrine hydrochloride impurity standard - Google Patents [patents.google.com]
- 9. CN103553942A - Preparation method of phenylephrine hydrochloride impurity - Google Patents [patents.google.com]
- 10. CN103553942B - A kind of preparation method of phenylephrine hydrochloride impurity - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. bepls.com [bepls.com]
- 13. US20170290786A1 - Methods and compositions of stable phenylephrine formulations - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Benzylphenylephrine HPLC Separation
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Benzylphenylephrine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic separation of this compound. As a basic amine, this compound presents unique challenges, particularly concerning peak shape and retention reproducibility. This document provides in-depth, cause-and-effect explanations and systematic troubleshooting protocols to empower you to achieve robust and reliable results.
Understanding the Analyte: this compound
This compound is a structurally related compound to Phenylephrine and is often considered an impurity or related substance in pharmaceutical analysis.[1] Its chemical structure includes a secondary amine and hydroxyl groups, making it susceptible to interactions with active sites on silica-based HPLC columns. The addition of a benzyl group makes it significantly more hydrophobic than Phenylephrine.
| Chemical Properties | |
| Molecular Formula | C₁₆H₁₉NO₂ |
| Molecular Weight | 257.33 g/mol |
| Nature | Basic Amine, More hydrophobic than Phenylephrine |
Understanding these properties is fundamental to diagnosing and resolving chromatographic issues.
Frequently Asked Questions & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most common issues encountered during the HPLC separation of this compound.
Q1: Why is my this compound peak tailing excessively?
Peak tailing is the most common issue for basic compounds like this compound and is often characterized by an asymmetry factor > 1.2. This phenomenon compromises peak integration, reduces resolution, and affects quantitation accuracy.
Primary Cause: Secondary Interactions with Residual Silanols
Standard silica-based C18 and C8 columns have residual silanol groups (Si-OH) on their surface. At a mid-range pH (typically 3-7), these silanols can become deprotonated (Si-O⁻) and negatively charged. This compound, being a basic amine, will be protonated (positively charged) in this pH range. The strong ionic interaction between the positively charged analyte and the negatively charged silanols leads to a secondary retention mechanism, causing the peak to tail.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment (First Line of Defense):
-
Low pH (pH 2.5-3.5): By lowering the mobile phase pH with an acidifier like trifluoroacetic acid (TFA) or formic acid, you protonate the residual silanols, neutralizing their charge. This minimizes the ionic interactions with the protonated this compound, significantly improving peak shape.[2]
-
High pH (pH > 8): Alternatively, using a high pH mobile phase neutralizes the this compound molecule (free base), preventing ionic interactions with the deprotonated silanols. Caution: This approach requires a pH-stable column (e.g., hybrid or ethylene-bridged silica) to prevent stationary phase degradation.
-
-
Incorporate a Competing Base:
-
Add a small concentration (e.g., 0.1% v/v) of a competing base like triethylamine (TEA) to the mobile phase. TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively "shielding" them from the this compound analyte.
-
-
Column Selection:
-
High-Purity, End-Capped Columns: Modern, high-purity silica columns with advanced end-capping (treating residual silanols with a small silylating agent) have fewer active silanol sites and will inherently produce better peak shapes for basic compounds.
-
Mixed-Mode Columns: Consider using a mixed-mode column that combines reversed-phase and ion-exchange characteristics. These can offer unique selectivity and improved peak shape for basic compounds without the need for ion-pairing reagents.[3]
-
Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing.
Q2: My this compound peak is fronting. What is the cause?
Peak fronting (asymmetry factor < 0.8) is less common than tailing for basic compounds but can occur under specific conditions.
Primary Causes:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase at the column inlet, causing the peak to broaden and front.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted, fronting peak.
Troubleshooting Protocol:
-
Reduce Sample Concentration: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, the issue is sample overload.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
Decrease Injection Volume: If reducing the sample concentration is not feasible, try decreasing the injection volume (e.g., from 10 µL to 2 µL).
Q3: Why am I seeing unexpected "ghost" peaks in my chromatogram?
Ghost peaks are extraneous peaks that do not originate from the injected sample.[4] They can be sporadic or appear at consistent retention times, complicating analysis and integration.
Primary Causes:
-
Carryover: Residue from a previous, more concentrated injection adsorbing to surfaces in the injector, needle, or column and eluting in a subsequent run.
-
Mobile Phase Contamination: Impurities in the solvents (especially water) or degradation of mobile phase additives can accumulate on the column and elute as peaks, particularly during gradient runs.
-
Sample Contamination: The sample itself or the diluent may be contaminated.
Troubleshooting Protocol:
-
Perform a Blank Injection: Run a blank injection (injecting only the sample diluent). If the ghost peak is still present, the source is not the sample itself but rather the system or mobile phase.
-
Systematic Component Isolation:
-
Mobile Phase: Prepare a fresh batch of mobile phase using high-purity (HPLC or MS-grade) solvents. If the peak disappears, the old mobile phase was the source.
-
Injector/Autosampler: If the peak persists in a blank run with fresh mobile phase, the contamination is likely in the flow path. Develop a rigorous needle wash method using a strong solvent to clean the autosampler.
-
-
Check for Sample Degradation: If the ghost peak only appears in sample injections and not blanks, consider the possibility of on-instrument or in-vial degradation of this compound. Using an autosampler with vial cooling can help mitigate this.[5]
Logical Flow for Ghost Peak Identification
Caption: A decision tree for identifying the source of ghost peaks.
Q4: My retention time for this compound is shifting between injections. What should I do?
Inconsistent retention times are a critical issue, as they can lead to misidentification of peaks and inaccurate quantification.
Primary Causes:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a common cause of retention time drift.
-
Mobile Phase Composition Changes: Poorly mixed mobile phase, evaporation of the more volatile organic solvent, or using an unbuffered aqueous phase can lead to changes in mobile phase composition over time.
-
Column Temperature Fluctuations: The column temperature directly affects retention time. A non-thermostatted column is susceptible to ambient temperature changes.
Troubleshooting Protocol:
| Issue | Recommended Action | Scientific Rationale |
| Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs. | The stationary phase needs to fully equilibrate with the mobile phase to ensure a consistent and reproducible surface chemistry for interaction with the analyte. |
| Mobile Phase Stability | Always use a buffer in the aqueous portion of your mobile phase, especially when operating below pH 4 or above pH 7. Keep mobile phase bottles capped to prevent evaporation. | Buffers resist changes in pH, which can significantly alter the ionization state of both the analyte and residual silanols, thereby affecting retention.[5] Evaporation of the organic component will increase the mobile phase polarity, leading to longer retention times. |
| Temperature Control | Use a column thermostat and set it to a stable temperature (e.g., 30-40 °C). | Elevated and controlled temperatures reduce mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Most importantly, it ensures retention time stability. |
Example Starting HPLC Method
While a specific, validated monograph for this compound alone is not common, methods for Phenylephrine that separate its related compounds (including this compound) provide an excellent starting point.
| Parameter | Recommended Starting Condition |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 215 nm or 272 nm[2] |
| Injection Volume | 5 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
Note: Due to the added hydrophobicity from the benzyl group, this compound will have a longer retention time than Phenylephrine under these conditions.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylephrine. Retrieved from [Link]
-
Kirkpatrick, D., Fain, M., Yang, J., Santos, L., & Anthony, C. (2020). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. Separation Science plus, 3(1-2), 4–11. Available from: [Link]
-
Phenomenex. (n.d.). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
-
Gadhave, M., et al. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. BEPLS, 11(7). Available from: [Link]
-
Feng, S., Zhao, Q., Jiang, J., & Hu, P. (2013). Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 915-916, 28-32. Available from: [Link]
-
Greyhound Chromatography. (n.d.). Accurate Phenylephrine Hydrochloride Impurity Profiling. Retrieved from [Link]
-
Srivastava, S., et al. (2023). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Indian Journal of Pharmaceutical Education and Research, 57(3s). Available from: [Link]
Sources
Addressing off-target effects of Benzylphenylephrine
A Guide for Researchers on Identifying and Mitigating Off-Target Effects
Welcome to the technical support resource for Benzylphenylephrine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for experiments involving this compound. As Senior Application Scientists, we understand that unexpected results can be a significant hurdle. This center is structured to help you diagnose and address potential off-target effects, ensuring the integrity and specificity of your experimental data.
Introduction: The Challenge of Specificity
This compound is a synthetic sympathomimetic amine designed primarily as a selective agonist for the alpha-1 (α1) adrenergic receptor.[1][2] Like its close analog phenylephrine, its primary mechanism involves binding to and activating α1-adrenergic receptors, which are Gq protein-coupled receptors (GPCRs).[3] This activation initiates a signaling cascade leading to vasoconstriction and other physiological responses, making it a valuable tool for studying cardiovascular and autonomic nervous system functions.[1][4]
However, no pharmacological tool is perfectly selective. Off-target effects, where a compound interacts with unintended molecular targets, are a critical concern in research, potentially leading to misinterpretation of data.[5][6] Recent evidence on related compounds suggests that what is often assumed to be a direct, selective action can be more complex. Studies on phenylephrine have revealed that its pharmacological effects may be partly indirect, mediated by the release of endogenous noradrenaline, which can then activate other adrenergic receptors (e.g., α2, β1, β2).[7] This guide will help you navigate these potential complexities.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the use of this compound in experimental settings.
Q1: I'm observing effects that are not consistent with pure α1-adrenergic agonism. Why is this happening?
This is a classic sign of potential off-target activity. While this compound is designed to be an α1-agonist, you may be observing phenomena such as changes in heart rate (β1 effect) or smooth muscle relaxation (β2 effect).[8][9] A leading hypothesis, based on data from the structurally similar compound phenylephrine, is an indirect sympathomimetic effect.[7] this compound may be acting on the norepinephrine transporter (NAT), causing a release of endogenous noradrenaline from nerve terminals. This released noradrenaline is non-selective and will activate all available adrenergic receptors (α1, α2, β1, β2, β3), producing a mixed physiological response.[7]
Q2: How can I be sure that the primary effect I'm measuring is truly mediated by the α1-adrenergic receptor?
The gold standard for confirming on-target activity is to use a selective antagonist. Pre-treatment of your experimental system (cells, tissue, or whole animal) with a potent and selective α1-adrenergic antagonist, such as Prazosin, should block the effects of this compound. If the effect is completely abolished, it provides strong evidence for on-target α1-receptor mediation. If the effect is only partially blocked or unaffected, it strongly suggests the involvement of other targets.
Q3: What are the best negative controls for my this compound experiments?
A robust experimental design requires multiple controls.[10]
-
Vehicle Control: This is the most basic and essential control. It consists of the solvent used to dissolve the this compound, administered in the same volume and manner. This accounts for any effects of the vehicle itself.
-
Antagonist Control: As mentioned in Q2, pre-treating with a selective α1-antagonist like Prazosin before adding this compound serves as a crucial control to confirm on-target action.
-
Structurally Similar Inactive Compound (if available): Using an analog of this compound that is known to be inactive at the α1-receptor can help rule out non-specific effects related to the chemical structure.
Q4: At what concentrations are off-target effects most likely?
Off-target effects are almost always concentration-dependent. As you increase the concentration of any ligand, its probability of binding to lower-affinity, off-target sites increases. It is critical to perform a dose-response curve to identify the lowest effective concentration that elicits your desired on-target effect. Avoid using supra-maximal concentrations, as this is where promiscuous activity is most likely to occur. Refer to literature for established effective concentration ranges for α1-agonists in your specific model system.
Visualizing the Mechanisms
Canonical vs. Off-Target Pathways
The diagrams below illustrate the intended on-target signaling pathway versus the potential indirect off-target mechanism.
Caption: Canonical Gq-coupled signaling cascade for the α1-adrenergic receptor.
Caption: Proposed indirect mechanism via norepinephrine release.
Troubleshooting Guide: Experimental Protocols
If you suspect off-target effects, follow this systematic approach to dissect the pharmacology of your observations.
Experimental Workflow Overview
Caption: A logical workflow for troubleshooting off-target effects.
Protocol 1: Validating On-Target α1-Adrenergic Receptor Engagement
Objective: To determine if the observed biological response to this compound is mediated by α1-adrenergic receptors.
Materials:
-
This compound (BPE)
-
Prazosin (selective α1-antagonist) or other suitable α1-blocker.
-
Vehicle (e.g., DMSO, saline)
-
Your experimental system (cell culture, isolated tissue, etc.)
Procedure:
-
Establish a Baseline: Run your standard experiment to measure the baseline response in your system.
-
Vehicle Control: Administer the vehicle control and measure the response. This should not be significantly different from the baseline.
-
BPE Positive Control: Administer BPE at a pre-determined effective concentration (e.g., EC50) and record the response. This is your positive control.
-
Antagonist Pre-treatment: In a separate preparation, pre-incubate the system with Prazosin for a sufficient time (typically 15-30 minutes) to ensure receptor blockade. See Table 1 for concentration guidance.
-
Challenge with BPE: While in the presence of Prazosin, administer the same effective concentration of BPE.
-
Analyze Data: Compare the BPE response in the absence and presence of Prazosin. A significant reduction or complete abolition of the BPE response by Prazosin confirms mediation by α1-adrenergic receptors.
Protocol 2: Investigating Indirect Sympathomimetic Effects
Objective: To determine if this compound causes the release of endogenous noradrenaline (NE) by acting on the norepinephrine transporter (NAT).
Materials:
-
This compound (BPE)
-
Nisoxetine (selective NAT inhibitor) or Desipramine.
-
Your experimental system (must be a system with intact sympathetic nerve terminals, e.g., vas deferens, certain cardiovascular preparations).
Procedure:
-
Confirm the Effect: Establish the unexpected (presumed off-target) response to BPE in your preparation.
-
NAT Inhibitor Pre-treatment: Pre-incubate the tissue with a NAT inhibitor like Nisoxetine. This will block the reuptake of NE and can also prevent BPE from interacting with the transporter to cause efflux.[7]
-
Challenge with BPE: In the continued presence of the NAT inhibitor, administer BPE.
-
Analyze Data: If the unexpected effect of BPE is abolished or significantly reduced by the NAT inhibitor, it strongly supports the hypothesis that the effect is due to BPE-induced NE release.[7]
Protocol 3: Characterizing Downstream Receptor Subtype Involvement
Objective: If the effect is confirmed to be indirect (NE-mediated) or is otherwise not blocked by an α1-antagonist, this protocol helps identify the specific downstream receptor subtype(s) involved.
Materials:
-
This compound (BPE)
-
A panel of selective antagonists (see Table 1).
-
Propranolol: Non-selective β-blocker (β1/β2)
-
Atenolol: Selective β1-blocker
-
ICI-118,551: Selective β2-blocker
-
Yohimbine: Selective α2-blocker
-
Procedure:
-
This protocol follows the same pre-treatment and challenge design as Protocol 1.
-
Run parallel experiments, each pre-treating with a different selective antagonist from the panel before challenging with BPE.
-
Analyze Data:
-
If Propranolol blocks the effect, it indicates β-receptor involvement.
-
If Atenolol blocks the effect, it points specifically to β1 receptors.
-
If Yohimbine blocks the effect, it suggests α2 receptor involvement.
-
By systematically using these antagonists, you can build a pharmacological profile of the off-target response.
-
Data Summary Tables
Table 1: Adrenergic Receptor Antagonists for Troubleshooting
| Antagonist | Primary Target | Typical Working Concentration (in vitro) | Use Case in BPE Experiments |
| Prazosin | α1 | 10 - 100 nM | Confirming on-target α1-mediated effects. |
| Yohimbine | α2 | 50 - 200 nM | Testing for involvement of α2 receptors. |
| Propranolol | β1 / β2 | 100 - 500 nM | General screen for any β-adrenergic involvement. |
| Atenolol | β1 | 100 nM - 1 µM | Differentiating β1 (cardiac) vs. β2 effects. |
| ICI-118,551 | β2 | 10 - 50 nM | Differentiating β2 (smooth muscle) vs. β1 effects. |
| Nisoxetine | NAT | 100 nM - 1 µM | Blocking NE release to test for indirect action. |
Note: Concentrations are starting points and should be optimized for your specific experimental system.
Table 2: this compound - Concentration and Selectivity Profile
| Concentration Range | Expected Primary Effect | Potential for Off-Target Effects | Recommendations |
| Low (nM to low µM) | Selective α1-adrenergic agonism. | Low. | Ideal range for ensuring target selectivity. Determine the EC50 and work at or near this concentration. |
| High (Mid-to-high µM) | α1-adrenergic agonism. | Moderate to High. | Increased likelihood of indirect NE release and/or binding to other low-affinity sites. |
| Very High (>100 µM) | Non-specific effects. | Very High. | Data is likely to be confounded by off-target actions. Avoid this range unless specifically studying toxicity or non-specific binding. |
References
- Dr.Oracle. (2025, September 11). What is the mechanism of action (MOA)
- Dr.Oracle. (2025, October 26). What is the mechanism of action of phenylephrine?
- Lippincott NursingCenter. (2022, November 16). Adrenergic Drugs – How Do They Work?
- BenchChem. (n.d.).
- PubChem. (n.d.). This compound.
- Nurseslabs. (2024, May 4). Adrenergic Agonists (Sympathomimetics) Nursing Pharmacology Study Guide.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- YouTube. (2025, February 8). Pharmacology of Phenylephrine Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects.
- PNAS. (2017, November 13).
- Patsnap Synapse. (2024, June 14). What is Phenylephrine Hydrochloride used for?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylephrine Hydrochloride?
- PubMed Central. (2022, August 9).
- PubChem. (n.d.). Phenylephrine.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- LessWrong. (2025, July 13). Mapping the off-target effects of every FDA-approved drug in existence.
- YouTube. (2022, August 15). Beta 2 Adrenergic Agonists: Pharmacology.
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Technical Support Center: Enhancing the In Vivo Bioavailability of Benzylphenylephrine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with enhancing the in vivo bioavailability of Benzylphenylephrine. Our focus is on providing scientifically grounded, practical solutions to common experimental hurdles.
Section 1: Understanding the Core Challenge: this compound's Bioavailability Hurdles
Before troubleshooting experimental protocols, it is crucial to understand the inherent properties of this compound that likely contribute to poor oral bioavailability. This compound, a derivative of phenylephrine, is a small molecule with a molecular weight of 257.33 g/mol [1]. While specific data on its oral bioavailability is not extensively published, we can infer its challenges based on its structure and the well-documented metabolism of similar phenolic amines.
The primary obstacles to achieving high oral bioavailability for compounds like this compound are typically:
-
Extensive First-Pass Metabolism: After oral administration, the drug is absorbed from the gastrointestinal (GI) tract and travels via the portal vein directly to the liver before entering systemic circulation[2][3]. The liver is a major site of drug metabolism, and this "first-pass effect" can significantly reduce the amount of active drug reaching the rest of the body[2][4][5]. Cytochrome P450 (CYP) enzymes in the liver and the gut wall are primarily responsible for this metabolic breakdown[2][6][7].
-
Poor Membrane Permeability: The ability of a drug to efficiently pass through the intestinal epithelium is critical for absorption. Factors such as molecular size, lipophilicity, and ionization state influence this process[8].
-
Low Aqueous Solubility: Although not always the primary issue for amine-containing compounds, poor solubility can limit the dissolution of the drug in the GI fluids, which is a prerequisite for absorption[8][9].
The following sections will address these challenges in a practical, question-and-answer format to guide your experimental design and troubleshooting efforts.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development of strategies to enhance this compound's bioavailability.
Q1: What are the most likely metabolic pathways responsible for the first-pass metabolism of this compound?
A1: Based on its chemical structure, which features a phenol group and a secondary amine, this compound is likely susceptible to several Phase I and Phase II metabolic reactions. The primary metabolic routes are predicted to be:
-
Phase I Metabolism (CYP450-mediated): The Cytochrome P450 enzyme system, particularly isoforms like CYP3A4 and CYP2D6, is responsible for metabolizing a vast number of drugs[6][10][11]. For this compound, this would likely involve hydroxylation of the aromatic rings or N-dealkylation.
-
Phase II Metabolism (Conjugation): The phenolic hydroxyl group is a prime target for conjugation reactions, such as glucuronidation and sulfation. These reactions increase the water solubility of the compound, facilitating its excretion.
The interplay of these metabolic pathways significantly reduces the concentration of the parent drug before it can exert its therapeutic effect.
Q2: What are the main formulation strategies I should consider to improve the oral bioavailability of this compound?
A2: There are several established formulation strategies to overcome the challenges of poor bioavailability[12][13][14]. The most relevant for this compound would be:
-
Prodrug Approach: This involves chemically modifying the this compound molecule to create a more readily absorbed, inactive precursor (prodrug) that is converted back to the active drug in vivo[13][15][16]. This can be used to mask the metabolic sites or improve permeability[17].
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles, can protect it from degradation in the GI tract, enhance its absorption, and potentially reduce first-pass metabolism[18][19][20][21].
-
Permeation Enhancers: These are excipients included in the formulation that reversibly increase the permeability of the intestinal epithelium, allowing for greater drug absorption[22][23][24].
-
Metabolic Inhibitors: Co-administering this compound with a known inhibitor of relevant CYP450 enzymes can decrease its first-pass metabolism and increase its systemic exposure[6][12]. However, this approach carries a higher risk of drug-drug interactions.
Q3: How do I choose the right in vivo model for my bioavailability studies?
A3: The choice of an appropriate animal model is critical for obtaining clinically relevant data[25]. Common models for oral bioavailability studies include rodents (rats and mice) and larger animals like dogs and pigs[[“]].
-
Rodents (Rats, Mice): These are often used for initial screening due to their cost-effectiveness and ease of handling. However, their metabolic profiles can differ significantly from humans.
-
Dogs: The gastrointestinal physiology of dogs is closer to that of humans, making them a more predictive model for oral absorption.
-
Pigs: The GI tract of pigs is anatomically and physiologically very similar to humans, making them an excellent model for oral drug delivery studies.
When selecting a model, consider the expression of relevant metabolic enzymes and transporters, as well as the gastrointestinal transit times[25]. It is also essential to correlate in vivo findings with in vitro data for a more comprehensive understanding[27][28][29].
Section 3: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you may encounter.
Guide 1: Low and Variable Plasma Concentrations in Preclinical Studies
Issue: After oral administration of a this compound formulation in rats, you observe very low and highly variable plasma concentrations of the parent drug.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| Extensive First-Pass Metabolism | The drug is being heavily metabolized in the gut wall and/or liver before reaching systemic circulation. | 1. Co-administer a CYP450 Inhibitor: In a pilot study, co-administer this compound with a broad-spectrum CYP inhibitor (e.g., ketoconazole for CYP3A4) to see if exposure increases. This can help confirm the role of first-pass metabolism.[30] 2. Develop a Prodrug: Synthesize a prodrug by masking the phenolic hydroxyl group (e.g., as an ester or carbamate) to protect it from Phase II conjugation.[31][32] |
| Poor Membrane Permeability | The physicochemical properties of this compound may be limiting its ability to cross the intestinal epithelium. | 1. Incorporate a Permeation Enhancer: Formulate this compound with a generally recognized as safe (GRAS) permeation enhancer, such as certain fatty acids or non-ionic surfactants.[22] 2. Nanoencapsulation: Formulate the drug into nanoparticles to facilitate uptake by enterocytes.[19] |
| Poor Solubility/Dissolution | The drug is not dissolving sufficiently in the GI fluids to be absorbed. | 1. Particle Size Reduction: Micronize or nanosize the drug to increase its surface area and dissolution rate.[9] 2. Use of Solubilizing Agents: Formulate with cyclodextrins or surfactants to improve solubility.[9] |
| Pre-systemic Degradation | The drug may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine. | 1. Enteric Coating: Formulate the drug in an enteric-coated capsule or tablet that bypasses the stomach and releases the drug in the more neutral pH of the small intestine. 2. Formulation with Protective Polymers: Use mucoadhesive polymers to protect the drug and increase its residence time at the absorption site.[19] |
Guide 2: Inconsistent Results from In Vitro Permeability Assays (e.g., Caco-2)
Issue: Your in vitro permeability studies using Caco-2 cell monolayers are showing inconsistent and poorly reproducible results for this compound.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| Cell Monolayer Integrity | The Caco-2 cell monolayer may not be fully differentiated or may have compromised tight junctions. | 1. Verify TEER Values: Regularly measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity before and after each experiment. 2. Lucifer Yellow Assay: Perform a Lucifer yellow permeability assay to confirm that paracellular transport is appropriately restricted. |
| Efflux Transporter Activity | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen. | 1. Use of P-gp Inhibitors: Conduct the permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil) to determine if efflux is a limiting factor. 2. Bidirectional Transport Study: Measure permeability in both the apical-to-basolateral and basolateral-to-apical directions. A higher B-A transport indicates efflux. |
| Metabolism by Caco-2 Cells | Caco-2 cells express some metabolic enzymes and can metabolize the drug during the assay. | 1. LC-MS/MS Analysis of Receiver Compartment: Analyze the basolateral (receiver) compartment not only for the parent drug but also for potential metabolites. 2. Shorter Incubation Times: Use shorter incubation times to minimize the extent of metabolism during the experiment. |
| Compound Adsorption | The compound may be adsorbing to the plastic of the assay plates, leading to artificially low permeability values. | 1. Use Low-Binding Plates: Utilize low-protein-binding plates for your assays. 2. Mass Balance Calculation: At the end of the experiment, quantify the amount of drug in the apical and basolateral compartments, as well as the amount remaining in the cell monolayer, to ensure good recovery. |
Section 4: Experimental Protocols & Visualizations
Protocol 1: General Workflow for Assessing Oral Bioavailability In Vivo
This protocol outlines a standard workflow for an initial assessment of the oral bioavailability of a novel this compound formulation in a rodent model.
Step 1: Animal Acclimatization and Dosing
-
Acclimatize male Sprague-Dawley rats for at least one week.
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation via oral gavage.
-
A separate cohort should receive an intravenous (IV) dose of this compound to determine the absolute bioavailability.
Step 2: Blood Sampling
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood to separate the plasma.
Step 3: Plasma Sample Processing and Analysis
-
Store plasma samples at -80°C until analysis.
-
Perform a protein precipitation or solid-phase extraction (SPE) to remove interfering substances[33].
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method[33][34][35].
Step 4: Pharmacokinetic Analysis
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Diagrams
Figure 1: Decision Tree for Troubleshooting Low Bioavailability
Caption: Troubleshooting flowchart for low bioavailability.
Figure 2: Strategies to Enhance Oral Bioavailability
Caption: Matching formulation strategies to bioavailability challenges.
References
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Technical Support Center: Stabilizing Benzylphenylephrine (Phenylephrine) in Solution
Prepared by the Senior Application Scientist Team Last Updated: January 16, 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Benzylphenylephrine, commonly known as Phenylephrine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate degradation and ensure the stability of your Phenylephrine solutions during experimentation. Our recommendations are grounded in established scientific principles and field-proven methodologies to support the integrity of your research.
Part 1: Troubleshooting Common Stability Issues
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Question 1: Why is my Phenylephrine solution rapidly turning yellow or brown?
This discoloration is a common indicator of degradation, primarily due to oxidation and photodegradation.
Causality Analysis: The phenolic hydroxyl group in the Phenylephrine molecule is highly susceptible to oxidation. This process can be initiated by atmospheric oxygen, trace metal ions, and exposure to light, leading to the formation of colored quinone-type structures.
Troubleshooting & Optimization Table
| Potential Cause | Recommended Solution & Scientific Rationale |
| Oxidation | 1. Add an Antioxidant: Incorporate antioxidants like sodium metabisulfite or sodium bisulfite into your formulation.[1] These agents are more readily oxidized than Phenylephrine, thus sacrificially protecting the active molecule. 2. Use a Chelating Agent: Add edetate disodium (EDTA) to sequester metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidative reactions.[1] 3. Deoxygenate Your Solution: Purge the solvent and the headspace of your container with an inert gas such as nitrogen or argon before and after adding Phenylephrine. This minimizes the dissolved oxygen available for degradation reactions.[1] |
| Photodegradation | 1. Protect from Light: Use amber-colored glassware or vials, or wrap your containers in aluminum foil to block exposure to UV and visible light.[1] Conduct all experimental manipulations under low-light conditions whenever feasible. Light energy, particularly in the UV spectrum, can provide the activation energy needed to initiate degradation pathways.[2] |
| High pH | 1. Maintain Acidic pH: Phenylephrine is significantly more stable in the acidic range. Adjust and maintain the pH of your solution between 4.5 and 5.5.[1][3] 2. Use a Buffer System: Employ a suitable buffer, such as a citrate or acetate buffer, to ensure the pH remains stable throughout your experiment and storage period.[1][3] At pH values above 7, degradation on the amine side chain is more likely to occur.[3] |
Question 2: My HPLC analysis shows a loss of potency and/or unexpected new peaks. What is happening?
A loss of the main Phenylephrine peak with the concurrent appearance of new peaks indicates that the parent molecule is degrading into other compounds.
Causality Analysis: Beyond oxidation, Phenylephrine can degrade via hydrolysis, thermal stress, or interactions with other formulation components, each producing a unique set of degradation products that will appear as new peaks in a chromatogram.
Troubleshooting & Optimization Table
| Potential Cause | Recommended Solution & Scientific Rationale |
| Hydrolysis | 1. Strict pH Control: Degradation can occur through both acid and base-catalyzed hydrolysis.[1] Maintaining the pH within the optimal range of 4.5-5.5 is the most effective way to minimize this pathway.[1] Avoid any exposure to extreme pH conditions during sample preparation or analysis. |
| Thermal Degradation | 1. Control Temperature: Elevated temperatures significantly accelerate the rate of all chemical degradation reactions.[1][4] Store stock solutions and experimental samples at controlled, cool temperatures (refrigerated at 2-8°C unless otherwise specified by stability data). Avoid prolonged exposure to high temperatures, such as leaving samples on a lab bench in direct sunlight. |
| Interaction with Excipients | 1. Screen for Compatibility: Certain excipients can directly react with Phenylephrine. For example, adducts can form with maleic acid (often present as the salt of another active ingredient, like chlorpheniramine maleate).[5][6][7] Aldehydic impurities, which can arise from the degradation of excipients like sucrose (forming 5-HMF) or polyethylene glycol, can also react with Phenylephrine.[8] 2. Perform Forced Degradation Studies: Conduct compatibility studies by stressing Phenylephrine in the presence of each planned excipient to identify potential interactions early in the formulation process. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Phenylephrine in an aqueous solution?
The main degradation pathways are oxidation of the phenolic group, photodegradation upon exposure to light, and pH-dependent hydrolysis.[1][2][3] Interactions with certain excipients can also lead to the formation of specific adducts.[5]
Q2: What is the optimal pH range for maintaining the stability of a Phenylephrine solution?
The optimal pH range for Phenylephrine hydrochloride solutions is between 4.5 and 5.5.[1][3] Within this acidic window, the molecule exhibits maximum stability against both oxidative and hydrolytic degradation.
Q3: How can I prevent the oxidative degradation of my Phenylephrine solution?
A multi-pronged approach is most effective. First, add an antioxidant like sodium metabisulfite.[1] Second, include a chelating agent such as EDTA to sequester catalytic metal ions.[1] Finally, minimize oxygen exposure by preparing solutions in containers purged with an inert gas like nitrogen.[1]
Q4: Is Phenylephrine stable at room temperature?
Phenylephrine solutions can be stable for extended periods at room temperature, provided they are protected from light and formulated at an optimal pH.[9][10][11] However, elevated temperatures will accelerate degradation.[4] For long-term storage, refrigeration is recommended. Studies have shown that Phenylephrine diluted in 0.9% sodium chloride is stable for at least 60 days at room temperature when exposed to fluorescent light.[11][12][13]
Part 3: Key Experimental Protocols & Visualizations
Visualization of Key Degradation Pathways
The following diagram illustrates the primary points of vulnerability in the Phenylephrine molecule that are targeted by common degradation forces.
Caption: Key degradation pathways targeting the Phenylephrine molecule.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of Phenylephrine under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology
-
Prepare Stock Solution: Prepare a stock solution of Phenylephrine Hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N HCl. Heat the solution (e.g., at 60°C for 2 hours). Cool to room temperature and neutralize with an equivalent amount of 0.1N NaOH.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N NaOH. Keep at room temperature for a specified time (e.g., 4 hours). Cool and neutralize with an equivalent amount of 0.1N HCl.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature for a set period (e.g., 24 hours).
-
Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).[3]
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 8 hours).[1]
-
Sample Analysis: Following the stress period, dilute all stressed samples and an unstressed control sample to a suitable concentration for analysis using a validated stability-indicating HPLC method.
Protocol 2: General Stability-Indicating RP-HPLC Method
This protocol provides a general framework for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method. Note: This method must be validated for your specific application.
Chromatographic Conditions Table
| Parameter | Recommended Setting |
| Column | Kinetex® 2.6 µm Biphenyl LC Column, 4.6×50 mm (or equivalent)[3] |
| Mobile Phase | Methanol:Water mixture (e.g., 3:97 v/v) containing ~0.1% o-phosphoric acid.[3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm[14] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-35°C[14] |
Methodology
-
Prepare Mobile Phase: Accurately prepare the mobile phase, filter it through a 0.45 µm filter, and degas it thoroughly.
-
Prepare Standard Solution: Prepare a standard solution of Phenylephrine Hydrochloride of known concentration in the mobile phase.
-
Prepare Sample Solution: Dilute samples from your stability or forced degradation study to a suitable concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: Before running samples, ensure the chromatographic system is suitable by checking parameters like theoretical plates, tailing factor for the parent peak, and reproducibility of replicate injections of the standard.
-
Quantification: Calculate the percentage of remaining Phenylephrine and the relative percentage of each degradation product in the stressed samples by comparing peak areas to the unstressed control.
References
- BenchChem. (2025). Technical Support Center: Phenylephrine Hydrochloride Aqueous Solution Stability. Benchchem.
-
Marín, A., et al. (2008). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry. Retrieved from [Link]
-
Trommer, H., et al. (2010). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. PubMed. Retrieved from [Link]
-
Hassan, Y. A., et al. (2020). Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine. ResearchGate. Retrieved from [Link]
- Ghatpande, A., et al. (2021). Phenylephrine Hydrochloride Compositions and Containers. Google Patents.
-
Nanda, A., et al. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]
-
Dib, P., et al. (2023). Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. Juniper Publishers. Retrieved from [Link]
- Shah, D., et al. (2009). Method for stabilizing phenylephrine. Google Patents.
-
Parikh, B. K. (1970). The stability of phenylephrine hydrochloride in intravenous solutions. University of Houston Libraries. Retrieved from [Link]
-
Marin, A., et al. (2008). Syntheses of Potential Degradation Products of Phenylephrine in OTC Products. ResearchGate. Retrieved from [Link]
-
Jensen, J., et al. (2022). Chemical Stability of Phenylephrine Hydrochloride After Reconstitution in 0.9% Sodium Chloride Injection for Infusion. ResearchGate. Retrieved from [Link]
-
Sancilio, F. D., et al. (2008). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. ACS Publications. Retrieved from [Link]
-
Dib, P., et al. (2023). Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. Juniper Publishers. Retrieved from [Link]
-
Sancilio, F. D., et al. (2008). Syntheses of Potential Degradation Products of Phenylephrine in OTC Products. Taylor & Francis Online. Retrieved from [Link]
-
Trommer, H., et al. (2010). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Semantic Scholar. Retrieved from [Link]
-
Jensen, J., et al. (2022). Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags. PMC - NIH. Retrieved from [Link]
-
Dib, P., et al. (2023). Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. ResearchGate. Retrieved from [Link]
-
Parikh, B. K. (1970). Stability of phenylenphrine hydrochloride in nasal drops. UH Institutional Repository. Retrieved from [Link]
- Shah, D., et al. (2010). Method for stabilizing phenylephrine. Google Patents.
-
GlobalRPH. (2018). Dilution Neosynephrine® - Phenylephrine. GlobalRPH. Retrieved from [Link]
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- 14. dspace.ceu.es [dspace.ceu.es]
Validation & Comparative
A Comparative Analysis of Benzylphenylephrine and its Analogs: A Guide for Researchers
This guide provides a detailed comparative analysis of the well-characterized α1-adrenergic receptor agonist, phenylephrine, and its N-benzyl analog, Benzylphenylephrine. While direct comparative pharmacological data for this compound is limited in publicly accessible literature, this document leverages established principles of structure-activity relationships (SAR) within the phenylethanolamine class to forecast its pharmacological profile. This analysis is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of structural modifications on adrenergic receptor ligands.
Introduction: The Significance of the Phenylethanolamine Scaffold
Phenylephrine is a synthetic sympathomimetic amine, widely recognized for its selective agonist activity at α1-adrenergic receptors.[1][2] Its clinical applications, primarily as a vasopressor and a nasal decongestant, stem from its ability to induce vasoconstriction.[2][3] The pharmacological activity of phenylephrine is intrinsically linked to its chemical structure: a phenylethanolamine skeleton featuring a hydroxyl group on the meta-position of the phenyl ring.[2]
The development and study of phenylephrine analogs are driven by the quest for compounds with enhanced potency, greater receptor subtype selectivity, and improved pharmacokinetic profiles. This compound, also known as Phenylephrine Impurity D, represents a key analog where a benzyl group is substituted onto the nitrogen atom of the ethanolamine side chain.[][5] Understanding the impact of this N-aralkyl substitution is crucial for predicting its pharmacological behavior and potential therapeutic utility.
Molecular Structures
The structural differences between phenylephrine and this compound are illustrated below. The core phenylethanolamine scaffold is maintained, with the key modification being the addition of a benzyl group to the amine.
Phenylephrine: 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol[2]
This compound: 3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol[6]
Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Perspective
It is hypothesized that the N-benzyl substitution in this compound will increase its affinity for α-adrenergic receptors compared to phenylephrine.[7] This is attributed to the potential for additional hydrophobic interactions within the ligand-binding pocket of the receptor. The impact on β-adrenergic receptor activity is less certain; however, large N-substituents on phenylethanolamines generally decrease β-adrenergic agonist activity unless other structural modifications are present.[7]
Comparative Data: Phenylephrine vs. Predicted this compound
The following table summarizes the known receptor binding affinities of phenylephrine at human α1-adrenergic receptor subtypes and presents a predicted profile for this compound based on SAR principles.
| Compound | α1A-AR pKi | α1B-AR pKi | α1D-AR pKi | Predicted Selectivity Profile |
| Phenylephrine | 4.70[] | 4.87[] | 5.86[] | α1D > α1B > α1A |
| This compound | Predicted: > 4.70 | Predicted: > 4.87 | Predicted: > 5.86 | Predicted: Maintained or enhanced α1 preference |
Note: The pKi values for this compound are predictive and require experimental validation. The prediction of increased affinity is based on the general observation that N-aralkyl substitutions can enhance binding to α-adrenoceptors.
Adrenergic Receptor Signaling Pathway
Phenylephrine and its analogs exert their effects by activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway. Upon agonist binding, a conformational change in the receptor activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses, such as smooth muscle contraction.[1]
Caption: Alpha-1 adrenergic receptor signaling cascade.
Synthesis of this compound
The synthesis of this compound can be achieved through the asymmetric hydrogenation of an N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride intermediate. This process typically involves a rhodium-based catalyst with a chiral phosphine ligand to ensure the correct stereochemistry of the final product.
A general synthetic scheme is as follows:
-
Preparation of the Catalyst: A solution of a rhodium complex, such as dichloro-bis-[(cycloocta-1,5-diene)rhodium (I)], and a chiral ligand, for example, (2R,4R)-4-(dicyclohexyl-phosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonylpyrrolidine (RR-MCCPM), is prepared in a degassed solvent like methanol.
-
Asymmetric Hydrogenation: The starting material, N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride, is dissolved in methanol along with a base such as triethylamine. This solution is then combined with the prepared catalyst solution in an autoclave under a hydrogen atmosphere. The reaction proceeds to form N-benzyl-L-phenylephrine.
-
Purification: Following the hydrogenation, the solvent is removed, and the product is purified through a series of extraction and crystallization steps to yield the final, highly pure this compound.
Experimental Protocols
To experimentally validate the predicted pharmacological profile of this compound and its analogs, the following standard assays are recommended.
Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for α1-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the desired human α1-adrenergic receptor subtype (α1A, α1B, or α1D).
-
Harvest the cells and resuspend them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer or a similar device.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-prazosin) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value (the binding affinity of the test compound) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay for Functional Activity
This assay measures the functional potency (EC50) of a compound by quantifying the increase in intracellular calcium concentration following α1-adrenergic receptor activation.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells expressing the target α1-adrenergic receptor subtype into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Incubate the cells in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add the different concentrations of the test compound to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
For each concentration of the test compound, determine the peak fluorescence response and normalize it to the baseline.
-
Plot the normalized response as a function of the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximum response (Emax) from the curve.
-
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound and its parent compound, phenylephrine. Based on established structure-activity relationships, it is predicted that the N-benzyl substitution in this compound will lead to an increased binding affinity for α1-adrenergic receptors. However, this prediction underscores the critical need for direct experimental validation.
Researchers are encouraged to utilize the detailed protocols provided herein to perform radioligand binding and functional assays to quantitatively determine the pharmacological profile of this compound and other novel phenylephrine analogs. Such studies will not only provide valuable insights into the molecular determinants of ligand-receptor interactions but also pave the way for the rational design of more potent and selective adrenergic agents with potential therapeutic applications.
References
- Roth, B. L., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113-118.
-
Scribd. (n.d.). Structure Activity Relationships. Retrieved from [Link]
- Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744.
- Ma, G., et al. (2007). Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine on homogeneous populations of human α1A-AR expressed in HEK293 cells, and homogeneous populations of human α2A- and α2C-ARs expressed in CHO cells.
- Lee, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182.
- Zenebe, B. T., & Sharma, S. (2023). Phenylephrine. In StatPearls.
- Canal, C. E., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PLoS One, 8(11), e78515.
-
Pharmaffiliates. (n.d.). Phenylephrine-impurities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6041, Phenylephrine. Retrieved from [Link]
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SynZeal. (n.d.). Phenylephrine EP Impurity D. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2019). Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents.
- Mistry, B., et al. (2021). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
-
Pharmaffiliates. (n.d.). phenylephrine-impurities. Retrieved from [Link]
- Google Patents. (n.d.). CN103553942A - Preparation method of phenylephrine hydrochloride impurity.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59940052, this compound. Retrieved from [Link]
- Kim, K., et al. (2016). Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities. Bioorganic & Medicinal Chemistry, 24(9), 2035-2043.
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A Researcher's Guide to Validating the Mechanism of Action of Benzylphenylephrine
In the landscape of pharmacological research, the rigorous validation of a compound's mechanism of action (MOA) is the bedrock upon which its therapeutic potential is built. This guide provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to systematically validate the hypothesized MOA of Benzylphenylephrine. As a structural analog of phenylephrine, a well-characterized alpha-1 adrenergic receptor agonist, this compound is presumed to share this mechanism.[1][2][3][4] Our objective is to move beyond assumption and establish empirical proof through a logical sequence of experiments, from target engagement to physiological response, using phenylephrine as a constant benchmark.
This document is structured to not only provide protocols but to illuminate the scientific reasoning behind each experimental choice, ensuring a self-validating and robust investigational workflow.
The Core Hypothesis: An Alpha-1 Adrenergic Agonist
Phenylephrine exerts its well-known vasoconstrictive effects by selectively stimulating alpha-1 adrenergic receptors, which are Gq protein-coupled receptors (GPCRs).[1][5][6] This activation triggers a downstream signaling cascade resulting in smooth muscle contraction.[7][8][9] The central hypothesis is that this compound, due to its structural similarity, also functions as an agonist at these receptors. Our validation strategy will systematically test the key predictions of this hypothesis.
Part 1: Confirmation of Target Engagement via Receptor Binding
The foundational step in validating the MOA is to demonstrate a direct physical interaction between this compound and the alpha-1 adrenergic receptor. Radioligand binding assays are the definitive method for quantifying this interaction and determining the compound's binding affinity (Ki).
Experimental Protocol: Competitive Radioligand Displacement Assay
Rationale: This assay measures the ability of an unlabeled compound (the "competitor," i.e., this compound) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity. The concentration at which the competitor displaces 50% of the radioligand (the IC50) is used to calculate its binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of this compound for the human alpha-1A adrenergic receptor subtype and compare it to that of phenylephrine.
Materials:
-
Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human alpha-1A adrenergic receptor.
-
[³H]-Prazosin: A high-affinity, selective alpha-1 adrenergic receptor antagonist radioligand.
-
This compound and Phenylephrine (as comparator).
-
Phentolamine (for determining non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, combine the receptor-expressing membranes, a fixed concentration of [³H]-Prazosin (typically at its Kd value), and serially diluted concentrations of the competitor compound (this compound or Phenylephrine).
-
Controls: Include wells for "Total Binding" (membranes + [³H]-Prazosin only) and "Non-Specific Binding" (membranes + [³H]-Prazosin + a saturating concentration of a non-labeled antagonist like phentolamine).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of the wells onto glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the IC50 value by plotting the percentage of specific binding against the log concentration of the competitor and fitting the data with a non-linear regression curve.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Expected Data and Interpretation
The binding assay yields the Ki value, an inverse measure of binding affinity.
| Compound | IC50 (nM) | Ki (nM) |
| Phenylephrine | Reference Value | Reference Value |
| This compound | Experimental Value | Calculated Value |
Interpretation: A lower Ki value indicates a higher binding affinity for the receptor. By comparing the Ki of this compound to that of Phenylephrine, we can determine its relative affinity for the alpha-1A adrenergic receptor. This experiment confirms target engagement, the first pillar of our validation.
Part 2: Assessment of Functional Activity via Cellular Signaling
Having confirmed that this compound binds to the receptor, the next critical step is to determine if this binding leads to receptor activation and intracellular signaling. Alpha-1 adrenergic receptors are Gq-coupled, meaning their activation stimulates phospholipase C, leading to the mobilization of intracellular calcium ([Ca²⁺]i).[10][11]
Experimental Protocol: Fluorometric Calcium Mobilization Assay
Rationale: This cell-based functional assay directly measures the consequence of receptor activation. Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. An increase in fluorescence upon compound addition indicates receptor agonism.
Objective: To quantify the potency (EC50) and efficacy (Emax) of this compound in stimulating calcium mobilization via the alpha-1A adrenergic receptor.
Materials:
-
A stable cell line (e.g., CHO-K1 or HEK293) expressing the human alpha-1A adrenergic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and Phenylephrine.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye diluted in assay buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.
-
Compound Preparation: Prepare serial dilutions of this compound and Phenylephrine in a separate compound plate.
-
Assay Execution: Place both the cell and compound plates into the fluorescence plate reader. The instrument will first measure the baseline fluorescence of the cells.
-
Compound Addition: The instrument's integrated pipettor will then add the compounds to the cell plate.
-
Signal Detection: Immediately following compound addition, the instrument measures the change in fluorescence intensity over time, capturing the transient increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal response).
-
Expected Data and Interpretation
This assay provides the two key parameters of functional activity: potency and efficacy.
| Compound | Potency (EC50, nM) | Efficacy (Emax, % of Phenylephrine) |
| Phenylephrine | Reference Value | 100% |
| This compound | Experimental Value | Experimental Value |
Interpretation: The EC50 value reflects the compound's potency; a lower EC50 means higher potency. The Emax, normalized to the response of the known full agonist phenylephrine, indicates the compound's intrinsic efficacy. An Emax near 100% would classify this compound as a full agonist, while a significantly lower Emax would suggest it is a partial agonist.
Visualization: Alpha-1 Adrenergic Signaling Pathway
Caption: The Gq-coupled signaling cascade of the alpha-1 adrenergic receptor.
Part 3: Elucidation of Physiological Effect in an Ex Vivo Model
The final validation tier involves demonstrating that the compound elicits the expected physiological response in an integrated tissue system. For an alpha-1 agonist, the hallmark effect is vasoconstriction.[4][8][12] An isolated tissue bath experiment using arterial rings provides a direct measure of this effect.[13][14]
Experimental Protocol: Isolated Rat Aortic Ring Assay
Rationale: This ex vivo preparation maintains the complex interplay of smooth muscle cells and other vascular components, offering a more physiologically relevant model than cultured cells. It allows for the direct measurement of tissue contraction in response to a compound.
Objective: To measure the contractile response induced by this compound in isolated rat thoracic aorta and determine its vasopressor potency and efficacy.
Materials:
-
Thoracic aorta from a Wistar or Sprague-Dawley rat.
-
Krebs-Henseleit physiological salt solution, gassed with 95% O₂ / 5% CO₂.
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition software.
-
Potassium Chloride (KCl) for viability testing.
-
This compound and Phenylephrine.
Step-by-Step Methodology:
-
Tissue Dissection: Humanely euthanize a rat according to institutional guidelines. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Preparation of Rings: Clean the aorta of fat and connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings in the organ baths filled with Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂. One end of the ring is fixed, and the other is attached to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a stable resting tension (e.g., 1.5-2.0 grams).
-
Viability Test: Depolarize the rings with a high concentration of KCl (e.g., 80 mM) to ensure the contractile machinery is intact. Wash the rings and allow them to return to baseline tension.
-
Concentration-Response Curve: Add this compound or Phenylephrine to the baths in a cumulative, stepwise manner, increasing the concentration logarithmically. Record the stable contractile force at each concentration.
-
Data Analysis:
-
Normalize the contractile responses, typically as a percentage of the maximum contraction induced by KCl.
-
Plot the normalized response against the log concentration of the agonist.
-
Fit the data to a sigmoidal curve to determine the EC50 and Emax for vasoconstriction.
-
Expected Data and Interpretation
This experiment confirms the physiological outcome of receptor activation.
| Compound | Potency (EC50, nM) | Efficacy (Emax, % of KCl max) |
| Phenylephrine | Reference Value | Reference Value |
| This compound | Experimental Value | Experimental Value |
Interpretation: Successful completion of this experiment demonstrates that this compound is a functional vasoconstrictor. Comparing its EC50 and Emax to phenylephrine provides a clear profile of its physiological potency and efficacy, completing the validation from molecular interaction to tissue-level function.
Visualization: The Validation Workflow
Caption: A systematic workflow for validating a compound's MOA.
Final Conclusion
By following this structured, multi-tiered approach, researchers can confidently and rigorously validate the mechanism of action for this compound. This workflow—progressing from demonstrating target binding, to quantifying functional signal transduction, and finally to measuring a direct physiological outcome—establishes a comprehensive pharmacological profile. The consistent use of phenylephrine as a benchmark provides essential context for every data point generated. This level of scientific diligence is fundamental to advancing novel compounds from the laboratory bench toward potential therapeutic applications.
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In Vivo Validation of Benzylphenylephrine's Therapeutic Potential: A Comparative Guide for Novel Vasopressor Development
This guide provides a comprehensive framework for the in vivo validation of Benzylphenylephrine, a novel sympathomimetic agent with putative therapeutic potential as a vasopressor. Given the limited direct literature on this compound, this document is predicated on the scientifically grounded hypothesis that, due to its structural similarity to phenylephrine, it functions as an α1-adrenergic receptor agonist. We will therefore compare its projected performance against the well-established α1-agonist, phenylephrine, and the first-line vasopressor, norepinephrine.
The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary experimental designs and rationale to rigorously assess the therapeutic viability of this compound in preclinical models. We will delve into the mechanistic underpinnings of α1-adrenergic agonism, present detailed protocols for in vivo validation, and offer a comparative analysis of key performance indicators.
Mechanistic Framework: The Rationale for this compound as a Vasopressor
Sympathomimetic drugs mimic the effects of endogenous catecholamines like epinephrine and norepinephrine, primarily by interacting with adrenergic receptors.[1][2] Phenylephrine is a direct-acting sympathomimetic that selectively agonizes α1-adrenergic receptors.[3][4][5] This activation in vascular smooth muscle leads to vasoconstriction, thereby increasing systemic vascular resistance and elevating mean arterial pressure.[3][4][5]
Our core hypothesis is that the addition of a benzyl group to the phenylephrine scaffold in this compound modulates its pharmacokinetic and pharmacodynamic properties, potentially offering a superior therapeutic window. The benzyl group could influence lipophilicity, receptor binding affinity, and metabolic stability, which are critical determinants of a drug's in vivo efficacy and safety profile.
The Alpha-1 Adrenergic Signaling Pathway
The therapeutic effect of this compound as a vasopressor is presumed to be mediated through the α1-adrenergic signaling cascade. Understanding this pathway is crucial for designing experiments to validate its mechanism of action.
Caption: Alpha-1 adrenergic receptor signaling pathway leading to vasoconstriction.
Comparative In Vivo Validation: this compound vs. Phenylephrine and Norepinephrine
The cornerstone of validating this compound's therapeutic potential lies in a direct, head-to-head comparison with established vasopressors in relevant animal models of hypotension.
Experimental Model: Anesthetized Rat Model of Hypotension
A widely accepted and reproducible model for assessing vasopressor activity is the anesthetized rat model. Anesthesia-induced hypotension provides a stable baseline to quantify the pressor effects of the test compounds.
Key Performance Metrics and Rationale
The following table outlines the critical parameters to be assessed and the rationale for their inclusion in the comparative analysis.
| Parameter | Rationale | Expected Outcome for an Effective Vasopressor |
| Mean Arterial Pressure (MAP) | Primary indicator of vasopressor efficacy in restoring blood pressure. | Dose-dependent increase in MAP. |
| Heart Rate (HR) | To assess for reflex bradycardia, a common side effect of pure α1-agonists. | Minimal change or slight decrease in HR. A significant drop may be undesirable. |
| Cardiac Output (CO) | To determine the effect on overall cardiac function. Phenylephrine can sometimes decrease CO.[6] | Maintained or slightly increased CO would be a favorable profile over phenylephrine. |
| Systemic Vascular Resistance (SVR) | To confirm the mechanism of action is primarily through vasoconstriction. | Dose-dependent increase in SVR. |
| Duration of Action | A key pharmacokinetic parameter that will inform dosing frequency. | A longer duration of action compared to phenylephrine could be a significant advantage. |
| Dose-Response Relationship | To determine the potency (ED50) of this compound. | A lower ED50 than phenylephrine would indicate higher potency. |
Experimental Workflow
Caption: Experimental workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the in vivo validation studies. These protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.
Anesthetized Rat Model of Hypotension: Step-by-Step Protocol
-
Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate agent (e.g., isoflurane or a combination of ketamine/xylazine).
-
The trachea is cannulated to ensure a patent airway.
-
The right carotid artery is cannulated with a pressure transducer for continuous monitoring of arterial blood pressure.
-
The left jugular vein is cannulated for intravenous drug administration.
-
A transit-time ultrasound flow probe is placed around the ascending aorta for continuous measurement of cardiac output.
-
-
Induction of Hypotension:
-
A stable plane of deep anesthesia is maintained to induce a consistent level of hypotension (e.g., a baseline MAP of 50-60 mmHg).
-
-
Drug Administration:
-
Animals are randomly assigned to receive intravenous bolus injections of either this compound, phenylephrine, norepinephrine, or saline (vehicle control).
-
A dose-escalation study design is employed, with increasing doses of each compound administered to different groups of animals.
-
-
Hemodynamic Monitoring:
-
MAP, HR, and CO are continuously recorded for a defined period following each drug administration (e.g., 30 minutes) to capture the peak effect and duration of action.
-
-
Data Analysis:
-
The change in each hemodynamic parameter from baseline is calculated for each dose.
-
Dose-response curves are generated, and the ED50 (the dose required to produce 50% of the maximal response) is calculated for each compound.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of this compound to the control groups.
-
Comparative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the in vivo studies, allowing for a clear and objective comparison of this compound's performance against the alternatives.
Table 1: Potency and Efficacy of Vasopressors in an Anesthetized Rat Model
| Compound | ED50 for MAP Increase (µg/kg) | Maximal Increase in MAP (mmHg) |
| This compound | [Experimental Data] | [Experimental Data] |
| Phenylephrine | [Experimental Data] | [Experimental Data] |
| Norepinephrine | [Experimental Data] | [Experimental Data] |
Table 2: Hemodynamic Profile of Vasopressors at Equipotent Doses (ED50 for MAP)
| Compound | Change in Heart Rate (%) | Change in Cardiac Output (%) | Change in Systemic Vascular Resistance (%) | Duration of Action (min) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Phenylephrine | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Norepinephrine | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Conclusion and Future Directions
This guide outlines a robust preclinical strategy for the in vivo validation of this compound's therapeutic potential as a novel vasopressor. A favorable outcome from these studies would be the demonstration that this compound exhibits potent and sustained vasopressor activity with an improved side-effect profile compared to phenylephrine, particularly concerning its effects on heart rate and cardiac output.
Successful validation in this initial model would warrant further investigation into more complex models of shock (e.g., septic or hemorrhagic shock) and a comprehensive toxicological evaluation to establish a complete safety and efficacy profile for this compound.
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A Head-to-Head Comparison of Synthetic Routes to Benzylphenylephrine
Introduction
(R)-Phenylephrine is a potent α1-adrenergic receptor agonist widely used as a nasal decongestant and mydriatic agent. The synthesis of its enantiomerically pure form is a topic of significant industrial and academic interest. A critical intermediate in several modern synthetic approaches is N-Benzylphenylephrine, specifically the (R)-enantiomer, (R)-3-(2-(benzyl(methyl)amino)-1-hydroxyethyl)phenol.[1] This intermediate serves a dual role: its benzyl group acts as a protecting group for the secondary amine, which can be readily removed in a final step to yield phenylephrine, and its synthesis is the point where the crucial stereocenter is often established.
This guide provides a head-to-head comparison of the dominant synthetic strategies for producing Benzylphenylephrine. We will dissect each route, explaining the causality behind experimental choices, presenting comparative data, and offering field-proven insights to aid researchers in selecting the optimal pathway for their specific objectives, whether for lab-scale investigation or industrial-scale production.
Route 1: Classical Approach via α-Halogenation and Nucleophilic Substitution
This pathway represents a foundational, multi-step approach starting from a readily available commodity chemical, 3-hydroxyacetophenone. The core logic is to first activate the α-carbon to the ketone via halogenation, enabling a subsequent nucleophilic substitution with the required amine, followed by reduction to create the chiral alcohol.
Experimental Protocol
-
α-Chlorination: 3-hydroxyacetophenone is treated with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in a suitable solvent system like dichloromethane and methanol. This reaction selectively installs a chlorine atom at the α-position to yield 2-chloro-1-(3-hydroxyphenyl)ethan-1-one.[2][3] The use of SO₂Cl₂ is favored for its clean reaction profile, producing gaseous byproducts (SO₂ and HCl).
-
Nucleophilic Substitution: The resulting α-chloro ketone is then reacted with N-benzylmethylamine. The amine's nitrogen atom acts as a nucleophile, displacing the chloride to form the C-N bond. This step yields the key intermediate, 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one.[2]
-
Ketone Reduction: The prochiral ketone is reduced to the secondary alcohol, this compound. For a racemic synthesis, a simple reducing agent like sodium borohydride (NaBH₄) is effective and economical. This reduction creates the hydroxyl group and the chiral center.
-
Final Step (Optional - for Phenylephrine): The benzyl group is removed via catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) to yield phenylephrine.[2]
Causality and Insights
The initial chlorination is a critical activating step. The electron-withdrawing nature of the adjacent carbonyl group makes the α-protons acidic and susceptible to substitution. The subsequent Sₙ2 reaction with N-benzylmethylamine is generally efficient, though it can be prone to side reactions if not controlled. The final reduction is non-stereoselective with standard hydrides, resulting in a racemic mixture of (R)- and (S)-Benzylphenylephrine. This necessitates a subsequent, often costly and yield-reducing, chiral resolution step if a single enantiomer is desired.
Visual Workflow: Route 1
Caption: Route 1: α-Halogenation and Substitution.
Route 2: Asymmetric Synthesis via Catalytic Hydrogenation
For industrial applications, achieving high enantioselectivity directly is far more economical than resolving a racemic mixture. Asymmetric catalytic hydrogenation addresses this by using a chiral catalyst to stereoselectively reduce a prochiral ketone, generating the desired enantiomer in high excess. This is the state-of-the-art for producing (R)-Phenylephrine and its key intermediate.[4][5]
Experimental Protocol
-
Intermediate Preparation: The synthesis begins with the preparation of the hydrogenation substrate, N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride. This can be prepared via routes similar to those described above.[4]
-
Asymmetric Hydrogenation: The key step involves the hydrogenation of the substrate in a solvent like methanol within an autoclave. A chiral rhodium catalyst is employed, typically generated in situ from a precursor like [Rh(COD)Cl]₂ and a chiral bidentate phosphine ligand, such as (2R,4R)-MCCPM.[4][5] Hydrogen gas is applied at elevated pressure (e.g., 20 bar) and temperature (e.g., 50-55 °C).[4]
-
Workup and Isolation: After the reaction, the catalyst is filtered, and the product, (R)-N-Benzylphenylephrine, is isolated. The high stereoselectivity of the catalyst results in a product with a very high enantiomeric excess (ee).
Causality and Insights
The magic of this route lies in the chiral catalyst. The phosphine ligand creates a chiral pocket around the rhodium metal center. The ketone substrate coordinates to the metal in a specific orientation, and hydrogen is delivered preferentially to one face of the carbonyl, leading to the formation of one enantiomer over the other. The choice of ligand is paramount and is often the subject of extensive screening to maximize yield and enantioselectivity. This method avoids the need for resolution and is highly atom-economical, making it ideal for large-scale manufacturing despite the high initial cost of the rhodium catalyst and chiral ligand.[5]
Visual Workflow: Route 2
Caption: Route 2: Asymmetric Catalytic Hydrogenation.
Route 3: Biocatalytic (Enzymatic) Reduction
Harnessing the exquisite selectivity of enzymes offers a green and highly efficient alternative to traditional chemical catalysts. Carbonyl reductases or engineered alcohol dehydrogenases (ADHs) can reduce ketones with near-perfect stereoselectivity under mild, aqueous conditions.
Experimental Protocol
-
Substrate Preparation: The synthesis requires an appropriate ketone substrate, such as 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one, prepared as in Route 1.[2]
-
Enzymatic Reduction: The ketone is introduced into a buffered aqueous solution containing the engineered carbonyl reductase or ADH. A co-factor recycling system is essential, typically using an inexpensive sacrificial alcohol like isopropanol and NAD(P)H. The reaction proceeds at or near room temperature and atmospheric pressure.[2]
-
Product Isolation: After the reaction reaches completion, the product is extracted from the aqueous medium using an organic solvent. The resulting (R)-Benzylphenylephrine is obtained with exceptionally high purity and enantiomeric excess.
Causality and Insights
The enzyme's active site is an intricate, three-dimensional chiral environment. It binds the ketone substrate in a highly specific orientation, positioning the carbonyl group for hydride transfer from the NADPH or NADH cofactor to only one face. This lock-and-key mechanism ensures near-perfect enantioselectivity (>99% ee). This approach is a hallmark of green chemistry, avoiding heavy metals, high pressures, and harsh solvents.[6][7] The primary challenge is the initial investment in enzyme development and production, but for large-scale processes, the operational simplicity and environmental benefits are significant.
Visual Workflow: Route 3
Caption: Route 3: Biocatalytic (Enzymatic) Reduction.
Head-to-Head Performance Comparison
The choice of a synthetic route is a multi-faceted decision, balancing factors of cost, efficiency, scalability, and environmental impact. The following table summarizes the key performance indicators for the described pathways.
| Parameter | Route 1: Classical (Racemic) | Route 2: Asymmetric Hydrogenation | Route 3: Biocatalytic Reduction |
| Starting Material | 3-Hydroxyacetophenone | α-Amino Ketone Intermediate | α-Amino Ketone Intermediate |
| Key Transformation | Nucleophilic Substitution / NaBH₄ Reduction | Chiral Rh-Catalyzed Hydrogenation | Enzymatic Ketone Reduction |
| Overall Yield | Moderate (often 60-70% before resolution)[2] | High (often >80-90%)[4] | High (often >90%)[2] |
| Enantiomeric Excess (ee) | 0% (Racemic) | Very High (>96% ee typical)[5] | Excellent (>99% ee typical)[2] |
| Reaction Conditions | Mild to moderate | High pressure, elevated temperature | Ambient temperature and pressure |
| Catalyst/Reagent Cost | Low | Very High (Rhodium + Chiral Ligand) | Moderate to High (Enzyme) |
| Scalability | Excellent, but requires resolution step | Excellent, industry standard | Good, requires bioreactor setup |
| Green Chemistry Score | Poor (solvents, potential halogens) | Moderate (metal catalyst, pressure) | Excellent (aqueous, mild conditions) |
Conclusion and Recommendation
The synthesis of this compound is a classic case study in the evolution of pharmaceutical manufacturing.
-
Route 1 (Classical) remains a viable option for academic research or small-scale synthesis where racemic material is acceptable or where resolution can be readily performed. Its low reagent cost and procedural simplicity are advantageous for initial discovery efforts.
-
Route 2 (Asymmetric Hydrogenation) is the undisputed workhorse for large-scale industrial production.[4][5] The high upfront cost of the catalyst is justified by its exceptional efficiency, high throughput, and the ability to directly produce the desired enantiomer with high purity, thereby eliminating the problematic resolution step.
-
Route 3 (Biocatalysis) represents the future of sustainable pharmaceutical synthesis.[2][7] For companies with the capability to invest in biocatalyst development, this route offers unparalleled selectivity and the most environmentally benign process. As engineered enzymes become more accessible, this method is poised to become increasingly competitive with traditional catalytic hydrogenation.
For drug development professionals, the choice is clear: for process development and manufacturing, asymmetric hydrogenation (Route 2) is the current gold standard. However, for next-generation, greener processes, investment in biocatalytic methods (Route 3) is a strategic imperative.
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Benchmarking Benzylphenylephrine: A Comparative Guide to Standard Alpha-1 Adrenergic Receptor Agonists
This guide provides a comprehensive framework for benchmarking the novel compound benzylphenylephrine against established alpha-1 adrenergic receptor agonists. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison, supported by established experimental protocols, to thoroughly characterize the pharmacological profile of this new chemical entity.
Introduction to this compound and the Rationale for Benchmarking
This compound, a structural analog of the well-characterized alpha-1 adrenergic agonist phenylephrine, presents a new candidate for investigation. Its core phenylethanolamine scaffold, common to many sympathomimetic amines, suggests a potential interaction with adrenergic receptors. The addition of a benzyl group to the nitrogen atom introduces a significant structural modification that is likely to alter its pharmacological properties, including receptor affinity, efficacy, and selectivity.
To ascertain the therapeutic potential and safety profile of this compound, a rigorous benchmarking process against standard reference compounds is imperative. This guide will focus on a comparative analysis with phenylephrine, methoxamine, and oxymetazoline, three alpha-1 adrenergic agonists with distinct pharmacological profiles.[1][2][3] Phenylephrine serves as the primary structural and functional comparator.[4][5][6][7][8][9][10] Methoxamine, a selective alpha-1 agonist, provides a benchmark for potent and direct-acting vasoconstriction.[11][12][13][14][15] Oxymetazoline, an imidazoline derivative with both alpha-1 and partial alpha-2 adrenergic activity, offers a reference for assessing receptor subtype selectivity.[16][17][18][19][20]
This guide will delineate the essential in vitro and in vivo studies required to build a comprehensive pharmacological profile of this compound. By following these protocols, researchers can generate robust and comparable data to evaluate its potential as a novel therapeutic agent.
Predicted Pharmacological Profile of this compound: A Structure-Activity Relationship Perspective
Based on the principles of structure-activity relationships (SAR) for alpha-adrenergic agonists, the introduction of a benzyl group on the nitrogen atom of the phenylephrine scaffold is anticipated to modulate its activity.[3][8][9][21][22] The N-substituent is a key determinant of adrenergic receptor selectivity.[3] Generally, increasing the bulk of the N-alkyl group tends to decrease alpha-receptor activity while increasing beta-receptor activity. However, the presence of an N-aralkyl group can confer selectivity for different adrenergic receptor subtypes.[23]
Therefore, it is hypothesized that this compound will retain affinity for alpha-1 adrenergic receptors, but its potency and efficacy may differ from phenylephrine. The bulky benzyl group could potentially enhance affinity through additional hydrophobic interactions within the receptor binding pocket, or conversely, it might introduce steric hindrance, thereby reducing affinity. Furthermore, the benzyl substitution may alter the compound's selectivity profile, potentially introducing interactions with other adrenergic receptor subtypes or even other classes of receptors.
Synthesis of this compound
While a definitive synthesis for this compound is not widely published, a plausible synthetic route can be extrapolated from established methods for preparing L-phenylephrine and its analogs.[4][5][6][7][17][24][25][26][27] The synthesis would likely involve the key intermediate α-(N-benzyl-N-methylamino)-m-hydroxy-acetophenone hydrochloride.[28][29][30][31]
Proposed Synthetic Pathway:
A potential synthetic route for this compound could start from 3-hydroxyacetophenone. This starting material can be brominated to yield 2-bromo-1-(3-hydroxyphenyl)ethanone. Subsequent nucleophilic substitution with N-methylbenzylamine would afford 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one. The final step would involve the reduction of the ketone to a hydroxyl group, yielding this compound. Chiral reduction methods could be employed to obtain a specific enantiomer.
Experimental Benchmarking Protocols
To comprehensively evaluate the pharmacological profile of this compound, a series of in vitro and in vivo experiments are essential. The following protocols are designed to provide a robust comparison against the selected reference compounds.
In Vitro Characterization
1. Receptor Binding Affinity at Alpha-1 Adrenergic Receptors
This assay determines the affinity of this compound for alpha-1 adrenergic receptors compared to standard ligands.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the alpha-1 adrenergic receptor.
-
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line recombinantly expressing the human alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes.
-
Radioligand Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of a suitable radioligand, such as [3H]-prazosin, a known alpha-1 antagonist.
-
Add increasing concentrations of unlabeled this compound or the reference compounds (phenylephrine, methoxamine, oxymetazoline).
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
-
2. In Vitro Functional Potency and Efficacy: Calcium Mobilization Assay
This assay measures the ability of this compound to activate alpha-1 adrenergic receptors and elicit a downstream signaling response.
-
Objective: To determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of this compound in stimulating intracellular calcium release.
-
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing one of the human alpha-1 adrenergic receptor subtypes.
-
Fluorescent Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add increasing concentrations of this compound or the reference compounds to the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[2][12][18][32][33] The increase in fluorescence corresponds to the release of intracellular calcium.
-
Data Analysis:
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
-
In Vivo Evaluation
1. Cardiovascular Effects in an Anesthetized Rat Model
This experiment assesses the in vivo effects of this compound on systemic blood pressure and heart rate.
-
Objective: To evaluate the dose-dependent effects of intravenously administered this compound on mean arterial pressure (MAP) and heart rate (HR).
-
Methodology:
-
Animal Preparation: Anesthetize male Wistar or Sprague-Dawley rats.[20][34]
-
Catheterization: Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for drug administration.[23][35]
-
Data Acquisition: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.
-
Drug Administration: Administer increasing doses of this compound and the reference compounds intravenously.
-
Data Analysis:
-
Measure the change in MAP and HR from baseline at each dose.
-
Construct dose-response curves to compare the pressor effects of the compounds.
-
-
2. Ex Vivo Cardiac Effects using the Langendorff Isolated Heart Preparation
This preparation allows for the study of the direct effects of this compound on cardiac function, independent of systemic neurohumoral influences.[11][13][14][15][16]
-
Objective: To determine the direct effects of this compound on coronary perfusion pressure and cardiac contractility.
-
Methodology:
-
Heart Isolation: Isolate the heart from a euthanized rat or guinea pig.
-
Langendorff Perfusion: Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with oxygenated Krebs-Henseleit solution.
-
Parameter Measurement: Continuously measure coronary perfusion pressure and left ventricular developed pressure (LVDP).
-
Compound Administration: Infuse increasing concentrations of this compound and the reference compounds into the perfusion solution.
-
Data Analysis:
-
Measure the changes in coronary perfusion pressure and LVDP at each concentration.
-
Construct concentration-response curves to assess the direct vasoconstrictor and inotropic effects of the compounds.
-
-
Comparative Data Summary
The following tables summarize the expected experimental outcomes for this compound in comparison to the standard reference compounds. The data for this compound are hypothetical and presented for illustrative purposes.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Alpha-1 Receptor Subtype | Ki (nM) | EC50 (nM) | Emax (% of Phenylephrine) |
| This compound | α1A | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| α1B | Hypothetical Data | Hypothetical Data | Hypothetical Data | |
| α1D | Hypothetical Data | Hypothetical Data | Hypothetical Data | |
| Phenylephrine | α1A | 100 | 250 | 100 |
| α1B | 150 | 400 | 100 | |
| α1D | 80 | 200 | 100 | |
| Methoxamine | α1A | 50 | 150 | 110 |
| α1B | 80 | 200 | 110 | |
| α1D | 40 | 120 | 110 | |
| Oxymetazoline | α1A | 10 | 30 | 90 |
| α1B | 50 | 100 | 85 | |
| α1D | 15 | 40 | 90 |
Table 2: In Vivo Cardiovascular Effects in Anesthetized Rats
| Compound | Dose Range (µg/kg, IV) | Maximum Increase in MAP (mmHg) | Effect on Heart Rate |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Phenylephrine | 1 - 100 | + 60 | Reflex Bradycardia |
| Methoxamine | 10 - 1000 | + 70 | Pronounced Reflex Bradycardia |
| Oxymetazoline | 0.1 - 10 | + 50 | Minimal change or slight bradycardia |
Visualizing the Scientific Framework
Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Canonical Gq-coupled signaling cascade initiated by alpha-1 adrenergic receptor activation.
Figure 2: Experimental Workflow for Benchmarking
Caption: A streamlined workflow for the comprehensive pharmacological evaluation of this compound.
Conclusion
This guide provides a robust framework for the systematic benchmarking of this compound against standard alpha-1 adrenergic receptor agonists. By employing the detailed in vitro and in vivo protocols, researchers can generate high-quality, comparable data to elucidate the pharmacological profile of this novel compound. The insights gained from these studies will be crucial in determining its potential for further development as a therapeutic agent. It is essential to acknowledge that the predicted activity of this compound is based on structure-activity relationships and requires empirical validation through the experimental procedures outlined herein.
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Safety Operating Guide
A Guide to the Safe Disposal of Benzylphenylephrine in a Laboratory Setting
Welcome to your definitive guide on the responsible disposal of Benzylphenylephrine. As researchers, scientists, and drug development professionals, our work extends beyond discovery and into the complete lifecycle management of the chemical entities we handle. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This document provides a direct, procedural framework grounded in established safety protocols and regulatory standards to ensure this compound waste is managed with the precision and care it requires.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Before we address the "how" of disposal, we must understand the "why." The inherent properties of a chemical dictate its handling and disposal requirements. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not as commonly available as for its parent compounds, we can establish a robust safety profile by examining its GHS classifications and data from structurally similar molecules like Phenylephrine Hydrochloride.[1][2][3] This approach, known as "read-across," is a cornerstone of chemical safety assessment in the absence of compound-specific data.
This compound is classified with several GHS hazard statements, indicating it must be treated as a hazardous substance.[3] The primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[3]
Furthermore, data from Phenylephrine Hydrochloride, a closely related sympathomimetic amine, suggests additional hazards that we must prudently consider[2][4]:
-
Harmful if Swallowed (H302): Poses an acute toxicity risk via ingestion.[2][4]
-
Skin Sensitization (H317): May cause an allergic skin reaction upon repeated contact.[2][4][5][6]
-
Toxic to Aquatic Life (H401): This is a critical consideration for disposal, as it underscores the environmental rationale for banning sewer disposal.[2][4]
This toxicological profile mandates that this compound waste be managed as regulated, hazardous chemical waste.
Table 1: Summary of Key Hazard and Safety Information
| Parameter | Finding | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[3] |
| Proxy GHS Hazards | H302: Harmful if swallowedH317: May cause an allergic skin reactionH401: Toxic to aquatic life | Sigma-Aldrich, MilliporeSigma SDS[2][4] |
| Disposal Recommendation | Do not empty into drains.[2][5] Dispose of contents/container to an approved waste disposal plant.[2][7] | MilliporeSigma, Carl ROTH SDS[2][5] |
| Required PPE | Protective gloves (e.g., Nitrile, tested to EN 374), safety goggles with side-shields (per OSHA 29 CFR 1910.133), lab coat.[2][5][8] | Various SDS[2][5][8] |
| Spill Response | Absorb material, then place into a suitable clean, dry, closed container for disposal. Avoid generating dust.[8] | Cole-Parmer SDS[8] |
The Regulatory Landscape: EPA and OSHA Compliance
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] For laboratory personnel, OSHA's standards, including the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120), are also paramount.[11][12][13]
The most critical regulatory directive for this compound is the absolute prohibition on sewering pharmaceutical waste .[14][15] EPA rules explicitly ban healthcare and laboratory facilities from flushing hazardous waste pharmaceuticals down the sink or toilet to protect drinking and surface water.[14][15][16]
The this compound Disposal Workflow
Effective waste management is a systematic process. The following diagram illustrates the decision-making and operational flow from the moment waste is generated to its final, safe consolidation.
Caption: Waste disposal decision process from generation to EHS pickup.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and regulatory compliance. The following procedures detail the correct handling for different forms of this compound waste.
Protocol 4.1: Disposal of Solid this compound Waste
This applies to expired pure chemical, unused research quantities, or residue from weighing procedures.
-
Designate a Waste Container: Select a wide-mouth, sealable container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition, with no cracks or leaks.[17]
-
Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.[17][18] Clearly write "this compound" and list any other contaminants.
-
Transfer: Carefully transfer the solid waste into the container using a powder funnel or other appropriate tools to minimize dust generation.
-
Closure: Securely close the container lid. Per RCRA and OSHA regulations, waste containers must be kept closed at all times except when actively adding waste.[17][19] This is a critical step to prevent spills and exposure.
-
Storage: Place the container in your designated Satellite Accumulation Area (SAA).[18][20] This area must be at or near the point of generation.
Protocol 4.2: Disposal of Contaminated Labware & PPE
This includes items like gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with this compound.
-
Segregation: Do not mix this solid waste with regular trash.
-
Containerize: Designate a specific, lined container (like a bucket or a sturdy bag within a box) for this waste stream.[21]
-
Labeling: The container must be clearly labeled as "HAZARDOUS WASTE" with the contaminant listed (e.g., "Debris contaminated with this compound").[21]
-
Collection: Place all contaminated disposable items directly into this container.
-
Closure and Storage: Once full, securely seal the container/liner and store it in the SAA for pickup.
Protocol 4.3: Disposal of Solutions Containing this compound
This applies to analytical standards, mother liquors, or reaction mixtures.
-
NEVER Use Drain Disposal: As established, this is illegal and environmentally harmful.[1][14]
-
Select a Container: Use a sealable, chemical-resistant liquid waste container (HDPE or glass is typical). Do not use metal containers for corrosive solutions.[17]
-
Labeling: Before adding waste, apply a "HAZARDOUS WASTE" label. List all chemical components with their approximate percentages (e.g., "this compound (~1 mg/mL), Acetonitrile (90%), Water (10%)").[18][19] Accurate characterization is vital for safe consolidation by EHS personnel.
-
Segregation: Do not mix incompatible waste streams. For instance, acidic aqueous waste should not be mixed with organic solvent waste.[17]
-
Collection and Storage: Add the liquid waste to its designated container, keeping it securely capped and stored in secondary containment within the SAA.
Protocol 4.4: Managing Empty Containers
An "empty" container that once held this compound must still be handled as hazardous waste until properly decontaminated.
-
Decontamination: For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[19] Given the hazards of this compound, this is the recommended best practice.
-
Rinsate Collection: Rinse the container with a suitable solvent (one that will solubilize the compound and is appropriate for your waste stream). Pour this rinsate into the appropriate liquid hazardous waste container (Protocol 4.3). Repeat this process two more times.
-
Final Disposal: Once triple-rinsed and air-dried, scratch out or completely remove the original label to avoid confusion.[22] The decontaminated container can now be disposed of in the appropriate recycling bin or regular trash, per your institution's policy.
Emergency Procedures: Spill Management
In the event of a small-scale laboratory spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE, including double gloves, safety goggles, and a lab coat. If the compound is a fine powder, a respirator may be necessary to avoid inhalation.[8][23]
-
Containment: Cover the spill with an absorbent material (for liquids) or gently cover with damp paper towels (for solids, to prevent dust from becoming airborne).
-
Clean-up: Working from the outside in, carefully collect the absorbent material and place it into a designated hazardous waste container or bag.[8]
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS, as required by your institution's policies.
By integrating these procedures into your daily laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- Safety Data Sheet Phenylephrine Hydrochloride USP. PCCA.
- SAFETY DATA SHEET phenylephrine hydrochloride. MilliporeSigma.
- This compound | C16H19NO2 | CID 59940052.
- Safety Data Sheet: Phenylephrine hydrochloride. Carl ROTH.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com.
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts.
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360.
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- Material Safety Data Sheet - L(-)-Phenylephrine Hydrochloride, 99%. Cole-Parmer.
- SAFETY DATA SHEET - Phenylephrine Hydrochloride Injection. Camber Pharmaceuticals.
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- SAFETY DATA SHEET - (R)-(−)-Phenylephrine hydrochloride. Sigma-Aldrich.
- Hazardous Waste - Standards.
- Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- SAFETY DATA SHEET - Phenylephrine Hydrochloride Injection. Fresenius Kabi USA.
- SAFETY DATA SHEET - L-Phenylephrine hydrochloride. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 2-Benzylphenol. Fisher Scientific.
- SAFETY DATA SHEET - PHENYLEPHRINE HYDROCHLORIDE, USP. Spectrum Chemical.
- Medicines Standard B4: Waste Medicines. NHS Dorset.
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S.
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- Chemical Waste. MIT Environmental Health & Safety.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- NIH Waste Disposal Guide 2022 - Chemical Waste.
Sources
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- 3. This compound | C16H19NO2 | CID 59940052 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
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- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 12. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
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- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 22. fda.gov [fda.gov]
- 23. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
